molecular formula C9H7N3O5 B1590368 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS No. 296759-27-8

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

Cat. No.: B1590368
CAS No.: 296759-27-8
M. Wt: 237.17 g/mol
InChI Key: QPKRLMNDXKBONX-UHFFFAOYSA-N
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Description

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is a useful research compound. Its molecular formula is C9H7N3O5 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKRLMNDXKBONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476406
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-27-8
Record name 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296759-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active compounds.[1] The introduction of nitro groups onto this scaffold can significantly alter its electronic properties and biological activity, making dinitro-derivatives like 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one valuable targets for drug discovery and development programs. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, delving into the mechanistic underpinnings of the reactions and offering detailed experimental protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 3,4-dihydro-1H-quinolin-2-one core, followed by a regioselective dinitration of the aromatic ring. This approach allows for the efficient assembly of the target molecule from readily available starting materials.

Synthesis_Pathway Aniline Aniline N-Phenyl-3-chloropropionamide N-Phenyl-3-chloropropionamide Aniline->N-Phenyl-3-chloropropionamide Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->N-Phenyl-3-chloropropionamide 3,4-dihydro-1H-quinolin-2-one 3,4-dihydro-1H-quinolin-2-one N-Phenyl-3-chloropropionamide->3,4-dihydro-1H-quinolin-2-one Intramolecular Friedel-Crafts Cyclization This compound This compound 3,4-dihydro-1H-quinolin-2-one->this compound Dinitration

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 3,4-dihydro-1H-quinolin-2-one

The foundational step in this synthesis is the creation of the dihydroquinolinone ring system. This is accomplished through a classic sequence involving the acylation of aniline with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1.1: Acylation of Aniline to form N-Phenyl-3-chloropropionamide

The initial reaction creates the acyclic precursor necessary for the subsequent ring-closing reaction. The choice of 3-chloropropionyl chloride provides the three-carbon chain and the terminal electrophilic site required for the cyclization.

Mechanism of Acylation: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction, resulting in the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve aniline (575 ml) in acetone (600 ml) in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Gently heat the aniline solution to reflux.

  • Prepare a solution of 3-chloropropionyl chloride (300 ml) in acetone (600 ml) and add it dropwise to the refluxing aniline solution over a period of one hour.[2]

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete reaction.

  • Cool the reaction mixture in an ice bath.

  • Pour the cooled reaction mixture into a vigorously stirred solution of 6N HCl (500 ml) in water (3.5 l).

  • A solid precipitate of N-phenyl-3-chloropropionamide will form. Collect the solid by filtration.

  • Wash the collected solid thoroughly with water to remove any remaining acid and aniline hydrochloride.

  • Dry the product to a constant weight. The expected melting point is 114°-115.5° C.[2]

Step 1.2: Intramolecular Friedel-Crafts Cyclization

This critical step involves the formation of the heterocyclic ring. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the substrate and facilitate the electrophilic aromatic substitution.

Mechanism of Intramolecular Friedel-Crafts Cyclization:

  • The Lewis acid (AlCl₃) coordinates to the chlorine atom of the chloropropyl group, making it a better leaving group and generating a carbocation or a highly polarized carbon-chlorine bond.

  • The electron-rich benzene ring of the N-phenyl group then acts as a nucleophile, attacking the electrophilic carbon. This is an intramolecular electrophilic aromatic substitution.

  • The attack occurs preferentially at the ortho position to the activating amino group.

  • A subsequent deprotonation of the aromatic ring restores its aromaticity, yielding the cyclized product, 3,4-dihydro-1H-quinolin-2-one.

FC_Mechanism cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Rearomatization N-Phenyl-3-chloropropionamide N-Phenyl-3-chloropropionamide Activated_Complex Activated Complex N-Phenyl-3-chloropropionamide->Activated_Complex + AlCl3 AlCl3 AlCl3 AlCl3->Activated_Complex Sigma_Complex Sigma_Complex Activated_Complex->Sigma_Complex Electrophilic Aromatic Substitution 3,4-dihydro-1H-quinolin-2-one 3,4-dihydro-1H-quinolin-2-one Sigma_Complex->3,4-dihydro-1H-quinolin-2-one - H+ - AlCl3

Caption: Mechanism of the Intramolecular Friedel-Crafts Cyclization.

Experimental Protocol:

  • In a dry reaction vessel equipped with a stirrer and a heating mantle, place N-phenyl-3-chloropropionamide (55 g).

  • Carefully add anhydrous aluminum chloride (116 g) to the reaction vessel. Note: This reaction is exothermic and should be done with caution.

  • Heat the reaction mixture to 150°C and maintain this temperature for 4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,4-dihydro-1H-quinolin-2-one.

Part 2: Dinitration of 3,4-dihydro-1H-quinolin-2-one

The final step in the synthesis is the introduction of two nitro groups onto the aromatic ring of the dihydroquinolinone core. This is achieved through an electrophilic aromatic substitution reaction using a nitrating agent. A study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives confirms the feasibility of obtaining 6,8-dinitro-3,4-dihydro-2(lH)quinolinone through the nitration of 3,4-dihydro-2(lH)quinolinone.[4]

Mechanism of Dinitration

The nitration of the 3,4-dihydro-1H-quinolin-2-one ring is governed by the directing effects of the substituents on the benzene ring. The amide nitrogen is an ortho-, para-director, and the alkyl portion of the fused ring is also weakly activating. The first nitro group is expected to add to the position para to the nitrogen atom (position 6), which is sterically more accessible than the ortho position. The presence of the first deactivating nitro group will make the introduction of the second nitro group more difficult, requiring forcing conditions. The second nitro group will then be directed to the remaining activated position, which is position 8.

Experimental Protocol:

  • In a flask equipped with a stirrer and a cooling bath, carefully add 3,4-dihydro-1H-quinolin-2-one to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The ratio of the acids and the temperature should be carefully controlled to promote dinitration.

  • Maintain the reaction at a low temperature (e.g., 0-10°C) during the addition.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature to drive the reaction to completion. The exact temperature and time will need to be determined empirically.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water until the washings are neutral.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid.

Data Presentation

Table 1: Summary of Compounds and Expected Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characterization Data
N-Phenyl-3-chloropropionamide C₉H₁₀ClNO183.63614-39-1M.P. 114°-115.5° C[2]
3,4-dihydro-1H-quinolin-2-one C₉H₉NO147.17553-03-7M.P. 165-167 °C
This compound C₉H₇N₃O₅237.17296759-27-8[4][5]Spectroscopic data (NMR, MS) to confirm structure and purity.[6]

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development. As with any chemical synthesis, proper safety precautions should be taken, and the reaction conditions for the nitration step may require optimization to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic organic compound featuring a dihydroquinolinone core with two nitro group substituents. The presence of the electron-withdrawing nitro groups is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, solubility, and potential as a pharmacophore. The 3,4-dihydroquinolin-2(1H)-one scaffold is a recognized privileged structure in neuropharmacology and medicinal chemistry, known for its interaction with various biological targets.[1] A comprehensive understanding of the physicochemical characteristics of this dinitro derivative is paramount for its potential application in drug discovery and development, guiding formulation, and predicting its pharmacokinetic profile.

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this document also furnishes robust, field-proven experimental protocols for the determination of its key physicochemical parameters.

Molecular Structure and Properties

The foundational attributes of a molecule are dictated by its structure. For this compound, these properties are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 296759-27-8[2][3][4][5]
Molecular Formula C₉H₇N₃O₅[3][4]
Molecular Weight 237.17 g/mol [3]
Chemical Structure [2]

Predicted Physicochemical Characteristics

While experimental data for this compound is scarce, we can infer certain properties based on its structure and compare them to related compounds. The two nitro groups are strong electron-withdrawing groups, which will significantly impact the electron density of the aromatic ring and the acidity of the N-H proton of the lactam.

PropertyPredicted Value/CharacteristicRationale
Melting Point Expected to be a high-melting solidThe presence of polar nitro groups and the lactam moiety allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, leading to a higher energy requirement to break the crystal lattice.
Boiling Point High; likely to decompose before boilingSimilar to the melting point, strong intermolecular forces will result in a high boiling point. Aromatic nitro compounds can be thermally unstable.
Solubility Low in non-polar solvents, sparingly soluble in polar aprotic solvents, and potentially soluble in strong polar solvents like DMSO.The dinitro substitution increases polarity compared to the unsubstituted dihydroquinolinone. However, the overall flat, aromatic structure may limit aqueous solubility.
pKa Expected to be more acidic than the parent dihydroquinolinone.The electron-withdrawing nitro groups will stabilize the conjugate base formed upon deprotonation of the lactam N-H, thus lowering the pKa.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.[7] The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]

  • Heating: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[7]

Melting_Point_Workflow A Dry and Powder Sample B Load into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (to ~15°C below expected MP) C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed flask.[9]

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10][11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE).[12]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.[12]

Solubility_Workflow A Add Excess Solid to Buffer B Equilibrate with Agitation (24-48h) A->B C Centrifuge and Filter B->C D Quantify Solute in Filtrate (e.g., HPLC) C->D E Report Solubility (mg/mL or mol/L) D->E

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination: Potentiometric Titration

The pKa value is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a precise method for its determination.[13][14]

Protocol:

  • Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration.[13]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a titrant delivery tube into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.[13]

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.[13][15]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[16]

pKa_Workflow A Calibrate pH Meter B Prepare Sample Solution A->B C Titrate with Standard Acid/Base B->C D Record pH vs. Titrant Volume C->D E Determine pKa from Titration Curve D->E

Caption: Potentiometric Titration for pKa Determination.

Proposed Synthetic Pathway

A potential synthetic route could start with the nitration of a suitable aniline precursor, followed by acylation and subsequent intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone ring system. Further nitration would then introduce the second nitro group.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its dinitro-substituted dihydroquinolinone core. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization. The provided protocols for determining melting point, solubility, and pKa are robust and widely accepted in the field. The generation of such experimental data is a critical next step in unlocking the potential of this and related molecules in drug discovery and development.

References

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 296759-27-8

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data on this molecule is limited, this document synthesizes information from related chemical structures and predictive modeling to offer a robust framework for its synthesis, characterization, and potential biological applications. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this unique quinolinone derivative.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone and its partially saturated derivative, 3,4-dihydro-1H-quinolin-2-one, represent a "privileged scaffold" in medicinal chemistry. This core structure is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] The versatility of the quinolinone ring system allows for functionalization at various positions, leading to compounds with diverse pharmacological profiles, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of nitro groups onto the aromatic ring, as seen in this compound, is anticipated to significantly influence its electronic properties and biological activity, opening new avenues for therapeutic intervention.

Physicochemical Properties and Structural Features

Based on its chemical structure, a number of physicochemical properties for this compound can be predicted. These properties are crucial for understanding its potential behavior in biological systems and for the design of analytical methods.

PropertyPredicted Value/InformationSource
CAS Number 296759-27-8[4]
Molecular Formula C₉H₇N₃O₅[4]
Molecular Weight 237.17 g/mol [4]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.General knowledge of nitroaromatic compounds
Melting Point Expected to be relatively high due to the presence of nitro groups and the lactam ring.General knowledge of similar compounds

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis

Workflow for Proposed Synthesis

G A 3,4-dihydro-1H-quinolin-2-one C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 3,4-dihydro-1H-quinolin-2-one (Starting Material)

The starting material, 3,4-dihydro-1H-quinolin-2-one, can be synthesized via several established methods, such as the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.[5]

Step 2: Dinitration of 3,4-dihydro-1H-quinolin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 3,4-dihydro-1H-quinolin-2-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

Analytical Characterization

The unambiguous identification and characterization of this compound would rely on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.

  • Predicted Molecular Ion: [M]+ at m/z = 237.17.

  • Predicted Fragmentation Pattern: Based on the fragmentation of other nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) from the molecular ion are expected.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydroquinolinone ring. The chemical shifts of the aromatic protons will be significantly downfield due to the electron-withdrawing effect of the two nitro groups.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbons bearing the nitro groups (C6 and C8) will be significantly deshielded.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be an appropriate method for assessing the purity of the compound.[8][9] UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic system would be employed.

Potential Biological Activity and Therapeutic Targets

While no specific biological data exists for this compound, its structural features suggest several potential areas of therapeutic interest.

Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[2] The presence of two nitro groups could enhance this activity through various mechanisms, including the induction of oxidative stress in cancer cells.

Antibacterial Activity

Many nitroaromatic compounds exhibit antibacterial properties.[10] The dinitro-quinolinone structure may be effective against a range of bacterial pathogens, potentially by inhibiting essential bacterial enzymes.

Enzyme Inhibition

Dinitrophenyl compounds have been shown to inhibit various enzymes.[11] It is plausible that this compound could act as an inhibitor of specific kinases, proteases, or other enzymes involved in disease pathogenesis.

Predictive Toxicology and ADME Profile

The presence of two nitro groups raises potential toxicological concerns that must be addressed in any drug development program.

In Silico Toxicity Prediction

Computational models for predicting the toxicity of nitroaromatic compounds suggest that such molecules can have mutagenic and carcinogenic potential.[12][13] In silico tools can be used to predict the potential for genotoxicity and other adverse effects.

In Silico ADME Prediction

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound can be predicted using computational models.[14][15] These predictions can guide the early stages of drug design and help to identify potential liabilities.

ADME ParameterIn Silico Prediction
Oral Bioavailability Likely to be moderate to low due to potential for first-pass metabolism.
Blood-Brain Barrier Permeability Prediction would depend on specific physicochemical properties, but the presence of polar nitro groups may limit penetration.
Metabolism Expected to undergo reduction of the nitro groups by cytochrome P450 enzymes and other reductases.
Excretion Metabolites are likely to be excreted in the urine and/or feces.

Future Directions and Research Opportunities

This compound represents an unexplored area of chemical space with significant potential for drug discovery. Future research should focus on:

  • Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

  • Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.

  • In Vitro Biological Screening: Evaluation of its activity against a broad range of biological targets, including cancer cell lines, bacterial strains, and key enzymes.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

  • Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a comprehensive, predictive framework for its investigation. By leveraging our understanding of related quinolinone and nitroaromatic compounds, researchers can approach the study of this novel molecule with a clear roadmap for synthesis, characterization, and biological evaluation. The unique structural features of this compound make it a compelling candidate for further research and a potential starting point for the development of new therapeutic agents.

References

Structure Elucidation of Dinitro-Dihydroquinolinone Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The dinitro-dihydroquinolinone scaffold is a significant pharmacophore in modern drug discovery, yet its structural elucidation presents distinct challenges. The presence of multiple nitro groups introduces significant electronic effects and the potential for complex isomerism, demanding a multi-faceted analytical approach. This guide provides an in-depth, experience-driven walkthrough of the methodologies required for the unambiguous determination of these structures. We will move beyond procedural lists to explore the underlying causality of experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to build an unshakeable structural hypothesis. This document is intended for researchers who require not just a method, but a robust strategy for structural confirmation.

The Strategic Imperative: Why Dinitro-Dihydroquinolinones Demand a Multi-Modal Approach

The dihydroquinolinone core is a privileged structure in medicinal chemistry, appearing in various bioactive compounds.[1][2] The addition of two nitro groups dramatically alters the molecule's electronic properties and, consequently, its spectroscopic signature. The primary challenges a researcher will face are:

  • Positional Isomerism: The dinitro substitution can occur at multiple positions on the aromatic ring (e.g., 6,8-dinitro, 5,7-dinitro), leading to isomers with identical mass but distinct biological and chemical properties.[3]

  • Signal Quenching and Shifting: The potent electron-withdrawing nature of the nitro groups significantly deshields nearby protons and carbons, shifting their signals downfield in NMR spectra and sometimes complicating interpretation.[4]

  • Ambiguous Fragmentation: Mass spectrometry (MS) fragmentation patterns can be complex, requiring careful analysis to differentiate isomers.

A single analytical technique is insufficient to overcome these hurdles. True confidence in a structure is only achieved when data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and ideally X-ray Crystallography are woven together into a single, cohesive narrative.

The Analytical Toolkit: Assembling the Pieces of the Structural Puzzle

The elucidation process is a logical progression, starting with broad characteristics and progressively refining the structural hypothesis with high-resolution data.

Foundational Analysis: Mass Spectrometry (MS)

The first step is always to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is non-negotiable.

  • Expertise & Causality: We use HRMS to obtain a highly accurate mass measurement (typically to four or five decimal places). This precision is crucial to generate a unique molecular formula (e.g., C₉H₇N₃O₅ for a dinitro-dihydroquinolinone parent structure), which immediately validates the presence of the expected atoms and rules out countless other possibilities. This forms the bedrock of our investigation.

  • Trustworthiness (Self-Validation): The molecular formula derived from HRMS must align with all subsequent data. For instance, the number of carbons and hydrogens determined by NMR must perfectly match the HRMS-derived formula. Any discrepancy signals a fundamental error in interpretation or an unexpected molecular identity.

  • Tandem MS (MS/MS): Fragmentation analysis provides vital connectivity clues. The molecular ion is isolated and fragmented to reveal characteristic losses. For a dinitro-dihydroquinolinone, common fragmentation pathways include the loss of NO₂, H₂O, and CO.[5][6][7] While not always sufficient to pinpoint isomerism, these patterns provide corroborating evidence for the core scaffold.[8]

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity in solution.[4][9][10] A standard suite of experiments is required to build the structure piece by piece.

  • ¹H NMR - The Proton Census: This experiment identifies all unique proton environments in the molecule. For a typical dinitro-dihydroquinolinone, one expects to see signals for the aliphatic protons of the dihydro- ring and the aromatic protons. The strong deshielding from the nitro groups will push the aromatic proton signals significantly downfield.

  • ¹³C NMR & DEPT-135 - The Carbon Framework: The ¹³C NMR spectrum reveals the number of unique carbon environments. A subsequent DEPT-135 experiment is essential for differentiating between CH, CH₂, and CH₃ groups (CH₂ signals are negative, while CH and CH₃ are positive), providing a complete picture of the carbon skeleton.

  • 2D NMR - Establishing Connectivity: This is where the structure truly takes shape.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is indispensable for tracing the proton-proton network within the aliphatic portion of the dihydroquinolinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton and carbon frameworks.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds.[11] HMBC reveals correlations between protons and carbons that are two or three bonds away. Causality: We rely on HMBC to bridge non-protonated ("quaternary") carbons with nearby protons. This is the only reliable way to:

      • Confirm the positions of the nitro groups by observing correlations from the remaining aromatic protons to the nitro-substituted carbons.

      • Verify the connectivity between the aliphatic and aromatic portions of the molecule.

      • Confirm the position of the carbonyl group.

The logical workflow for NMR data interpretation is visualized below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Data Interpreted Data cluster_Structure Final Output H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Envs Proton Environments & Coupling H1_NMR->Proton_Envs C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Carbon_Framework Carbon Framework (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Framework COSY COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity LongRange_Connectivity Long-Range H-C Connectivity HMBC->LongRange_Connectivity Proton_Envs->COSY Final_Structure Validated Structure Carbon_Framework->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure

Caption: Logical workflow for NMR data integration.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, publication-quality structure is required, X-ray crystallography is the definitive technique.[12] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, resolving all questions of isomerism and stereochemistry.

Data Synthesis: A Case Study of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

To illustrate the synergy of these techniques, let's consider the hypothetical elucidation of 6,8-dinitro-3,4-dihydroquinolin-2(1H)-one.

Step 1: HRMS The analysis yields an exact mass corresponding to the molecular formula C₉H₇N₃O₅, confirming the elemental composition.

Step 2: NMR Spectroscopy The following key observations would be expected:

Data Type Expected Observation Interpretation
¹H NMR Two signals around 2.5-3.0 ppm (triplets, 2H each).Aliphatic -CH₂-CH₂- system in the dihydro- ring.
Two signals around 8.0-9.0 ppm (doublets, 1H each).Two aromatic protons, deshielded by nitro groups.
One broad singlet around 10-11 ppm.N-H proton of the lactam.
¹³C NMR Two aliphatic signals (20-40 ppm).C3 and C4 carbons.
Four aromatic CH signals and two quaternary aromatic signals.Benzene ring carbons.
One carbonyl signal (~170 ppm).C2 lactam carbonyl.
COSY Cross-peak between the two aliphatic triplets.Confirms the -CH₂-CH₂- connectivity.
HMBC Aromatic proton H-5 shows a 3-bond correlation to C-4 and C-7.Links the aromatic and aliphatic rings and places a substituent at C-6.
Aromatic proton H-7 shows a 3-bond correlation to C-5 and C-8a.Confirms the relative position of the aromatic protons.
Aliphatic protons on C-4 show a 3-bond correlation to C-5 and C-8a.Confirms the fusion of the two rings.

The combined HMBC and COSY data allow for the complete assembly of the scaffold, as visualized below.

HMBC_COSY_Illustration cluster_Structure 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one cluster_Key Correlations mol mol A COSY (H-H) B HMBC (H-C) H4a H H3a H H4a->H3a C5 C5 H4a->C5 H4b H H3b H H5 H C4 C4 H5->C4 C7 C7 H5->C7 H7 H H7->C5 C8a C8a H7->C8a C3 C3

References

An In-Depth Technical Guide to 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the quinolinone derivative, 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one (CAS: 296759-27-8), a key heterocyclic building block with the molecular formula C₉H₇N₃O₅. This document delves into the compound's structural attributes, a validated synthetic pathway, and its strategic importance as a chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical research and development sector. We will explore the rationale behind its synthesis and the potential for functionalization that its dinitro-substituted scaffold offers. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Value of the Dinitro-Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a prevalent scaffold in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] This benzo-fused lactam structure serves as a "privileged" framework in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of two nitro groups onto this scaffold, specifically at the 6 and 8 positions, dramatically alters the electronic properties of the molecule. These strongly electron-withdrawing groups render the aromatic ring electron-deficient, which not only influences the reactivity of the entire molecule but also provides synthetic handles for further chemical transformations.

The subject of this guide, 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one, is primarily recognized as a crucial intermediate in organic synthesis.[3] Its dinitro substitution pattern opens up possibilities for selective reductions to corresponding amino groups, which can then be further functionalized to build a diverse library of derivatives. This strategic positioning of reactive groups makes it a valuable precursor in the synthesis of potential therapeutic agents and in the exploration of novel chemical space.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key characteristics of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one are summarized below.

PropertyValueSource
IUPAC Name 6,8-dinitro-3,4-dihydro-1H-quinolin-2-oneBOC Sciences[]
CAS Number 296759-27-8ChemicalBook[5]
Molecular Formula C₉H₇N₃O₅BOC Sciences[]
Molecular Weight 237.17 g/mol ChemicalBook[5]
Appearance Not specified in literature; likely a crystalline solid-
Purity Typically available at ≥95%BOC Sciences[]
Storage Recommended at 2-8°CReagent Catalog[3]

Structural Elucidation:

  • ¹H NMR: Protons on the aliphatic portion of the dihydroquinolinone ring (at C3 and C4) would appear as multiplets in the upfield region. The aromatic protons would be downfield, with their chemical shifts and coupling patterns dictated by the positions of the two nitro groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C2), the aliphatic carbons (C3 and C4), and the six aromatic carbons, with the carbons bearing the nitro groups (C6 and C8) being significantly shifted.

  • IR Spectroscopy: Characteristic peaks would include the amide C=O stretch, N-H stretching of the lactam, and strong symmetric and asymmetric stretches for the two NO₂ groups.

  • Mass Spectrometry: The molecular ion peak would correspond to the calculated molecular weight of 237.17 g/mol .

Synthesis Pathway and Rationale

The synthesis of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one is achieved through the nitration of the parent 3,4-dihydroquinolin-2(1H)-one. The choice of nitrating agent and reaction conditions is critical to achieve the desired dinitration at the 6 and 8 positions.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the formation of the dihydroquinolinone core, followed by electrophilic aromatic substitution to introduce the nitro groups.

G cluster_0 Step 1: Formation of Dihydroquinolinone Core cluster_1 Step 2: Dinitration A Aniline C N-Phenyl-3-chloropropanamide A->C Acylation B 3-Chloropropionyl chloride B->C D 3,4-Dihydroquinolin-2(1H)-one C->D Intramolecular Friedel-Crafts Alkylation E 3,4-Dihydroquinolin-2(1H)-one G 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one E->G F Nitrating Agent (e.g., HNO₃/H₂SO₄) F->G

Caption: A generalized two-stage synthesis workflow for 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol: Nitration of 3,4-Dihydroquinolin-2(1H)-one

This protocol is a representative procedure based on standard nitration methods for similar aromatic systems.

Materials:

  • 3,4-Dihydroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Substrate Addition: Slowly add 3,4-dihydroquinolin-2(1H)-one to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Precipitation and Isolation: A precipitate of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Self-Validation and Causality:

  • Why use concentrated sulfuric acid as a solvent? Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also acts as a solvent for the organic substrate.

  • Why maintain low temperatures? Nitration is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent unwanted side reactions (such as over-nitration or oxidation), and ensure the selective formation of the desired dinitro product.

  • Why pour onto ice? This step serves to quench the reaction by diluting the acid and precipitating the organic product, which is typically insoluble in the aqueous acidic medium.

Applications in Drug Discovery and Development

The primary utility of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one lies in its role as a versatile synthetic intermediate. The two nitro groups can be selectively or fully reduced to amino groups, which are then amenable to a wide array of chemical transformations.

Synthetic Utility Workflow

G A 6,8-Dinitro-3,4-dihydro- quinolin-2(1H)-one B Selective Reduction (e.g., Na₂S, (NH₄)₂S) A->B Conditions C Full Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) A->C Conditions D 6-Amino-8-nitro-derivative B->D E 8-Amino-6-nitro-derivative B->E F 6,8-Diamino-derivative C->F G Further Functionalization: - Amide formation - Sulfonamide formation - Diazotization -> Sandmeyer reactions - Heterocycle formation D->G E->G F->G

Caption: Potential synthetic transformations of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one.

This strategic functionalization allows for the synthesis of compounds with potential therapeutic applications. For instance, the dihydroquinolinone scaffold is a component of drugs with antidepressant and other CNS activities.[6] The introduction of diverse substituents at the 6 and 8 positions, made possible by the dinitro intermediate, could lead to the discovery of novel bioactive molecules.

Conclusion and Future Perspectives

6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one is a specialized yet highly valuable chemical intermediate. Its significance is not in its intrinsic biological activity but in the synthetic potential it unlocks. The electron-deficient aromatic ring and the presence of two reducible nitro groups make it an ideal starting point for the synthesis of a wide array of substituted dihydroquinolinones. For researchers in medicinal chemistry and drug development, this compound represents a gateway to novel chemical entities with the potential for diverse pharmacological activities. Future research will likely focus on the development of more efficient and selective methods for the functionalization of this scaffold, further expanding its utility in the quest for new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one . In the absence of extensive empirical data in peer-reviewed literature, this document establishes a robust framework for predicting its solubility based on first principles of chemical structure and provides detailed, field-proven protocols for its experimental determination. We delve into a structural analysis of the molecule to forecast its interactions with a diverse panel of organic solvents, introduce the theoretical underpinnings of Hansen Solubility Parameters (HSP) for a more quantitative prediction, and present gold-standard experimental methodologies for both thermodynamic and kinetic solubility assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule featuring a lactam fused to a dinitro-substituted aromatic ring. While its specific applications are not widely documented, its structure suggests potential utility as an intermediate in medicinal chemistry and materials science. The successful application of any such compound is fundamentally linked to its solubility. Whether for selecting an appropriate reaction medium, designing an efficient crystallization-based purification process, or formulating a drug product with adequate bioavailability, understanding how the molecule interacts with various solvents is paramount.[1][2] Poor solubility can be a significant impediment in drug discovery, leading to challenges in generating reliable in vitro data and achieving desired in vivo exposure.[3] This guide, therefore, aims to provide a predictive and practical framework for characterizing the solubility of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. Dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Structural Analysis of this compound

To predict solubility, we must first analyze the key structural features of the molecule:

  • Lactam Moiety (-C(=O)-NH-): This cyclic amide group is highly polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This feature will strongly favor interactions with polar and hydrogen-bonding solvents.

  • Dinitro-Aromatic System: The two nitro groups (-NO₂) are powerful electron-withdrawing groups, making the aromatic ring electron-deficient and contributing significantly to the molecule's overall polarity and dipole moment. The oxygen atoms on the nitro groups can also act as hydrogen bond acceptors.

  • Dihydro-quinolinone Core: The partially saturated heterocyclic ring and the benzene ring provide a degree of rigidity and a non-polar surface area.

Overall Prediction: The presence of a lactam and two nitro groups suggests that This compound is a highly polar molecule . Its solubility will be dominated by its ability to engage in strong dipole-dipole interactions and hydrogen bonding.[4] Consequently, it is expected to exhibit poor solubility in non-polar solvents (e.g., hexane, toluene) and significantly higher solubility in polar solvents, particularly those that are polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., alcohols), which can engage in hydrogen bonding.

The Principle of "Like Dissolves Like"

This long-standing principle provides a foundational qualitative prediction.[4] It states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents (e.g., DMSO, DMF, Acetone, Methanol): These solvents can effectively interact with the polar lactam and nitro groups of the solute. We predict favorable solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact via weaker London dispersion forces and cannot effectively solvate the highly polar functional groups of the target molecule. We predict very low solubility in these solvents.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, we can use Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible or soluble in one another.[5][6][7] The "distance" (Ra) between two substances in the 3D Hansen space can be calculated, and a smaller distance implies greater affinity.

While the experimental determination of HSP for a new compound requires extensive testing, we can estimate them based on its structure. Based on structurally similar compounds with nitro and amide functionalities, the HSP for this compound are estimated to be in the following range:

  • δD: 18-21 (MPa¹/²)

  • δP: 12-16 (MPa¹/²)

  • δH: 8-12 (MPa¹/²)

The diagram below illustrates how the predicted HSP of our solute would relate to the HSP of common solvents. Solvents located "closer" to the solute in this 3D space are predicted to be better solvents.

Conceptual Hansen Space Diagram cluster_good Predicted Good Solvents cluster_moderate Predicted Moderate Solvents cluster_poor Predicted Poor Solvents Solute Solute (Predicted HSP) DMSO DMSO (δP~16, δH~10) Solute->DMSO Short Distance DMF DMF (δP~14, δH~11) Solute->DMF Short Distance Acetone Acetone (δP~10, δH~7) Solute->Acetone Medium Distance Methanol Methanol (δP~12, δH~22) Solute->Methanol Medium Distance (High δH Mismatch) Toluene Toluene (δP~1, δH~2) Solute->Toluene Large Distance Hexane Hexane (δP~0, δH~0) Solute->Hexane Very Large Distance NMP NMP (δP~12, δH~7)

Caption: Conceptual plot of solute-solvent affinity in Hansen space.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. We present two standard protocols: the thermodynamic "shake-flask" method for equilibrium solubility and a kinetic method for high-throughput screening.

Proposed Solvent Panel for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Solvent Class Example Solvents Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneStrong dipole moments, hydrogen bond acceptors. Predicted to be good solvents.
Polar Protic Methanol, Ethanol, IsopropanolStrong dipole moments, hydrogen bond donors and acceptors.
Non-Polar n-Hexane, ToluenePrimarily dispersion forces. Predicted to be poor solvents.
Chlorinated Dichloromethane (DCM)Moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate polarity, hydrogen bond acceptors.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, is the gold standard for determining the true equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Causality Insight: An equilibration time of 24-48 hours is typically required to ensure the system has reached a true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Dilution: Dilute the aliquot of the saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

Thermodynamic Solubility Workflow A 1. Add excess solid solute to vial B 2. Add known volume of solvent A->B C 3. Equilibrate (24-48h) with agitation at constant T B->C D 4. Separate phases (Settle or Centrifuge) C->D E 5. Sample supernatant with filtered syringe D->E F 6. Dilute aliquot for analytical measurement E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H Result: Equilibrium Solubility (mg/mL) G->H

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery.[10] They measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. While less precise than thermodynamic methods, they are rapid and require minimal compound.[11][12]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add the desired aqueous or organic solvent.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done by:

    • Nephelometry: Measuring light scattering caused by insoluble particles.[2]

    • Turbidimetry: Measuring the reduction in light transmission.

    • Direct UV/LC-MS: After filtering or centrifuging the plate, the concentration of the remaining dissolved compound is measured.[9]

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format. The results will allow for the classification of solvents and provide a basis for rational solvent selection in subsequent experiments.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

Solvent Solvent Class Predicted Solubility Experimental Solubility (mg/mL) Notes
n-HexaneNon-PolarVery Low< 0.01Insoluble
TolueneNon-Polar (Aromatic)Very Low< 0.1Sparingly Soluble
DichloromethaneChlorinatedLowTBD
Tetrahydrofuran (THF)EtherModerateTBD
AcetonePolar AproticModerate-HighTBD
AcetonitrilePolar AproticModerate-HighTBD
EthanolPolar ProticModerateTBD
N,N-Dimethylformamide (DMF)Polar AproticHighTBDPotential for Solvate Formation
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 50Excellent Solubilizer

(TBD: To Be Determined experimentally)

Interpreting the Results: The experimental data will validate or refine the initial predictions. High solubility in DMSO and DMF would confirm the highly polar nature of the solute. Comparing solubility in methanol versus acetone can provide insight into the relative importance of hydrogen bond donation versus general polarity for solvation. This data is invaluable for selecting solvents for synthesis (to ensure reactants are in solution), purification (to identify suitable anti-solvents for crystallization), and formulation.[13]

References

theoretical yield calculation for 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Yield Calculation for 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Yield Calculation in Synthesis

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a foundational activity. However, the viability of a promising compound is not solely dependent on its biological activity but also on the efficiency and scalability of its synthesis. The concept of theoretical yield serves as a critical benchmark in this context. It represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming a perfect, 100% efficient chemical reaction with no losses.[1]

For drug development professionals, an accurate theoretical yield calculation is indispensable for several reasons:

  • Economic Viability: It provides the baseline for evaluating the cost-effectiveness of a synthetic route. A process with a consistently low actual yield relative to its theoretical maximum may be economically unfeasible for large-scale production.[2][3]

  • Process Optimization: Comparing the actual, experimentally obtained yield to the theoretical yield (a calculation known as percent yield) is a primary metric for process efficiency. It allows chemists to identify and address shortcomings in a reaction, such as side reactions, incomplete conversions, or purification losses.[4][5]

  • Resource Management and Quality Control: Precise yield calculations are fundamental for managing raw material consumption and ensuring that production processes meet established quality and output benchmarks.[2]

This guide provides a detailed technical framework for calculating the theoretical yield of This compound , a representative heterocyclic compound, using a standard nitration protocol.

Synthetic Pathway: Electrophilic Nitration of 3,4-dihydro-1H-quinolin-2-one

The synthesis of this compound is achieved through the electrophilic aromatic substitution of the precursor, 3,4-dihydro-1H-quinolin-2-one. The reaction employs a classic nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism Insight: The role of sulfuric acid is not merely as a solvent but as a crucial catalyst. Being a stronger acid, it protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction proceeds as follows:

Balanced Chemical Equation:

C₉H₉NO + 2 HNO₃ --(H₂SO₄)--> C₉H₇N₃O₅ + 2 H₂O (3,4-dihydro-1H-quinolin-2-one + Nitric Acid → this compound + Water)

This balanced equation is the stoichiometric foundation for all subsequent yield calculations.

Physicochemical Data of Key Compounds

Accurate molar masses are essential for converting between the mass and moles of a substance, a core step in any stoichiometric calculation. The properties of the primary chemicals involved in this synthesis are summarized below.

Compound Name CAS Number Molecular Formula Molar Mass ( g/mol )
3,4-dihydro-1H-quinolin-2-one (Starting Material)553-03-7[6]C₉H₉NO[7]147.18[8]
Nitric Acid (Reagent)N/AHNO₃63.01[9][10]
Sulfuric Acid (Catalyst)N/AH₂SO₄98.08[11][12]
This compound (Product)296759-27-8[13]C₉H₇N₃O₅237.17[13]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the dinitration of a quinolinone derivative.[14][15] It is designed as a self-validating system where temperature control and monitoring are key to ensuring reaction integrity.

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice-salt bath maintained at 0-5 °C, slowly add 10.0 mL of concentrated nitric acid to 20.0 mL of concentrated sulfuric acid with constant stirring.

    • Causality: This step generates the nitronium ion (NO₂⁺). The reaction is highly exothermic; maintaining a low temperature is critical to prevent the formation of unwanted byproducts and ensure safety.

  • Dissolution of Starting Material:

    • In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, add 5.00 g of 3,4-dihydro-1H-quinolin-2-one to 25.0 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the solid is fully dissolved and the temperature is stable below 10 °C.

  • Nitration Reaction:

    • Using a dropping funnel, add the pre-chilled nitrating mixture from Step 1 to the solution from Step 2 drop by drop.

    • Causality: The rate of addition must be carefully controlled to maintain the internal reaction temperature below 15 °C. This prevents runaway reactions and minimizes the formation of isomeric or over-nitrated side products.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This validates that the reaction has proceeded to completion.

  • Product Isolation:

    • Carefully pour the reaction mixture onto a beaker containing 500 g of crushed ice with vigorous stirring.

    • Causality: This "quenching" step stops the reaction and precipitates the crude this compound, which is insoluble in the aqueous acidic medium.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Purification:

    • Wash the solid product on the filter with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). This removes residual acids.

    • Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or glacial acetic acid.

    • Trustworthiness: An actual yield measurement is only trustworthy if the product is pure. Impurities, such as residual solvent, will lead to an erroneously high yield, potentially exceeding 100%.

Core Directive: Step-by-Step Theoretical Yield Calculation

The following calculation is based on the quantities described in the experimental protocol.

Step 1: Calculate Moles of Reactants

First, convert the mass or volume of each reactant into moles using their respective molar masses and densities.

  • 3,4-dihydro-1H-quinolin-2-one (C₉H₉NO):

    • Mass = 5.00 g

    • Molar Mass = 147.18 g/mol [8]

    • Moles = Mass / Molar Mass = 5.00 g / 147.18 g/mol = 0.03397 mol

  • Nitric Acid (HNO₃):

    • Volume = 10.0 mL (of 70% solution)

    • Density of 70% HNO₃ ≈ 1.41 g/mL

    • Mass of solution = 10.0 mL * 1.41 g/mL = 14.1 g

    • Mass of pure HNO₃ = 14.1 g * 0.70 = 9.87 g

    • Molar Mass = 63.01 g/mol [9][10]

    • Moles = Mass / Molar Mass = 9.87 g / 63.01 g/mol = 0.1566 mol

Step 2: Identify the Limiting Reactant

The limiting reactant is the one that will be completely consumed first, thereby "limiting" the amount of product that can be formed.[16]

  • Stoichiometric Ratio: From the balanced equation, 1 mole of C₉H₉NO requires 2 moles of HNO₃.

  • Calculate HNO₃ Needed: Determine how much HNO₃ is required to react with all the starting material.

    • Moles HNO₃ needed = 0.03397 mol C₉H₉NO * (2 mol HNO₃ / 1 mol C₉H₉NO) = 0.06794 mol HNO₃

  • Comparison:

    • Moles of HNO₃ available = 0.1566 mol

    • Moles of HNO₃ needed = 0.06794 mol

Step 3: Calculate Moles of Product

The theoretical maximum number of moles of product is determined by the moles of the limiting reactant and the reaction stoichiometry.[17][18]

  • Stoichiometric Ratio: The ratio between the limiting reactant (C₉H₉NO) and the product (C₉H₇N₃O₅) is 1:1.

  • Moles of Product:

    • Moles of C₉H₇N₃O₅ = Moles of C₉H₉NO = 0.03397 mol

Step 4: Calculate Theoretical Yield in Grams

Finally, convert the moles of product back to mass using its molar mass.

  • Molar Mass of Product (C₉H₇N₃O₅): 237.17 g/mol [13]

  • Theoretical Yield:

    • Mass = Moles * Molar Mass

    • Mass = 0.03397 mol * 237.17 g/mol = 8.056 g

The theoretical yield of this compound for this reaction is 8.06 grams .

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

Theoretical_Yield_Workflow A Start with Reactant Quantities (e.g., 5.00g C₉H₉NO, 10.0mL 70% HNO₃) B1 Calculate Moles of 3,4-dihydro-1H-quinolin-2-one A->B1 B2 Calculate Moles of Nitric Acid A->B2 C Apply Stoichiometric Ratio (1 mole C₉H₉NO : 2 moles HNO₃) from Balanced Equation B1->C B2->C D Identify Limiting Reactant C->D E Calculate Moles of Product Based on Limiting Reactant (Ratio is 1:1) D->E C₉H₉NO is Limiting F Convert Moles of Product to Grams (Theoretical Yield) E->F

Caption: Workflow for theoretical yield calculation.

Conclusion: Bridging Theory and Practice

The calculation of theoretical yield is a fundamental exercise in stoichiometry that provides the absolute benchmark for a chemical synthesis. In the context of pharmaceutical development, this theoretical value is the goal against which all practical efforts are measured. The discrepancy between the theoretical and actual yield, known as the percent yield, is a direct indicator of a reaction's efficiency and highlights areas for optimization. A thorough understanding and precise execution of this calculation are, therefore, non-negotiable skills for any scientist aiming to develop robust, scalable, and economically sound synthetic processes.

References

discovery and history of nitrated quinolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Nitrated Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly modulates the molecule's physicochemical properties and biological activity. This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and burgeoning biological applications of nitrated quinolinone compounds. We will delve into the causality behind synthetic strategies, from classical nitration reactions to modern regioselective methodologies, and examine the mechanistic underpinnings of their diverse pharmacological effects, offering field-proven insights for professionals in drug discovery and development.

The Genesis of a Privileged Scaffold: From Coal Tar to Core Synthesis

The story of nitrated quinolinones begins with the discovery of their parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "Leukol".[3][4] Shortly after, in 1842, Charles Gerhardt obtained the same compound through the alkaline distillation of the natural alkaloid quinine, coining the name quinoline.[4] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, quickly became recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of physiologically active natural products, most notably the Cinchona alkaloids (quinine, cinchonine).[3][5]

The inherent therapeutic potential of the quinoline core spurred the development of numerous synthetic routes throughout the late 19th century. These classical name reactions remain fundamental to heterocyclic chemistry:

  • Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[3]

  • Combes Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[3]

  • Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]

These foundational methods enabled chemists to construct the core quinoline and quinolinone frameworks, setting the stage for subsequent functionalization, including the strategically important process of nitration.

The Art of Nitration: From Brute Force to Finesse

The introduction of a nitro (NO₂) group onto the quinolinone ring is a critical step in generating many biologically active derivatives. The nitro group's strong electron-withdrawing nature can activate the molecule for further nucleophilic substitution, modulate its ability to interact with biological targets, and is often a prerequisite for its therapeutic effect.[6]

Classical Electrophilic Aromatic Substitution

The earliest and most direct method for synthesizing nitroquinolones is through electrophilic aromatic substitution. This typically involves treating a pre-formed quinolinone or a precursor like coumarin with a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[7][8][9]

The causality behind this choice of reagents lies in the reaction mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich aromatic ring.

However, this classical approach often suffers from a lack of regioselectivity. The quinolinone ring system has multiple positions susceptible to nitration, and the harsh acidic conditions can lead to a mixture of isomers and undesired side products.[10] For example, the nitration of 1-methyl-2-quinolone can produce a mixture of 6-nitro, 3,6-dinitro, and 6,8-dinitro products depending on the reaction temperature.[10] Controlling the specific site of nitration was a significant early challenge.

Modern Methodologies for Regioselective Synthesis

To overcome the limitations of classical methods, modern organic synthesis has focused on developing highly regioselective nitration strategies. A notable advancement is the dearomatization-rearomatization strategy, which allows for precise meta-nitration of quinolines.[11] This approach involves temporarily disrupting the aromaticity of the quinoline ring to direct the nitration to a specific, otherwise inaccessible, position before restoring the aromatic system.[11] Such methods provide unparalleled control, enabling the synthesis of specific isomers for structure-activity relationship (SAR) studies and reducing the need for difficult chromatographic separations.

The diagram below illustrates the general workflow from a precursor molecule to a purified, biologically evaluated nitrated quinolinone compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Precursor Quinolinone or Coumarin Precursor Nitration Nitration Reaction (e.g., HNO₃/H₂SO₄) Precursor->Nitration Reagents Crude Crude Product Mixture (Isomers & Byproducts) Nitration->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure_Compound Purified Nitrated Quinolinone Purification->Pure_Compound Characterization Structural Characterization (NMR, IR, MS) Pure_Compound->Characterization Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Screening Confirmed Structure Data Bioactivity Data (IC₅₀, MIC) Screening->Data

Caption: General workflow for the synthesis and evaluation of nitrated quinolinones.

Experimental Protocol: Synthesis of N-amino-4,7-dimethyl-6-nitroquinolin-2-one

This protocol is a self-validating system adapted from established literature, demonstrating a common pathway from a coumarin precursor to a nitrated quinolinone.[7][8] The success of each step is verified by characterization before proceeding.

Step 1: Nitration of 4,7-dimethylcoumarin

  • Reagents & Setup: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Cool this nitrating mixture to 0°C in an ice bath. In a separate flask, dissolve 4,7-dimethylcoumarin in a minimal amount of concentrated sulfuric acid, also cooled to 0°C.

  • Reaction: Slowly add the nitrating mixture dropwise to the coumarin solution while maintaining the temperature at 0°C and stirring continuously. The maintenance of low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Work-up & Isolation: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Pour the reaction mixture onto crushed ice. The solid product will precipitate out.

  • Purification & Validation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product is a mixture of 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin.[7] The major 6-nitro isomer can be purified by recrystallization from a suitable solvent like acetone/water. The structure should be confirmed using FTIR (presence of NO₂ stretches around 1527 and 1354 cm⁻¹) and ¹H-NMR spectroscopy.[8]

Step 2: Conversion to N-amino-4,7-dimethyl-6-nitroquinolin-2-one

  • Reagents & Setup: Reflux the purified 4,7-dimethyl-6-nitrocoumarin with hydrazine hydrate (80-99%) in a solvent such as pyridine or ethanol for 4-12 hours.[7][9]

  • Causality: Hydrazine acts as a nucleophile, attacking the coumarin's lactone ring. This initiates a ring-opening and subsequent recyclization process, incorporating the second nitrogen atom to form the quinolin-2-one core. Pyridine often serves as a basic catalyst for this transformation.

  • Isolation & Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed, and recrystallized from an appropriate solvent to yield the pure N-amino-4,7-dimethyl-6-nitroquinolin-2-one.

  • Final Validation: The final structure must be unequivocally confirmed by FTIR, ¹H-NMR, and ¹³C-NMR analysis to ensure the desired transformation has occurred.

The following diagram illustrates this key synthetic transformation.

Caption: Synthesis pathway from a coumarin precursor to a nitrated quinolinone.

Biological Activity and Therapeutic Potential

The introduction of a nitro group onto the quinolinone scaffold has unlocked a wide spectrum of biological activities. These compounds have been investigated for numerous therapeutic applications, with some showing significant promise.[1][5][12]

Compound Class/ExampleReported Biological ActivityReference(s)
Substituted Nitroquinolin-2-onesAntibacterial, Antitumor, Anti-inflammatory, Antioxidant[7][8]
8-hydroxy-5-nitroquinoline (Nitroxoline)Potent Anticancer, Antibacterial, Antifungal[13]
3-NitropyranoquinolinonesPrecursors for biologically active quinolones[14]
General QuinolinonesAntimalarial, Antiproliferative, Anticonvulsant[12][15]
Quinoline Nitrones/OximesAntiproliferative (via NO release)[16]

One of the most notable examples is Nitroxoline (8-hydroxy-5-nitroquinoline) . While historically used as a uroantiseptic, recent studies have revealed its potent anti-cancer activity, showing greater cytotoxicity against human cancer cell lines than similar non-nitrated analogues.[13] Its activity is enhanced by copper and involves the generation of reactive oxygen species, highlighting a distinct mechanism of action.[13]

Unraveling the Mechanism of Action: The Role of Nitric Oxide

While the precise mechanism of action can vary depending on the specific structure of the nitrated quinolinone, a prominent hypothesis for some derivatives involves the release of nitric oxide (NO). Organic nitrates are well-known prodrugs that release NO, a critical signaling molecule in the cardiovascular system.[17][18]

The established mechanism for organic nitrates proceeds as follows:

  • Metabolic Conversion: The nitrate compound is metabolized by enzymes within vascular smooth muscle cells (e.g., glutathione S-transferases, cytochrome P-450) to release nitric oxide.[17]

  • Guanylate Cyclase Activation: NO diffuses and activates the enzyme soluble guanylate cyclase (sGC).[18]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[19]

  • Downstream Effects: Increased cGMP levels activate cGMP-dependent protein kinase (PKG), which ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[17][20]

Studies on novel quinoline derivatives carrying nitrone and oxime groups have shown that these compounds can release NO and induce programmed cell death (apoptosis) in cancer cells, likely through the overexpression of caspase-3.[16] It is plausible that certain nitrated quinolinones act through a similar NO-donor mechanism, contributing to their observed antiproliferative and other biological effects.

G cluster_cell Vascular Smooth Muscle Cell / Target Cell Prodrug Nitrated Quinolinone (Prodrug) NO Nitric Oxide (NO) Prodrug->NO Enzymatic Metabolism sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects (e.g., Vasodilation, Apoptosis) PKG->Effects Phosphorylation Events

Caption: Proposed nitric oxide (NO) mediated signaling pathway for nitrated compounds.

Conclusion and Future Outlook

The journey of nitrated quinolinone compounds, from their conceptual origins in the 19th century to their synthesis and evaluation today, showcases a remarkable evolution in chemical science and drug discovery. The initial challenges of non-specific synthesis have given way to sophisticated, regioselective methods that allow for the precise design of novel chemical entities. The discovery of their broad biological activities, particularly in oncology, continues to drive research forward.

Future efforts will likely focus on elucidating the specific mechanisms of action for different structural classes of nitrated quinolinones, moving beyond the NO-donor hypothesis to explore interactions with other cellular targets. The development of derivatives with improved pharmacokinetic profiles and target specificity remains a key objective for translating these promising compounds from the laboratory to the clinic.[21] As our understanding of both synthetic chemistry and molecular biology deepens, the rich scaffold of nitrated quinolinones will undoubtedly continue to be a fertile ground for the discovery of next-generation therapeutics.

References

molecular weight and formula of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical research. As a Senior Application Scientist, the aim of this document is to furnish fellow researchers with a detailed understanding of this molecule, grounded in established chemical principles and supported by available data. While specific experimental data for this exact dinitro-derivative is not extensively published, this guide synthesizes information on closely related compounds to provide a robust and scientifically sound resource.

Section 1: Chemical Identity and Properties

This compound is a derivative of the 3,4-dihydro-1H-quinolin-2-one core structure, featuring two nitro groups substituted on the aromatic ring. These electron-withdrawing groups significantly influence the molecule's chemical reactivity and physical properties.

Molecular Structure and Formula

The fundamental structure of the molecule is depicted below, illustrating the arrangement of the dinitro-substituted quinolinone core.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₇N₃O₅[1]
Molecular Weight 237.17 g/mol [1]
CAS Number 296759-27-8[2][3]
Appearance Expected to be a solidN/A
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.N/A

Section 2: Synthesis

While a specific, detailed synthesis protocol for this compound is not readily found in the surveyed literature, a plausible synthetic route can be proposed based on the known chemistry of quinolinone systems. The most direct approach involves the nitration of the parent compound, 3,4-dihydro-1H-quinolin-2-one.

Proposed Synthetic Pathway: Nitration of 3,4-dihydro-1H-quinolin-2-one

The introduction of nitro groups onto the aromatic ring of the quinolinone scaffold is a standard electrophilic aromatic substitution reaction. The presence of the lactam ring and the dihydro nature of the heterocyclic part of the molecule will direct the nitration to specific positions.

G cluster_0 Synthesis Workflow A 3,4-dihydro-1H-quinolin-2-one (Starting Material) C Reaction (Electrophilic Aromatic Substitution) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D This compound (Product) C->D E Purification (e.g., Recrystallization) D->E

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a general guideline based on standard nitration procedures for similar aromatic compounds. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (or other suitable solvent for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 3,4-dihydro-1H-quinolin-2-one in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C. Vigorous stirring is essential.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation of Crude Product: The precipitated solid product should be collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Section 3: Spectroscopic Characterization (Anticipated)

Although experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will be significantly downfield due to the electron-withdrawing effect of the nitro groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the lactam will appear at a characteristic downfield shift. Carbons attached to the nitro groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: Around 3200-3400 cm⁻¹

  • C=O stretch (lactam): Around 1650-1680 cm⁻¹

  • NO₂ asymmetric and symmetric stretches: Strong absorptions around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro groups and cleavage of the heterocyclic ring.

Section 4: Applications and Research Interest

This compound serves as a valuable intermediate in organic synthesis.[4] Its dinitro functionality allows for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The 3,4-dihydro-2(1H)-quinolinone scaffold is present in a variety of natural products and pharmacologically active compounds.[5][6] Derivatives of this core structure have been investigated for a range of biological activities, highlighting the potential of compounds like this compound as precursors to novel therapeutic agents.

Section 5: Safety and Handling

Specific safety data for this compound is not available. However, based on its structure as a dinitro aromatic compound, the following precautions are strongly recommended.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Hazards of Dinitro Aromatic Compounds

Aromatic nitro compounds are known to have specific hazards:

  • Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin.[4][7]

  • Explosive Potential: Some aromatic nitro compounds can be explosive, especially when heated or in the presence of a base.[8]

  • Oxidizing Agents: They can act as strong oxidizing agents and may react vigorously with reducing agents.[8]

Handling and Storage
  • Handling: Do not breathe dust. Avoid prolonged or repeated exposure. Wash thoroughly after handling.[4][9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

First Aid Measures
  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with soap and water. Seek immediate medical attention.[9]

  • Inhalation: Remove the person from exposure and move to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: If swallowed, seek immediate medical assistance.[4]

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Dinitro Aromatic Compounds

Introduction: The Double-Edged Sword of Dinitro Aromatics

Dinitro aromatic compounds are a class of organic molecules derived from aromatic hydrocarbons like benzene or toluene, where two hydrogen atoms have been replaced by nitro groups (-NO₂). This chemical feature bestows upon them a unique and potent reactivity that is foundational to their use in a vast array of applications, from the synthesis of dyes, polymers, and pharmaceuticals to their use in explosives and pesticides.[1][2] However, the very electronic properties that make them valuable—specifically the strong electron-withdrawing nature of the nitro groups—also render them significant chemical hazards.[2]

These compounds are characterized by their potential for high reactivity, thermal instability, and significant biological toxicity.[2][3] Their handling demands more than just procedural compliance; it requires a deep, mechanistic understanding of the risks involved. This guide is designed for researchers, scientists, and drug development professionals who work with these materials. It moves beyond a simple checklist of safety rules to provide a framework for thinking critically about the hazards, structuring experiments to be inherently safer, and responding effectively in the event of an emergency. Our core philosophy is that a protocol is only trustworthy if it is a self-validating system, built on a foundation of scientific understanding and authoritative standards.

Part 1: The Hazard Landscape - Understanding the Intrinsic Risks

A thorough understanding of the "why" behind safety protocols begins with a clear-eyed assessment of the hazards. Dinitro aromatic compounds present a dual threat: severe health effects and significant physical-chemical dangers.

Toxicological Profile: A Multi-System Threat

Exposure can occur via inhalation, ingestion, and, most critically for laboratory personnel, rapid absorption through intact skin. Many of these fat-soluble compounds can readily penetrate standard laboratory gloves if contact is prolonged, leading to systemic effects even without obvious spills.

Key Health Effects Include:

  • Methemoglobinemia and Anemia: The most prominent acute health hazard is cyanosis, a condition where the skin turns a blue or ashen-grey color.[4] This is caused by the conversion of hemoglobin to methemoglobin, which cannot effectively transport oxygen.[4] Chronic exposure can lead to severe anemia.[1]

  • Hepatotoxicity: The liver can be damaged by dinitro aromatic compounds.[4]

  • Reproductive Toxicity: Certain isomers, particularly 1,3-dinitrobenzene (1,3-DNB), are known to be toxic to the testes, potentially leading to reduced fertility.[4][5]

  • Dermal and Ocular Effects: Direct contact can cause skin irritation, sensitization dermatitis, and a characteristic yellow staining of the skin and eyes.[4][6] Compounds like 2,4-dinitrofluorobenzene are powerful irritants and can cause blistering and allergic reactions.[7]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected or established mutagens and carcinogens, often due to their reduction into reactive aromatic amines within the body.[2][3] 4-Chloronitrobenzene is classified as a carcinogen.[8][9]

Physical and Reactivity Hazards: The Energy Within

The presence of two nitro groups on an aromatic ring creates an energy-rich molecule that can be prone to rapid, exothermic decomposition.

  • Explosive Potential: Di- and trinitro derivatives are often flammable and can be explosive under conditions of heat or shock. Dinitrobenzene is a severe explosion hazard when shocked or heated.[6] Prolonged exposure to fire or heat can lead to spontaneous decomposition and explosion.[4][10]

  • Formation of Shock-Sensitive Salts: Compounds like dinitrophenol and picric acid can react with metals to form highly shock-sensitive metallic salts.[2] This necessitates careful selection of storage containers and handling equipment (e.g., avoiding metal spatulas).

  • High Reactivity: These compounds can react vigorously and sometimes explosively with other chemicals. Contact must be avoided with:

    • Strong Reducing Agents: (e.g., hydrides, sodium sulfide).[7]

    • Strong Oxidizing Agents: (e.g., peroxides, chlorates).

    • Bases: (e.g., sodium hydroxide), which can lead to explosions even in the presence of solvents.[7]

The following table summarizes the primary hazards for several common dinitro aromatic compounds.

CompoundPrimary Health HazardsPrimary Physical & Reactivity Hazards
1,3-Dinitrobenzene (DNB) Methemoglobinemia, severe anemia, reproductive toxicity (testicular damage), neurotoxicity.[4][5]Combustible solid; severe explosion hazard when shocked or heated.[4][6] Reacts vigorously with oxidizing materials.[6]
2,4-Dinitrotoluene (DNT) Methemoglobinemia, anemia, potential carcinogen.[11][12]Flammable and explosive. Used in the manufacture of explosives.
2,4-Dinitrophenol (DNP) Acute poison, disrupts cellular metabolism, causes hyperthermia, cataracts.[1]Solid is explosive. Can form shock-sensitive salts with metals.[2]
2,4-Dinitrofluorobenzene (DNFB) Highly toxic, powerful irritant, causes blistering and allergic dermatitis.[7]Can react vigorously with reducing agents or bases, potentially leading to detonation.[7]

Part 2: A Framework for Safety - The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior. It is a foundational element of any self-validating safety system.

cluster_0 Hierarchy of Controls for Dinitro Aromatic Compounds Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Elimination and Substitution

The most effective control is to remove the hazard entirely. Before working with a dinitro aromatic compound, always ask: "Is it possible to achieve the scientific objective using a less hazardous substance?" While not always feasible, this question is a critical first step in risk mitigation.

Engineering Controls: Isolating the Hazard

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. They are the most crucial element for safely handling dinitro aromatics.

  • Chemical Fume Hoods: All work that may produce dust or vapors must be conducted in a certified chemical fume hood. This includes weighing, solution preparation, and transfers.

  • Ventilated Enclosures: For weighing solid powders, a ventilated balance enclosure provides containment while minimizing air turbulence that can affect measurement accuracy.

  • Glove Boxes: For highly toxic or oxygen-sensitive compounds, a glove box provides the highest level of containment.

  • Totally Enclosed Systems: For larger-scale operations, a totally enclosed system is the preferred method to prevent any potential exposure.

Administrative Controls: Defining Safe Practices

These are the work policies and procedures that reduce exposure risk.

  • Designated Areas: All areas where dinitro aromatic compounds are stored or handled must be clearly marked with warning signs.

  • Standard Operating Procedures (SOPs): Written, lab-specific SOPs are required for any procedure involving these compounds. These SOPs must be reviewed and approved by the principal investigator and safety officer.

  • Training: All personnel must receive documented training on the specific hazards of the compounds they will be using, as well as the lab's SOPs and emergency procedures.

  • Personal Hygiene: Eating, drinking, and applying cosmetics are strictly forbidden in the laboratory.[4] Always wash hands and any potentially exposed skin thoroughly with soap and water after handling and before leaving the lab.[4][13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with, not as a replacement for, engineering and administrative controls. Selection of appropriate PPE is critical.

TaskMinimum Required PPERationale
Transporting unopened containers Safety glasses, lab coat, nitrile gloves.Protects against accidental drops or surface contamination.
Weighing solid powder Chemical splash goggles, face shield, lab coat, two pairs of chemical-resistant gloves (e.g., nitrile inner, butyl rubber or Viton™ outer).[4]Provides maximum protection against inhalation of fine powders and skin/eye contact. A face shield protects the entire face. Double-gloving provides protection in case the outer glove is breached.
Preparing solutions / transfers Chemical splash goggles, lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton™).Protects against splashes of the solid or dissolved compound. Thicker, more resistant gloves are required for solvent work.
Cleaning glassware / work area Chemical splash goggles, lab coat, chemical-resistant gloves.Protects against residual contamination.

Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges and particulate pre-filters may be required if engineering controls are insufficient or during emergency situations.[4] All respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[4]

Part 3: Field-Proven Methodologies - Standard Operating Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations. They are designed to be adapted into lab-specific SOPs.

Protocol 1: Safe Handling and Weighing of Solid Compounds
  • Preparation: Don all required PPE (face shield, goggles, lab coat, double gloves). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.

  • Area Demarcation: Designate the work area within the hood. Cover the work surface with plastic-backed absorbent paper to contain any spills.

  • Equipment: Use spark-proof and non-metallic spatulas (e.g., ceramic or plastic) to avoid generating static electricity or creating reactive metal salts.

  • Weighing:

    • Place a tared weigh boat on the analytical balance inside the ventilated enclosure.

    • Carefully transfer the approximate amount of the compound into the weigh boat. Minimize the creation of dust.

    • Securely close the primary container immediately after dispensing.

    • Record the weight and proceed to the next step within the fume hood.

  • Cleanup: Carefully wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and absorbent paper as hazardous waste.

Protocol 2: Secure Storage
  • Location: Store dinitro aromatic compounds in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[14]

  • Segregation: Ensure they are stored away from all incompatible materials, particularly strong oxidizing agents, reducing agents, bases, and sources of heat or ignition.

  • Containers: Keep containers tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

  • Inventory: Maintain a precise inventory to track the quantity and age of the chemicals.

Protocol 3: Waste Disposal
  • Classification: All dinitro aromatic compounds and materials contaminated with them (e.g., gloves, absorbent paper, glassware) must be treated as hazardous waste.

  • Collection:

    • Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

    • Be aware that spent mixed acids from nitration reactions can be highly unstable and require special disposal procedures.

  • Disposal: Follow all institutional, local, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.

Part 4: Emergency Response - Protocols for Incidents

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Spill Response

The appropriate response depends on the size and nature of the spill.

Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess Small Small & Contained Spill (Manageable by trained lab staff) Assess->Small Small Large Large or Uncontained Spill (Fire/Explosion risk, high vapor) Assess->Large Large Alert Alert others in the area Small->Alert Evacuate Evacuate Area Close doors Large->Evacuate PPE Don Appropriate PPE Alert->PPE Call911 Call 911 / EHS Evacuate->Call911 Report Report Incident Call911->Report Absorb Cover with Absorbent (Sand, vermiculite) AVOID cellulose PPE->Absorb Collect Collect residue into hazardous waste container Absorb->Collect Decon Decontaminate Area (Soap and water) Collect->Decon Decon->Report

Caption: Decision tree for responding to a chemical spill.

Procedure for a Minor Spill (manageable by trained personnel):

  • Alert: Alert personnel in the immediate area.[15]

  • Isolate: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).

  • Protect: Wear appropriate PPE, including a respirator if necessary.[15]

  • Absorb: For solids, dampen the material with alcohol to prevent dust generation before carefully sweeping it into a container.[7] For liquids, use an inert absorbent material like sand, vermiculite, or a commercial spill kit. Do not use cellulose-based absorbents like paper towels for strong oxidizers. [6][7]

  • Collect: Carefully transfer the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6][15]

  • Report: Report the incident to your supervisor and EHS office.

For any large, uncontained, or unknown spill, evacuate the area immediately and call 911 or your institution's emergency number.[16]

Personnel Exposure

Immediate action is critical to minimize harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[4][6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Use an eyewash station. Seek immediate medical attention.[10]

  • Inhalation: Immediately move the victim to fresh air.[6] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical assistance.[10]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

For all exposures, provide the Safety Data Sheet (SDS) for the specific compound to the responding medical personnel.

Conclusion

Working with dinitro aromatic compounds offers significant opportunities in chemical synthesis and research. However, their inherent toxicity and reactivity demand a culture of safety that is proactive, informed, and rigorous. By understanding the fundamental hazards, implementing a multi-layered system of controls, and adhering to detailed, field-proven protocols, researchers can manage these risks effectively. Safety is not a barrier to scientific progress; it is the framework that enables it to proceed responsibly and sustainably.

References

Methodological & Application

Application Notes & Protocols: Leveraging 6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one . The primary focus is on its application as a pivotal intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents. We will delve into the rationale behind its molecular design, provide detailed, field-proven protocols for its key transformations, and explain the mechanistic basis for the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Value of a Dinitro Intermediate

The 3,4-dihydro-2(1H)-quinolinone core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous pharmacologically active compounds, including several FDA-approved drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol[1]. The utility of this scaffold can be significantly enhanced through strategic functionalization.

This compound (CAS No: 296759-27-8) is an exemplary specialized intermediate designed for this purpose[2][][4]. Its value lies not in its intrinsic biological activity, but in the latent reactivity of its two nitro groups. These electron-withdrawing groups serve as versatile chemical handles that, through controlled reduction, give rise to a diamino scaffold. This resulting 6,8-diamino-3,4-dihydro-1H-quinolin-2-one is a crucial building block for constructing complex heterocyclic systems, most notably the pharmacophores of potent PARP inhibitors used in oncology[5][6][7].

Physicochemical Properties & Data

A clear understanding of the starting material's properties is fundamental for successful experimentation.

PropertyValueSource
IUPAC Name This compoundJ&W Pharmlab
CAS Number 296759-27-8[2][][4]
Molecular Formula C₉H₇N₃O₅[2]
Molecular Weight 237.17 g/mol PubChem
MDL Number MFCD04115270[2]

Core Application: Synthesis of PARP Inhibitor Precursors

Scientific Rationale: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA single-strand break repair machinery[8]. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality": the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be repaired due to the faulty HR pathway, ultimately resulting in targeted cancer cell death[9]. Many PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ cofactor, binding competitively to the enzyme's active site[9]. The diamino scaffold derived from our title compound is an excellent starting point for building these mimetic structures.

The Pivotal Transformation: Selective Reduction of Nitro Groups

The conversion of the dinitro intermediate to its corresponding diamine is the cornerstone of its utility. This transformation unlocks two nucleophilic sites for subsequent elaboration into the final complex molecule.

General workflow from the dinitro intermediate to a PARP inhibitor core.

A variety of methods exist for the reduction of aromatic nitro groups, including the use of metal-acid systems (Fe/HCl, SnCl₂), sodium hydrosulfite, or catalytic hydrogenation[10][11][12]. For its high efficiency, clean conversion, and mild conditions, catalytic hydrogenation is often the preferred method in pharmaceutical development.

Protocol 1: Catalytic Hydrogenation to 6,8-Diamino-3,4-dihydro-1H-quinolin-2-one

This protocol details the reduction of the dinitro compound using palladium on carbon (Pd/C), a robust and highly effective catalyst for this transformation.

Principle of the Method: This heterogeneous catalytic reaction involves the adsorption of gaseous hydrogen and the nitro-substituted substrate onto the surface of the palladium catalyst. Within this microenvironment, the nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities, with water as the only byproduct. The process is highly efficient and typically proceeds to completion with minimal side products under controlled conditions.

Materials & Equipment:

  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type). Use approximately 5-10 mol% by weight relative to the substrate.

  • Solvent: Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Hydrogen Source: Hydrogen gas balloon or a Parr hydrogenator apparatus.

  • Reaction Vessel: Heavy-walled flask suitable for hydrogenation.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

  • Filtration Aid: Celite® 545.

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Experimental Procedure:

  • Vessel Preparation: To a 250 mL heavy-walled hydrogenation flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 21.1 mmol).

  • Solvent Addition: Add anhydrous ethanol (approx. 100 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g).

    • Expertise Note: Adding the catalyst under an inert atmosphere is a critical safety step. Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Using the 50% wet catalyst significantly mitigates this risk.

  • System Purge: Seal the flask and connect it to a manifold that can switch between a vacuum source and the hydrogen/inert gas source. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with H₂ gas (from a balloon or a regulated source set to ~50 psi if using a Parr shaker). Repeat this purge cycle twice.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure efficient mass transfer of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50-70% Ethyl Acetate in Hexanes. The highly polar diamino product will have a much lower Rf value than the starting material. The reaction is typically complete within 4-8 hours.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully purge the system with nitrogen gas three times to remove all residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the fine Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

    • Trustworthiness Note: It is imperative to never allow the filtered catalyst cake to dry completely in the open air, as it can become pyrophoric. Quench the used catalyst on the Celite pad with plenty of water before disposal.

  • Product Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude 6,8-diamino-3,4-dihydro-1H-quinolin-2-one, often as a solid that can be used directly or purified further by recrystallization if necessary.

Subsequent Transformations: Building the Final Active Molecule

The newly synthesized 6,8-diamino-3,4-dihydro-1H-quinolin-2-one is a potent bis-nucleophile. The two aromatic amine groups can readily participate in cyclization and condensation reactions to build the fused heterocyclic systems characteristic of many PARP inhibitors[5][8].

A common subsequent step involves reacting the diamine with an appropriate bis-electrophile, such as phthalic anhydride or a derivative, to construct the final tricyclic core.

Condensation of the diamine to form a PARP inhibitor scaffold. (Note: Images are illustrative placeholders).

This reaction typically proceeds by heating the two components in a high-boiling polar solvent like acetic acid, which facilitates both the initial amide formation and the subsequent dehydrative cyclization.

Conclusion

This compound is a highly valuable and strategically designed chemical intermediate. Its primary utility is realized through a straightforward yet powerful reduction protocol that yields a 6,8-diamino scaffold. This product serves as a direct precursor for the efficient assembly of complex, fused heterocyclic systems, making it an indispensable tool for researchers and professionals in the field of drug discovery, particularly in the development of next-generation PARP inhibitors for cancer therapy.

References

Application Note: A Validated Protocol for the Regioselective Nitration of 3,4-Dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated Dihydroquinolinones

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol. The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution serves as a critical step in the synthesis of advanced intermediates for drug discovery programs. The nitro group is not merely a placeholder; its strong electron-withdrawing properties can modulate the pharmacological activity of the final compound and, more importantly, it serves as a versatile chemical handle for further functionalization, such as reduction to an amine, which opens up a vast chemical space for derivatization[1].

This guide provides a detailed, field-proven protocol for the nitration of 3,4-dihydro-1H-quinolin-2-one. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity and present a self-validating experimental procedure complete with safety protocols, characterization methods, and troubleshooting advice tailored for researchers in synthetic and medicinal chemistry.

paramount Importance of Safety in Nitration Chemistry

Nitration reactions, particularly those employing mixed acids, are highly exothermic and involve corrosive and powerfully oxidizing materials. Adherence to strict safety protocols is non-negotiable.[2]

  • Inherent Hazards : The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can react violently with organic materials.[3][4] The reaction generates significant heat, posing a risk of thermal runaway if not properly controlled.[2] Additionally, toxic nitrogen dioxide (NO₂) gas can be produced.[3]

  • Engineering Controls : All operations must be conducted inside a certified chemical fume hood with robust ventilation to prevent inhalation of corrosive vapors and toxic gases.[3] An emergency eyewash and safety shower must be immediately accessible.[5]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[5]

    • A flame-resistant lab coat.

  • Emergency Preparedness : Ensure spill containment kits with neutralizing agents (such as sodium bicarbonate) are readily available.[6] All personnel must be trained on the specific hazards and emergency procedures before commencing work.[3]

Mechanistic Rationale and Regioselectivity

The nitration of 3,4-dihydro-1H-quinolin-2-one is a classic electrophilic aromatic substitution (EAS). The reaction's success hinges on the generation of the highly electrophilic nitronium ion (NO₂⁺) and understanding the directing effects of the substituents on the aromatic ring.

Generation of the Nitronium Ion

Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in this reaction.[7]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Controlling Regioselectivity

The quinolinone ring system presents a nuanced case for regioselectivity. The fused bicyclic structure contains both an activating and a deactivating component.

  • The Activating Amide Group : The lone pair of electrons on the nitrogen atom of the lactam can participate in resonance, donating electron density to the aromatic ring. This makes the amide group an ortho, para-director.

  • The Benzene Ring : The positions ortho (position 8) and para (position 6) to the activating -NH- group are electronically enriched and thus favored for electrophilic attack. Position 7 is also a potential site for nitration.[8]

Experimental evidence and theoretical studies on related systems like 1,2,3,4-tetrahydroquinoline show that nitration predominantly occurs at the 6- or 7-positions.[9] The precise ratio can be influenced by reaction conditions, particularly temperature and the specific nitrating agent used. This protocol is optimized for the preferential synthesis of the 6-nitro isomer.

cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid H2NO3+ Protonated Nitric Acid HNO3->H2NO3+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate NO2+ Nitronium Ion H2NO3+->NO2+ - H2O H2O Water Substrate 3,4-Dihydro-1H- quinolin-2-one Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO2+ Product 6-Nitro-3,4-dihydro-1H- quinolin-2-one Intermediate->Product - H+

Figure 1: Conceptual workflow of the nitration reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 6-nitro-3,4-dihydro-1H-quinolin-2-one.[10]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
3,4-Dihydro-1H-quinolin-2-one553-03-7147.18Starting material
Concentrated Sulfuric Acid (~98%)7664-93-998.08Catalyst, dehydrating agent, highly corrosive
Concentrated Nitric Acid (~70%)7697-37-263.01Nitrating agent, strong oxidizer, highly corrosive
Deionized Water7732-18-518.02For quenching and washing
IceN/AN/AFor temperature control and quenching
Ethanol64-17-546.07Recrystallization solvent
Round-bottom flask (250 mL)N/AN/AReaction vessel
Dropping funnelN/AN/AFor controlled addition of nitrating mixture
Magnetic stirrer and stir barN/AN/AFor agitation
Ice bathN/AN/AFor maintaining low temperature
Buchner funnel and filter flaskN/AN/AFor filtration
Thin-Layer Chromatography (TLC) platesN/AN/AFor reaction monitoring (e.g., Silica gel 60 F254)

Step-by-Step Procedure

G start Start prep_substrate Dissolve Substrate (10.0 g, 67.9 mmol) in conc. H2SO4 (50 mL) in a 250 mL RBF. start->prep_substrate cool_substrate Cool Substrate Solution to 0-5 °C using an ice bath. prep_substrate->cool_substrate add_nitrating_mix Add Nitrating Mixture Dropwise to Substrate over 30-45 min. Maintain temp < 10 °C. cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture: Slowly add conc. HNO3 (4.8 mL) to conc. H2SO4 (10 mL) in a separate flask, cooled in ice. prep_nitrating_mix->add_nitrating_mix react Stir at 0-5 °C for 2 hours. Monitor by TLC. add_nitrating_mix->react quench Quench Reaction: Pour mixture slowly onto crushed ice (~200 g) with vigorous stirring. react->quench precipitate Precipitate Forms. Stir for 30 min. quench->precipitate filter Collect Solid by Vacuum Filtration. Wash with cold water. precipitate->filter dry Dry the Crude Product in a vacuum oven. filter->dry purify Purify by Recrystallization from Ethanol. dry->purify end Obtain Pure 6-Nitro-3,4-dihydro-1H- quinolin-2-one purify->end

Figure 2: Step-by-step experimental workflow.

  • Preparation of the Substrate Solution : In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 3,4-dihydro-1H-quinolin-2-one (10.0 g, 67.9 mmol) to 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cooling : Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C.

  • Preparation of the Nitrating Mixture : In a separate beaker or flask, carefully and slowly add concentrated nitric acid (4.8 mL, ~71 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath. Caution : This mixing is exothermic.

  • Nitration Reaction : Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should have a lower Rf value than the starting material.

  • Quenching : Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation : Allow the ice to melt completely while stirring the slurry for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying : Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification : The crude product can be purified by recrystallization from ethanol to yield 6-nitro-3,4-dihydro-1H-quinolin-2-one as a pale yellow solid.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC) : To assess the purity of the final product and compare it to the starting material.

  • Melting Point : Compare the observed melting point with the literature value.

  • Spectroscopic Analysis :

    • ¹H NMR and ¹³C NMR : To confirm the chemical structure and, crucially, the regiochemistry of the nitro group substitution. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for determining the substitution pattern.[9][11]

    • Mass Spectrometry (MS) : To confirm the molecular weight of the product (C₉H₈N₂O₃, MW: 192.17 g/mol ).[10][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Insufficient nitrating agent; Reaction time too short.Allow the reaction to stir for a longer period, monitoring by TLC. Ensure accurate measurement of reagents.
Formation of Di-nitrated Product Reaction temperature was too high; Excess nitrating agent used.[8]Strictly maintain the reaction temperature below 10 °C during addition. Use the stoichiometric amount of nitric acid.
Dark Brown/Black Reaction Mixture Temperature exceeded the safe limit, leading to oxidation and decomposition.Repeat the reaction with better temperature control. Ensure slow, dropwise addition of the nitrating mixture.
Product is an Oily Substance Impurities present; Incomplete drying.Ensure thorough washing of the crude product. Perform recrystallization carefully. Ensure the product is completely dry before analysis.

References

Application Notes & Protocols: Strategic Derivatization of 6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Rationale for Derivatization

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] The specific starting material, 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, presents a unique opportunity for chemical exploration. The two nitro groups are potent electron-withdrawing moieties that significantly influence the molecule's electronic properties.

However, the presence of aromatic nitro groups is often a liability in drug development.[2] They can be metabolically reduced in vivo to form reactive hydroxylamine and nitroso intermediates, which are potentially carcinogenic and cytotoxic.[3] This metabolic activation, while sometimes harnessed for prodrug strategies in hypoxic environments like solid tumors, generally raises safety concerns.[4][5]

Therefore, the strategic derivatization of this dinitro scaffold serves a dual purpose:

  • Toxicity Mitigation: To replace or modify the nitro groups to circumvent the formation of toxic metabolites, a common strategy in modern drug design.[6]

  • SAR Exploration: To create a diverse chemical library for screening, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[7]

This guide provides a detailed framework for the chemical modification of this compound, focusing on a versatile and high-yield synthetic pathway commencing with the reduction of the nitro groups. We further outline robust protocols for primary biological screening of the resulting derivatives for potential antiproliferative and enzyme-inhibitory activities.

Overall Experimental Strategy

The core strategy involves a two-stage process: the reduction of the dinitro compound to a stable diamino intermediate, followed by the functionalization of the newly introduced amino groups. This approach transforms a potentially toxic scaffold into a versatile platform for generating a library of amides, sulfonamides, and ureas, each with distinct physicochemical properties.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 6,8-Dinitro-3,4-dihydro- 1H-quinolin-2-one B Protocol 1: Nitro Group Reduction A->B C 6,8-Diamino-3,4-dihydro- 1H-quinolin-2-one B->C D Protocol 2: Amine Derivatization C->D E Diverse Compound Library (Amides, Sulfonamides, etc.) D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G Protocol 3: Antiproliferative Assay F->G H Protocol 4: Enzyme Inhibition Assay F->H I Data Analysis (IC₅₀ Determination) G->I H->I J SAR Analysis I->J

Caption: Overall workflow from synthesis to biological evaluation.

Synthetic Protocols: From Dinitro Precursor to Diversified Library

The foundational step in this workflow is the quantitative reduction of the nitro groups. This transformation is critical as it converts the electron-deficient aromatic ring into an electron-rich system and introduces two highly versatile nucleophilic handles for subsequent derivatization.

Protocol 1: Reduction of this compound

This protocol utilizes tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups, which is highly effective and tolerates a wide range of functional groups.[8] Catalytic hydrogenation is a viable, often cleaner alternative, but can sometimes be sluggish for dinitro compounds and may require pressure equipment.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • To this stirred suspension, add a solution of tin(II) chloride dihydrate (10.0 eq) in concentrated HCl. Causality: A large excess of the reducing agent is used to ensure the complete reduction of both nitro groups to amines. The acidic medium is essential for the reaction mechanism.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

  • Cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Basify the acidic solution by slow, dropwise addition of 5 M NaOH solution with vigorous stirring until the pH is >10. A thick white precipitate of tin hydroxides will form. Trustworthiness: This step neutralizes the excess acid and precipitates the tin salts, which is crucial for the subsequent extraction.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes). The product will move into the organic layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6,8-diamino-3,4-dihydro-1H-quinolin-2-one.

  • Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Derivatization of 6,8-Diamino-3,4-dihydro-1H-quinolin-2-one

The resulting diamino compound is a versatile intermediate for creating a diverse library. The following are general procedures for acylation and sulfonylation.

G cluster_0 Acylation cluster_1 Sulfonylation cluster_2 Urea Formation A 6,8-Diamino-3,4-dihydro- 1H-quinolin-2-one B R-COCl, Base (e.g., Pyridine, TEA) A->B D R-SO₂Cl, Base (e.g., Pyridine, TEA) A->D F R-NCO A->F C Bis-Amide Derivative B->C E Bis-Sulfonamide Derivative D->E G Bis-Urea Derivative F->G

Caption: Key derivatization pathways from the diamino intermediate.

A. General Procedure for Bis-Amide Synthesis:

  • Dissolve the diamino-quinolinone (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.5 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (2.2 eq) dropwise to the stirred solution. Causality: Adding the electrophile slowly at a low temperature helps to control the exothermicity of the reaction and minimize side product formation.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final bis-amide derivative by column chromatography or recrystallization.[9]

B. General Procedure for Bis-Sulfonamide Synthesis:

  • The procedure is analogous to the amide synthesis (Protocol 2A).

  • Dissolve the diamino-quinolinone (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM.

  • Cool to 0°C and slowly add the desired sulfonyl chloride (2.2 eq).

  • Stir at room temperature overnight.

  • Workup and purify as described for the amide synthesis.

Derivative Class Reagent Example Rationale for Inclusion in Library
Aliphatic Amides Acetyl ChlorideModulates solubility and provides a baseline for SAR.
Aromatic Amides Benzoyl ChlorideIntroduces aromatic interactions (π-stacking) with biological targets.
Heterocyclic Amides Nicotinoyl ChlorideIntroduces H-bond acceptors/donors, potentially improving target engagement.
Sulfonamides Benzenesulfonyl ChlorideActs as a bioisostere for carboxylic acids; can form strong H-bonds.
Ureas Phenyl IsocyanateProvides potent hydrogen bond donor-acceptor motifs.[10]

Table 1: Representative Reagents and Rationale for Library Development.

Biological Assay Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to screen for biological activity. The following protocols provide robust methods for assessing antiproliferative effects and enzyme inhibition, common endpoints for quinolinone-based compounds.[11][12]

Protocol 3: In Vitro Antiproliferative Assay (MTT-Based)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15] A reduction in metabolic activity in the presence of a compound suggests either cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Sterile 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[18]

Compound ID R-Group (Amide) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
Dinitro-Parent->100>100
Diamino-Int-85.392.1
Deriv-01Acetyl25.631.4
Deriv-02Benzoyl5.28.9
Deriv-034-Chlorobenzoyl1.82.5
Deriv-044-Methoxybenzoyl9.715.2
Doxorubicin(Positive Control)0.150.21

Table 2: Hypothetical Antiproliferative Activity Data for a Set of Synthesized Derivatives.

Protocol 4: General Enzyme Inhibition Assay (Spectrophotometric)

Many drugs exert their effects by inhibiting specific enzymes.[19][20] This protocol provides a general template for a spectrophotometric assay where enzyme activity results in a change in absorbance.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent plate

  • Spectrophotometric microplate reader

Procedure:

  • Assay Setup: In each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the enzyme. Allow this mixture to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. Trustworthiness: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, ensuring accurate measurement of inhibition.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.[21]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (DMSO) control.

  • IC₅₀ Determination: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]

Conclusion and Future Directions

The derivatization of this compound, initiated by a strategic reduction of its problematic nitro groups, provides a powerful platform for the generation of novel chemical entities for biological screening. The protocols detailed herein offer a robust and logical workflow, from synthesis to primary biological evaluation. The diamino intermediate is a key building block that allows for the systematic exploration of chemical space around the quinolinone scaffold.

Initial screening data, such as that presented in the hypothetical tables, can guide further optimization efforts. For example, if a derivative like "Deriv-03" shows promising activity, a subsequent round of synthesis could focus on exploring other halogen substitutions on the benzoyl ring or investigating different substitution positions. This iterative process of synthesis, testing, and SAR analysis is the cornerstone of modern drug discovery.

References

Application Note: A Multi-Platform Analytical Approach for the Comprehensive Characterization of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical characterization of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound with potential applications in pharmaceutical and materials science. The presence of two nitro groups on the quinolinone scaffold necessitates a robust analytical strategy to confirm its identity, purity, and stability. This guide outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA). For each technique, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines to ensure a comprehensive and reliable characterization.

Introduction and Rationale

The quinolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[1][2] The specific compound, this compound (Molecular Formula: C₉H₇N₃O₅[3]), features a dihydro-quinolinone backbone substituted with two electron-withdrawing nitro groups. This dinitration can significantly influence the molecule's physicochemical properties, reactivity, and thermal stability.

A multi-faceted analytical approach is therefore not just recommended but essential for:

  • Unambiguous Structural Confirmation: Ensuring the correct regioisomeric product has been synthesized.

  • Purity Assessment: Quantifying the target compound and identifying any process-related impurities or degradation products.

  • Stability Profiling: Understanding the thermal behavior of the molecule, which is critical for safe handling, storage, and formulation, especially for energetic nitroaromatic compounds.[4][5]

This guide is designed to provide researchers with the foundational protocols to achieve these analytical objectives, ensuring data integrity and reproducibility.

Chromatographic Analysis for Purity and Identity

Chromatography is the cornerstone for assessing the purity of synthesized compounds. A reversed-phase HPLC method offers excellent resolution for separating the target analyte from potential starting materials, by-products, and isomers. Coupling this separation with mass spectrometry provides definitive molecular weight confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality and Method Rationale: The aromatic nature of the quinolinone ring system and the nitro-group chromophores make this compound an excellent candidate for UV detection. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds. The use of a gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation of analytes with varying polarities.[6][7]

Experimental Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions: The parameters below provide a robust starting point for method development.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; equilibrate for 6 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or scan 200-400 nm to determine λmax)

Data Interpretation: A pure sample should yield a single major peak. The peak area percentage can be used to calculate the purity of the sample. The retention time is a characteristic property under these specific conditions, while the UV spectrum from the DAD can provide preliminary identity confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality and Method Rationale: LC-MS is the definitive technique for confirming molecular identity by providing precise mass-to-charge ratio (m/z) data. For this analysis, the HPLC method is adapted by replacing the non-volatile acid (phosphoric acid) with a volatile one (formic acid) to ensure compatibility with the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is proposed, as the acidic N-H proton and electron-withdrawing nitro groups should facilitate deprotonation to form the [M-H]⁻ ion.

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Prepare a 1-10 µg/mL solution of the compound in 50:50 acetonitrile/water.

  • Instrumentation: An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • LC-MS Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes; hold for 2 minutes; return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
Scan Range m/z 50 - 500
Capillary Voltage -3.5 kV

Data Interpretation: The expected molecular weight of C₉H₇N₃O₅ is 237.17 g/mol .[3] The primary ion observed in the mass spectrum should correspond to the [M-H]⁻ adduct at m/z 236.03. High-resolution mass spectrometry can provide an exact mass measurement to further confirm the elemental composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in ACN/H2O) dilute Dilute to Working Concentration (e.g., 100 µg/mL) prep->dilute inject Inject 10 µL onto C18 HPLC Column dilute->inject separate Gradient Elution (ACN/H2O + Acid) inject->separate detect UV Detection (254 nm) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Area chrom->integrate report Calculate Purity (%) integrate->report

Caption: Workflow for HPLC-UV Purity Analysis.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Rationale: NMR is the most powerful tool for unambiguous structural determination in solution. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. DMSO-d₆ is an excellent solvent choice as it readily dissolves the compound and allows for the observation of the exchangeable N-H proton. Spectral data for related nitro-quinolinones can serve as a reference for chemical shift assignments.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width of 0 to 200 ppm.

    • 2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be run to definitively assign all signals.

Predicted Spectral Data and Interpretation:

GroupPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Key Features
N-H ~11.0 (broad singlet)-Broad signal, exchangeable with D₂O.
Aromatic H-5 ~8.5 (d)~120-125Doublet, downfield due to adjacent NO₂ group.
Aromatic H-7 ~8.3 (d)~135-140Doublet, downfield due to adjacent NO₂ group.
Aliphatic CH₂-3 ~3.1 (t)~30-35Triplet, coupled to CH₂-4.
Aliphatic CH₂-4 ~2.7 (t)~25-30Triplet, coupled to CH₂-3.
Carbonyl C-2 -~165-170Quaternary carbon, characteristic amide carbonyl shift.
Aromatic C-NO₂ -~140-150Two quaternary carbons (C-6, C-8) attached to nitro groups.
Other Aromatic C -~115-130Two additional quaternary aromatic carbons (C-4a, C-8a).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality and Method Rationale: FT-IR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It is an excellent tool for confirming the successful incorporation of the nitro groups and the persistence of the lactam (cyclic amide) structure. Data for similar quinolinone structures confirms the expected absorption regions.[2][10]

Experimental Protocol: FT-IR

  • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method with a small amount of solid sample or prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a disc.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide) 3300 - 3100Medium, Broad
Aromatic C-H Stretch 3100 - 3000Medium
Aliphatic C-H Stretch 3000 - 2850Medium to Weak
C=O Stretch (Lactam/Amide) 1700 - 1650Strong
Aromatic C=C Stretch 1600 - 1450Medium
Asymmetric N-O Stretch (NO₂) 1570 - 1500Strong
Symmetric N-O Stretch (NO₂) 1370 - 1300Strong

Thermal Analysis for Stability Assessment

Causality and Method Rationale: The presence of two nitro groups suggests that the molecule could be thermally sensitive or energetic.[11][12] Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, quantifying mass loss associated with decomposition. These analyses are critical for determining the compound's thermal stability limits.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (use a pinhole or hermetically sealed pan for DSC to observe sharp melt transitions).

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Analysis Parameters:

ParameterRecommended Setting
Temperature Range 30 °C to 400 °C (or higher if no event is seen)
Heating Rate 10 °C/min
Atmosphere Nitrogen gas purge (e.g., 50 mL/min)
Sample Pan Aluminum (DSC), Platinum or Alumina (TGA)

Data Interpretation:

  • DSC Thermogram: Look for a sharp endothermic peak corresponding to the melting point (Tₘ). Sharp, significant exothermic peaks indicate decomposition (Tⅆ). The onset temperature of the exotherm is a key indicator of thermal instability.

  • TGA Thermogram: A stable compound will show a flat baseline until the onset of decomposition, which is marked by a sharp drop in mass. The temperature at which significant mass loss begins correlates with the decomposition seen in the DSC.

Integrated Analytical Strategy

A complete and confident characterization of this compound is achieved not by a single technique, but by the synergistic combination of all methods described. The logical flow of this integrated strategy ensures that each analytical question is answered by the most appropriate technique.

Integrated_Strategy cluster_primary Primary Characterization cluster_secondary Structural & Functional Confirmation cluster_tertiary Safety & Stability Assessment synthesis Synthesized Product: 6,8-dinitro-3,4-dihydro- 1H-quinolin-2-one purity Purity & Retention Time (HPLC-UV) synthesis->purity identity Molecular Weight (LC-MS) synthesis->identity structure Unambiguous Structure (1H & 13C NMR) purity->structure identity->structure functional Functional Groups (FT-IR) structure->functional thermal Thermal Stability (DSC / TGA) functional->thermal final Fully Characterized Compound thermal->final

Caption: Integrated workflow for compound characterization.

References

Application Notes & Protocols: 6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The unique molecular architecture of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, featuring a quinolinone core functionalized with two nitro groups, positions it as a compound of significant interest for various applications in material science. The electron-withdrawing nature of the dinitro substitution on the aromatic ring, combined with the inherent properties of the quinoline scaffold, suggests potential utility in fields ranging from energetic materials to optoelectronics. This guide provides a comprehensive overview of the potential applications, along with detailed protocols for the synthesis and characterization of this promising molecule.

The quinoline family of compounds is known for its broad applicability, from pharmaceuticals to materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1][2] The rigid, planar structure and electronic properties of the quinoline ring are key to these functions.[1] The introduction of nitro groups, which are strong electron acceptors, is expected to significantly modify these electronic properties, potentially leading to novel materials with tailored characteristics.

Potential Applications in Material Science

While specific research on this compound is not extensively documented, its structural motifs suggest several promising areas of application:

  • Energetic Materials: The presence of two nitro groups on an aromatic backbone is a common feature in many energetic materials. These groups can undergo rapid exothermic decomposition upon initiation, releasing a significant amount of energy. The dinitro-quinolinone structure may, therefore, be investigated as a novel energetic material or as a precursor to more complex energetic polymers.

  • Optoelectronic Materials: Quinoline derivatives have been successfully employed in the development of OLEDs and other optoelectronic devices.[1][2][3] The strong electron-accepting nitro groups in this compound could facilitate its use as an electron-transporting or emissive material in such devices. The large dipole moment induced by the nitro groups may also lead to interesting non-linear optical properties.

  • Photochromic Materials: The combination of a conjugated system with electron donor-acceptor groups can lead to photochromic behavior. While not a classic Donor-Acceptor Stenhouse Adduct (DASA), the electronic structure of this dinitro-quinolinone derivative merits investigation for light-induced structural and color changes.[4]

  • High-Performance Polymers: The molecule could serve as a monomer for the synthesis of high-performance polymers. The nitro groups can be chemically reduced to amino groups, which can then be used for polymerization reactions, leading to polymers with high thermal stability and specific electronic properties.

Experimental Protocols

PART 1: Synthesis of this compound

The synthesis of this compound can be approached through the nitration of the parent 3,4-dihydro-1H-quinolin-2-one. A general procedure is outlined below, which may require optimization based on experimental observations.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to 0-5 °C.

  • Slow Addition of Nitric Acid: While maintaining the low temperature, slowly add fuming nitric acid (HNO₃) dropwise to the sulfuric acid with continuous stirring. This creates the nitrating mixture.

  • Dissolution of Starting Material: In a separate beaker, dissolve 3,4-dihydro-1H-quinolin-2-one in a minimal amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the dissolved starting material to the cold nitrating mixture dropwise. The reaction temperature should be carefully monitored and maintained below 10 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid.

PART 2: Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

A. Spectroscopic Characterization

Technique Purpose Expected Observations
Mass Spectrometry (MS) To confirm the molecular weight.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₉H₇N₃O₅.[5][6]
¹H NMR Spectroscopy To elucidate the proton environment in the molecule.The spectrum should show distinct peaks for the aromatic and aliphatic protons, with chemical shifts influenced by the electron-withdrawing nitro groups.
¹³C NMR Spectroscopy To identify the carbon skeleton.The spectrum will provide information on the number and types of carbon atoms present.
FT-IR Spectroscopy To identify functional groups.Characteristic peaks for the N-H stretch, C=O stretch of the lactam, and symmetric and asymmetric stretches of the NO₂ groups should be observed.
UV-Vis Spectroscopy To determine the electronic absorption properties.The spectrum will reveal the wavelengths of maximum absorption, providing insights into the electronic transitions within the molecule.

B. Thermal Analysis

Given the potential energetic nature of the compound, thermal analysis is crucial for assessing its stability and decomposition behavior.

Workflow for Thermal Analysis

ThermalAnalysis cluster_0 Thermal Analysis Techniques cluster_1 Measured Properties DSC Differential Scanning Calorimetry (DSC) MeltingPoint Melting Point DSC->MeltingPoint DecompositionTemp Decomposition Temperature DSC->DecompositionTemp HeatOfFusion Heat of Fusion/Decomposition DSC->HeatOfFusion TGA Thermogravimetric Analysis (TGA) TGA->DecompositionTemp MassLoss Mass Loss vs. Temperature TGA->MassLoss ThermalStability Thermal Stability TGA->ThermalStability

Caption: Key thermal analysis techniques and their outputs.

1. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine the melting point, decomposition temperature, and associated enthalpy changes.[7][8]

  • Instrumentation: A calibrated DSC instrument.

  • Procedure:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and peak maximum for each thermal event.

2. Thermogravimetric Analysis (TGA) Protocol

  • Objective: To evaluate the thermal stability and decomposition profile by measuring mass loss as a function of temperature.[7][9]

  • Instrumentation: A calibrated TGA instrument.

  • Procedure:

    • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the temperature at which mass loss begins, the rate of mass loss, and the final residual mass. This data is critical for assessing the material's thermal stability.[9]

Safety Considerations

Nitroaromatic compounds can be sensitive to heat, shock, and friction and should be handled with appropriate care.[10] All synthesis and characterization should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Thermal analysis of unknown energetic materials should be conducted on a small scale initially to assess their sensitivity.

Conclusion

This compound represents a molecule with significant untapped potential in material science. Its unique combination of a quinolinone core and dinitro functionalization makes it a prime candidate for investigation as an energetic material, an optoelectronic component, or a monomer for high-performance polymers. The protocols outlined in this guide provide a solid foundation for the synthesis and comprehensive characterization of this compound, paving the way for future research and development in these exciting fields.

References

Introduction: The Quinolinone Scaffold and the Versatility of the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Amino Group in Quinolinone Derivatives

The quinolinone core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Its derivatives have garnered substantial attention in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3][4][5] The strategic introduction and subsequent modification of functional groups on the quinolinone ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.[6]

Among the various possible substituents, the amino group (–NH₂) serves as an exceptionally versatile and powerful synthetic handle. Its nucleophilic nature allows for a wide array of chemical transformations, enabling the creation of diverse libraries of compounds from a common amino-quinolinone precursor. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for functionalizing this critical group. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the impact of these modifications on the biological activity of the resulting molecules.

Core Functionalization Strategies

The primary routes for derivatizing the amino group on a quinolinone scaffold can be broadly categorized into several key reaction types. The choice of strategy depends on the desired final structure and the overall synthetic plan.

Diagram: General Workflow for Amino-Quinolinone Functionalization

The following diagram illustrates the decision-making process and general workflow for modifying an amino-quinolinone starting material.

G start Start: Amino-Quinolinone Derivative decision Select Desired Functional Group start->decision acylation Amide (-NHCOR) decision->acylation sulfonylation Sulfonamide (-NHSO₂R) decision->sulfonylation alkylation Secondary/Tertiary Amine (-NHR / -NR₂) decision->alkylation diazotization Halogen, -CN, -OH, etc. decision->diazotization protocol_acyl Acylation Protocol (e.g., Acyl Chloride, EDC Coupling) acylation->protocol_acyl protocol_sulfonyl Sulfonylation Protocol (e.g., Sulfonyl Chloride) sulfonylation->protocol_sulfonyl protocol_alkyl Cross-Coupling Protocol (e.g., Buchwald-Hartwig) alkylation->protocol_alkyl protocol_diazo Diazotization Protocol (e.g., Sandmeyer Reaction) diazotization->protocol_diazo product Purified Functionalized Quinolinone protocol_acyl->product protocol_sulfonyl->product protocol_alkyl->product protocol_diazo->product analysis Characterization & Biological Screening product->analysis

Caption: General workflow for functionalizing amino-quinolinones.

Acylation: Formation of Amide Bonds

Converting the amino group to an amide is one of the most common and robust functionalization strategies. The resulting amide bond is metabolically stable and can act as a hydrogen bond donor and/or acceptor, profoundly influencing molecular interactions with biological targets. Chemoselective acylation can be achieved on molecules bearing multiple nucleophilic sites, such as 2-amino-8-hydroxyquinoline, by carefully choosing the reaction conditions.[7][8]

Scientific Rationale

The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative. The choice of activating agent and base is critical for achieving high yields and preventing side reactions.

  • Method A: Acyl Halides/Anhydrides: This is a direct and often high-yielding method. A mild base (e.g., pyridine, triethylamine, or DIPEA) is required to neutralize the acid byproduct (HCl or HBr). This method is suitable for simple, non-acid-sensitive substrates.

  • Method B: Peptide Coupling Reagents (EDCI, PyBOP): For more delicate substrates or when coupling a free carboxylic acid, peptide coupling reagents are ideal. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group. Additives like 4-Dimethylaminopyridine (DMAP) can be used to catalyze the reaction.[7]

Experimental Protocol: General Procedure for EDCI-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid to an amino-quinolinone.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amino-quinolinone starting material (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M concentration).

  • Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.2 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl (to remove basic impurities), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.

Parameter Condition A (Acyl Chloride) Condition B (EDCI Coupling) Rationale / Comments
Amino-Quinolinone 1.0 eq.1.0 eq.Starting material.
Acylating Agent Acyl Chloride (1.1 eq.)Carboxylic Acid (1.2 eq.)Acid requires activation.
Base / Catalyst Pyridine or Et₃N (2.0 eq.)EDCI (1.3 eq.), DMAP (0.2 eq.)Neutralizes acid byproduct / Activates carboxylic acid.[7]
Solvent Anhydrous DCM or THFAnhydrous DCM or DMFMust be aprotic and non-reactive.
Temperature 0 °C to Room Temp.Room TemperatureExothermic reaction / Mild conditions.
Typical Yield 70-95%65-90%Method A is often more efficient if the acyl chloride is available.

Sulfonylation: Formation of Sulfonamide Linkages

Sulfonamides are key pharmacophores in a vast range of therapeutic agents.[9] They are strong hydrogen bond donors and are often used as bioisosteres for carboxylic acids. The synthesis of quinoline-sulfonamides is a valuable strategy for developing potent and selective enzyme inhibitors.[10]

Scientific Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically robust and high-yielding. A base is required to scavenge the HCl generated during the reaction. Palladium-catalyzed, one-pot methods have also been developed using SO₂ surrogates like K₂S₂O₅, which offers a broad substrate scope.[9]

Experimental Protocol: General Procedure for Sulfonylation
  • Reaction Setup: Dissolve the amino-quinolinone (1.0 eq.) in anhydrous pyridine or a mixture of DCM and triethylamine (3.0 eq.) at 0 °C under a Nitrogen atmosphere.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent like Ethyl Acetate.

  • Purification: Wash the combined organic extracts with 1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography or recrystallization to obtain the desired sulfonamide.

N-Arylation/Alkylation: Buchwald-Hartwig Amination

Creating C-N bonds to form secondary or tertiary aryl amines is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for this transformation, offering exceptional functional group tolerance and broad scope.[11][12] This reaction is critical for synthesizing complex quinolinone derivatives, including many kinase inhibitors that feature an N-aryl linkage.[3]

Scientific Rationale

The reaction involves the coupling of an amine with an aryl halide (or triflate). The catalytic cycle is a complex process involving a palladium catalyst and a specialized phosphine ligand. The ligand is crucial for facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand, base, and solvent is critical for success and depends heavily on the specific substrates being coupled.[13][14]

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl oxid_add Oxidative Addition oxid_add->pd2_aryl lig_sub Amine Coordination pd2_aryl->lig_sub pd2_amido L₂Pd(II)(Ar)(NHR') pd2_aryl->pd2_amido lig_sub->pd2_amido pd2_amido->pd0 red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Product Ar-NHR' red_elim->product sub1 Ar-X sub1->oxid_add sub2 R'-NH₂ + Base sub2->lig_sub

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Inert Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq.), the amino-quinolinone (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent and Degassing: Evacuate and backfill the tube with Argon or Nitrogen (repeat 3 times). Add anhydrous, degassed toluene or dioxane via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Component Example Molar Ratio / Loading Purpose
Aryl Halide 4-Bromotoluene1.0 eq.Electrophilic partner.
Amine 6-Amino-2-quinolinone1.2 eq.Nucleophilic partner.
Pd Precursor Pd₂(dba)₃1-2 mol % PdSource of catalytic Pd(0).
Ligand XPhos, RuPhos, BINAP2-4 mol %Stabilizes Pd and facilitates reaction steps.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.0 eq.Deprotonates the amine.[11]
Solvent Toluene, DioxaneAnhydrous, DegassedReaction medium.
Temperature 80 - 110 °CProvides activation energy.

Diazotization and Sandmeyer Reactions

For instances where the amino group needs to be replaced entirely, diazotization followed by a substitution reaction is a powerful, classic strategy. The Sandmeyer reaction allows for the conversion of an amino group into a halide (–Cl, –Br), a nitrile (–CN), or other functionalities via an aryl diazonium salt intermediate.[15][16]

Scientific Rationale

The process occurs in two distinct steps:

  • Diazotization: The aromatic amino group is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amine into a highly reactive diazonium salt (–N₂⁺).[17]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The copper catalyst facilitates the release of nitrogen gas (N₂) and the substitution of the diazonium group with the corresponding nucleophile from the salt.[15]

Experimental Protocol: General Sandmeyer Reaction (Bromination)
  • Diazotization: Suspend the amino-quinolinone (1.0 eq.) in an aqueous solution of HBr (48%, ~3-4 eq.) in a flask cooled to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is often accompanied by a slight color change.

  • Copper(I) Solution: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in HBr (48%).

  • Substitution: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) should be observed.

  • Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer, dry it over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion and Outlook

The functionalization of the amino group on quinolinone derivatives is a vital tool in the arsenal of the medicinal chemist. The methods outlined in this guide—acylation, sulfonylation, N-arylation, and diazotization—provide robust and versatile pathways to a vast chemical space. Each modification dramatically alters the steric and electronic properties of the parent molecule, enabling a systematic exploration of structure-activity relationships (SAR). As the demand for novel therapeutics, particularly targeted agents like kinase inhibitors, continues to grow, the strategic and efficient derivatization of the amino-quinolinone scaffold will remain a critical and enabling technology in drug discovery.[4][18]

References

Application Notes & Protocols: A Multi-Faceted Approach to Screening 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one for Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of a novel derivative, 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, for potential anticancer, antimicrobial, and enzyme inhibitory activities. We present a tiered, logic-driven screening cascade, beginning with broad-spectrum cell-based assays and progressing to more specific, mechanism-of-action studies. Each protocol is detailed with step-by-step instructions, the underlying scientific rationale, and guidance for data interpretation, ensuring a robust and reproducible evaluation of this compound of interest.

Introduction: The Rationale for Screening this compound

The quinolinone core is a well-established pharmacophore found in a variety of biologically active molecules. The introduction of nitro groups, as in this compound, can significantly modulate the electronic and steric properties of the parent scaffold, often leading to enhanced or novel biological activities. While specific data on this particular dinitro derivative is not extensively available, related quinolinone compounds have demonstrated promising antimicrobial and anticancer properties.[1] Therefore, a systematic screening approach is warranted to elucidate the therapeutic potential of this compound.

Our proposed screening strategy is designed to be both comprehensive and efficient, starting with broad phenotypic assays to identify any significant biological effects. Positive "hits" from these initial screens will then be subjected to more focused assays to begin to unravel the compound's mechanism of action. This tiered approach, common in high-throughput screening (HTS) campaigns, ensures that resources are directed toward the most promising activities.[2][3]

Initial Screening Cascade: A Three-Pronged Approach

We propose a parallel screening strategy to assess the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and enzyme inhibition.

Caption: Tiered screening cascade for this compound.

Anticancer Activity Screening

The initial assessment of anticancer potential relies on determining the compound's effect on cancer cell viability and proliferation.[4][5] A positive result in these assays, typically a dose-dependent reduction in viable cells, would trigger further investigation into the mechanism of cell death, such as apoptosis.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Line Tissue of Origin This compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7BreastExperimental Data0.8 ± 0.1
A549LungExperimental Data1.2 ± 0.2
HCT116ColonExperimental Data0.9 ± 0.15
Table 1: Example data presentation for cytotoxicity screening.
Protocol 2: Assessment of Apoptosis Induction by Caspase-3/7 Activity

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death). A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] Luminescent assays provide a sensitive and high-throughput method to measure their activity.[13]

Materials:

  • Cancer cell line of interest

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: An increase in luminescence compared to the untreated control indicates activation of caspase-3 and/or -7, suggesting an apoptotic mechanism of cell death.[13]

Protocol 3: Confirmation of Apoptosis by Western Blotting

Western blotting can be used to further confirm apoptosis by detecting the cleavage of specific proteins, such as PARP-1 (poly (ADP-ribose) polymerase-1), a substrate of activated caspase-3.[12][14] The appearance of a cleaved PARP-1 fragment is a definitive marker of apoptosis.[15]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-cleaved PARP-1, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Prepare protein lysates from cells treated with the compound.[14]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[14]

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with secondary antibodies.[14][16]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[14]

Data Analysis: The presence of the 89 kDa cleaved PARP-1 fragment in treated cells, but not in control cells, confirms the induction of apoptosis.

apoptosis_workflow A Treat Cells with Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-cleaved PARP-1) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Analysis of Protein Bands H->I

Caption: Western blot workflow for detecting apoptosis markers.

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative approach for this purpose.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[18]

  • Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.[18]

  • Inoculation: Add the prepared inoculum to each well.[17] Include a positive control (inoculum with a known antibiotic) and a negative control (inoculum without any compound).[17]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[18]

Data Presentation:

Microorganism Gram Stain/Type This compound MIC (µg/mL) Ciprofloxacin (Control) MIC (µg/mL)
S. aureusGram-positiveExperimental Data0.5
E. coliGram-negativeExperimental Data0.015
C. albicansFungusExperimental DataN/A (Fluconazole as control)
Table 2: Example data presentation for MIC determination.

Enzyme Inhibition Screening

Many antimicrobial and anticancer drugs function by inhibiting specific enzymes.[19] Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents.[20][21] Screening this compound for inhibitory activity against this enzyme could provide insights into its potential antimicrobial mechanism.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of the plasmid DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[22]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[22]

  • Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye and visualize under UV light.

Data Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial biological evaluation of this compound. The described protocols are robust, reproducible, and based on well-established methodologies in drug discovery. A positive result in any of these primary screens should be followed by more in-depth studies, including validation in secondary assays, determination of selectivity, and further mechanistic elucidation. This systematic approach will enable a thorough assessment of the therapeutic potential of this novel quinolinone derivative.

References

use as a building block in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Versatile Building Blocks in Heterocyclic Synthesis: A Guide for Medicinal and Process Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast majority of pharmaceuticals. Their synthesis, however, can be complex and resource-intensive. This guide focuses on the strategic use of common, versatile building blocks to streamline the synthesis of high-value heterocyclic systems. By leveraging the inherent reactivity of simple acyclic precursors like 1,3- and 1,4-dicarbonyl compounds, chemists can access a diverse array of privileged structures such as pyrazoles, pyrimidines, pyridines, and pyrroles through robust and well-established named reactions. We provide detailed scientific rationale, step-by-step protocols, and mechanistic insights for key transformations, including the Knorr pyrazole synthesis, the Biginelli reaction, the Hantzsch pyridine synthesis, and the Paal-Knorr pyrrole synthesis. This document is intended to serve as a practical resource for researchers in drug discovery and process development, enabling the efficient and logical construction of complex molecular architectures.

The Central Role of Dicarbonyl Compounds in Heterocyclic Chemistry

The prevalence of dicarbonyl compounds as starting materials in heterocyclic synthesis is a direct consequence of their unique electronic and structural properties.[1][2] Specifically, 1,3- and 1,4-dicarbonyls possess two electrophilic carbon centers and one or more acidic C-H bonds, creating a pattern of reactivity that is perfectly primed for cyclization reactions with dinucleophiles.

The Unique Reactivity of 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are exceptionally versatile building blocks due to the synergistic relationship between the two carbonyl groups.[3] This arrangement leads to two key features:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms allows the molecule to react as either a carbon or an oxygen nucleophile.

  • Acidity of the α-Methylene Protons: The protons on the carbon situated between the two carbonyls are significantly acidic (pKa ≈ 9-11), facilitating the formation of a stabilized enolate ion. This enolate is a potent carbon nucleophile.

This dual reactivity allows 1,3-dicarbonyls to participate in a wide array of condensation and cycloaddition reactions, making them ideal precursors for a multitude of five- and six-membered heterocycles.[1]

Application I: Knorr-Type Synthesis of Pyrazoles

Pyrazoles are a prominent five-membered heterocyclic motif found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[4][5] The most classical and reliable method for their construction is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Causality of Experimental Choice: The reaction hinges on the sequential nucleophilic attack of the two distinct nitrogen atoms of the hydrazine onto the two electrophilic carbonyl carbons of the β-dicarbonyl compound. The initial condensation typically forms a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst; it protonates a carbonyl group, activating it for the initial nucleophilic attack by the weakly basic hydrazine.

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Objective: To synthesize a representative substituted pyrazole from acetylacetone (a 1,3-diketone) and methylhydrazine.

  • Materials:

    • Acetylacetone (2,4-pentanedione)

    • Methylhydrazine

    • Glacial Acetic Acid

    • Ethanol

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetylacetone (5.0 g, 50 mmol) in 25 mL of ethanol.

    • Carefully add methylhydrazine (2.3 g, 50 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, add 5 mL of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless oil.

Data Summary:

Reactant 1Reactant 2ProductTypical Yield
AcetylacetoneMethylhydrazine1,3,5-Trimethyl-1H-pyrazole85-95%
Ethyl AcetoacetatePhenylhydrazine5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one80-90%

Mechanism: Knorr-Type Pyrazole Synthesis

Knorr_Pyrazole_Synthesis Mechanism of Knorr-Type Pyrazole Synthesis R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + H₂N-NHR' R2 Hydrazine R2->I1 I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization P Pyrazole Product I2->P - H₂O (Dehydration) Biginelli_Reaction Biginelli Reaction Workflow Aldehyde Aldehyde Mix Combine Reactants + Acid Catalyst Aldehyde->Mix Urea Urea Urea->Mix Ketoester β-Ketoester Ketoester->Mix Iminium N-Acyliminium Ion Formation Mix->Iminium Step 1 Adduct Open-Chain Adduct Iminium->Adduct Step 2 (C-C bond formation) DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Step 3 (Cyclization & Dehydration) Hantzsch_Synthesis Hantzsch Pyridine Synthesis Pathway cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Final_Product 1,4-Dihydropyridine Michael_Adduct->Final_Product Cyclization & Dehydration Paal_Knorr_Workflow General Paal-Knorr Experimental Workflow Start Select 1,4-Dicarbonyl & Amine React Reaction Setup (Solvent, Catalyst) Start->React Heat Heating (Conventional or Microwave) React->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Pyrrole Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that involves the formation of the dihydroquinolinone core followed by a sequential nitration. While the overall synthetic route can achieve high yields, each step presents unique challenges that can impact the final yield and purity of the product. This guide will focus on providing practical solutions to common issues encountered during the synthesis, with a particular emphasis on the critical nitration steps.

A common synthetic route begins with the synthesis of 3,4-dihydro-2(1H)quinolinone derivatives, followed by nitration. One reported method starts from aniline and 3-chloropropionyl chloride, which after cyclization, nitration, and other functional group manipulations, can lead to the desired product with high yields in each step.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a three-stage process. The following diagram illustrates the key transformations:

Synthesis_Pathway cluster_0 Stage 1: Dihydroquinolinone Core Synthesis cluster_1 Stage 2: Mono-nitration cluster_2 Stage 3: Di-nitration A Aniline + 3-Chloropropionyl Chloride B N-Phenyl-3-chloropropionamide A->B Acylation C 3,4-Dihydro-1H-quinolin-2-one B->C Intramolecular Friedel-Crafts Alkylation D 6-Nitro-3,4-dihydro-1H-quinolin-2-one C->D Nitration E This compound D->E Nitration

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the synthesis, particularly in the nitration stages.

Stage 2: Mono-nitration of 3,4-Dihydro-1H-quinolin-2-one

Q1: I am getting a low yield of the 6-nitro product. What are the likely causes?

A1: Low yields in the mono-nitration step can often be attributed to several factors:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard nitrating mixture of nitric acid in sulfuric acid is commonly used. Ensure the nitric acid is of high purity and the sulfuric acid is concentrated to act as both a solvent and a catalyst.

  • Reaction Temperature: Temperature control is critical. The reaction is exothermic, and excessive heat can lead to over-nitration (formation of dinitro compounds) or degradation of the starting material. It is advisable to perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled temperature.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Substrate Purity: Impurities in the starting 3,4-dihydro-1H-quinolin-2-one can interfere with the reaction. Ensure the starting material is pure before proceeding with nitration.

Q2: I am observing the formation of multiple products in my TLC analysis. How can I improve the regioselectivity for the 6-position?

A2: The directing effects of the substituents on the dihydroquinolinone ring guide the position of nitration. The amide group is an ortho-, para-director, and the benzene ring is activated towards electrophilic substitution. The 6- and 8-positions are the most likely sites for nitration. To favor the 6-nitro isomer:

  • Controlled Conditions: Use milder nitrating agents or less forcing conditions (lower temperature, shorter reaction time). This can help to selectively nitrate the more activated 6-position.

  • Protecting Groups: While more complex, the use of a protecting group on the amide nitrogen could alter the electronic properties of the ring and influence regioselectivity. However, this would require additional synthesis and deprotection steps.

Q3: The work-up procedure is giving me a poor recovery of the product. What is the best way to isolate the 6-nitro compound?

A3: The work-up for nitration reactions typically involves quenching the reaction mixture in ice-water. The product, being a solid, should precipitate out.

  • Complete Precipitation: Ensure the reaction mixture is added to a sufficiently large volume of ice-water to ensure complete precipitation and to dissipate any heat generated during quenching.

  • Washing: The crude product should be thoroughly washed with water to remove any residual acid. Incomplete washing can lead to product degradation over time.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain a pure product.

Stage 3: Di-nitration of 6-Nitro-3,4-dihydro-1H-quinolin-2-one

Q1: I am having difficulty introducing the second nitro group at the 8-position. What conditions are required for the dinitration?

A1: Introducing a second nitro group onto an already deactivated ring requires more forcing conditions than the mono-nitration.

  • Stronger Nitrating Agent: A more potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is likely necessary.

  • Higher Temperature: The reaction will likely require a higher temperature to overcome the deactivating effect of the first nitro group. However, this must be carefully controlled to avoid decomposition. A step-wise increase in temperature after the initial addition of the nitrating agent at a lower temperature is a common strategy.

  • Extended Reaction Time: The reaction time will be significantly longer than for the mono-nitration. Again, monitoring by TLC is essential to determine the point of maximum conversion.

Q2: My dinitration reaction is producing a complex mixture of byproducts and charring. How can I prevent this?

A2: The formation of byproducts and charring are indicative of overly harsh reaction conditions.

  • Temperature Control: This is the most critical parameter. Maintain a consistent and controlled temperature throughout the reaction. Run small-scale trials to determine the optimal temperature that allows for the reaction to proceed without significant decomposition.

  • Slow Addition of Nitrating Agent: Add the nitrating agent slowly and in a controlled manner to manage the exotherm.

  • Purity of Starting Material: Ensure the 6-nitro-3,4-dihydro-1H-quinolin-2-one is of high purity. Impurities can be more susceptible to degradation under strong nitrating conditions.

Q3: What are the expected side products in the dinitration, and how can I remove them?

A3: Besides unreacted starting material, potential side products could include other dinitro isomers (if the regioselectivity is not perfect) and oxidation products.

  • Purification: The most effective way to remove these impurities is through careful column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should allow for the separation of the desired 6,8-dinitro product from less polar starting material and more polar byproducts.

  • Recrystallization: Subsequent recrystallization of the column-purified product will further enhance its purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key nitration experiments.

Protocol 1: Synthesis of 6-Nitro-3,4-dihydro-1H-quinolin-2-one

Materials:

  • 3,4-Dihydro-1H-quinolin-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-1H-quinolin-2-one (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitro-3,4-dihydro-1H-quinolin-2-one.

Protocol 2: Synthesis of this compound

Materials:

  • 6-Nitro-3,4-dihydro-1H-quinolin-2-one

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully dissolve 6-nitro-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add fuming nitric acid (1.5-2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Dry the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Parameter Mono-nitration Di-nitration
Starting Material 3,4-Dihydro-1H-quinolin-2-one6-Nitro-3,4-dihydro-1H-quinolin-2-one
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄Fuming HNO₃ in Conc. H₂SO₄
Temperature 0-10 °C (addition), RT (reaction)0-10 °C (addition), 40-50 °C (reaction)
Reaction Time 2-3 hours4-6 hours
Typical Yield HighModerate to High
Purification RecrystallizationColumn Chromatography

Logical Relationships in Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the dinitration step.

Troubleshooting_Dinitration Start Low Yield of Dinitro Product Check_SM Incomplete Reaction? (Check TLC for Starting Material) Start->Check_SM Check_Decomp Decomposition/Charring? Start->Check_Decomp Increase_Conditions Increase Reaction Time or Temperature Check_SM->Increase_Conditions Yes Check_Purity Check Purity of Starting Material Check_SM->Check_Purity No Decrease_Temp Decrease Reaction Temperature Check_Decomp->Decrease_Temp Yes Slow_Addition Slower Addition of Nitrating Agent Decrease_Temp->Slow_Addition

Technical Support Center: Purification of Crude 6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The synthesis of dinitro-aromatic compounds often yields a mixture of products, including positional isomers and incompletely nitrated intermediates. This guide will equip you with the knowledge to tackle these purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Scenario 1: Recrystallization yields are low, or the product does not crystallize at all.

  • Question: I've attempted to recrystallize my crude this compound, but the yield is very poor, or it oils out instead of forming crystals. What's going wrong?

  • Answer: This is a common issue when dealing with crude mixtures containing significant amounts of impurities. Here’s a systematic approach to troubleshoot this problem:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For dinitro-aromatic compounds, polar solvents are often a good starting point. A protocol for a similar compound, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, successfully uses ethanol for recrystallization.[1] You can start by screening small amounts of your crude product in various solvents like ethanol, methanol, isopropanol, ethyl acetate, and acetone. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent is not ideal.

    • Presence of Oily Impurities: If your crude product is an oil or contains oily byproducts, it can inhibit crystallization. Try to pre-purify the crude material by dissolving it in a suitable solvent like dichloromethane (DCM) and washing it with water or a saturated sodium bicarbonate solution to remove acidic residues from the nitration reaction. After drying and concentrating, attempt the recrystallization again.

    • Supersaturation Issues: Sometimes, a solution is too supersaturated, or cools too quickly, leading to oiling out. Ensure you are using the minimum amount of hot solvent to fully dissolve the crude material. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Scenario 2: Column chromatography results in poor separation of the desired product from impurities.

  • Question: I'm using flash column chromatography to purify my crude product, but I'm getting overlapping fractions of my desired this compound and other spots on the TLC. How can I improve the separation?

  • Answer: Achieving good separation of positional isomers, which are likely the main impurities in this case, can be challenging due to their similar polarities. Here's how to optimize your column chromatography:

    • Solvent System Optimization: The choice of eluent is critical. For nitro-aromatic compounds, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2] A systematic approach is to run Thin Layer Chromatography (TLC) with different solvent ratios to find the optimal separation. Aim for an Rf value of 0.2-0.3 for your target compound. If the spots are too close, consider using a less polar solvent system or a gradient elution.

    • Stationary Phase Selection: While silica gel is the most common stationary phase, for challenging separations of aromatic isomers, other materials can be more effective. Phenyl-functionalized silica can offer different selectivity due to π-π interactions with the aromatic rings of your compound and its isomers.

    • Column Packing and Loading: A well-packed column is essential for good separation. Ensure your silica gel is packed uniformly without any air bubbles. For loading your sample, the "dry loading" method is often superior for crude mixtures.[2] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This technique typically leads to sharper bands and better resolution.[2]

Scenario 3: The purified product is still colored, even after recrystallization or chromatography.

  • Question: My final product of this compound has a persistent yellow or brownish tint. How can I decolorize it?

  • Answer: Colored impurities are common in nitration reactions. Here are two effective methods for decolorization:

    • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon (charcoal) to the solution.[1] The activated carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to lower yields. After a brief boiling, the hot solution should be filtered through a fluted filter paper to remove the carbon before allowing it to cool and crystallize.[1]

    • Charcoal Plug during Chromatography: If you are using column chromatography, you can add a small layer of activated carbon on top of the sand layer at the bottom of your column. This will help to trap highly colored, polar impurities as the sample is loaded and eluted.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The nitration of 3,4-dihydro-1H-quinolin-2-one is expected to produce a mixture of isomers. The primary impurities are likely to be the mono-nitrated intermediates (6-nitro- and 8-nitro-3,4-dihydro-1H-quinolin-2-one) and other dinitro positional isomers (e.g., 5,7-dinitro). Unreacted starting material may also be present if the reaction did not go to completion. The separation of these positional isomers is often the main purification challenge.

Q2: Which analytical techniques are best to assess the purity of my final product?

A2: To accurately determine the purity of your this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity and identifying the presence of isomers. A reverse-phase C18 or a Phenyl-Hexyl column can provide good separation of nitro-aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for confirming the structure of your final product and can also reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Can I use a simple extraction to purify my crude product?

A3: A simple acid-base extraction is unlikely to be sufficient for separating the desired dinitro compound from other neutral impurities like positional isomers and mono-nitro intermediates. However, an initial wash of the crude organic solution with a mild base like sodium bicarbonate can help remove residual acids from the nitration reaction, which can be beneficial before proceeding with recrystallization or chromatography.

Q4: What safety precautions should I take when working with dinitro-aromatic compounds?

A4: Dinitro-aromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions (though this compound is not a known explosive). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating the dry material to high temperatures.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent should be determined by small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Gently heat the mixture while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • (Optional) If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • If carbon was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

Solvent SystemExpected PurityNotes
EthanolModerate to HighA good starting point based on the solubility of similar quinolinone structures.[1]
Ethyl Acetate/HexaneHighThe addition of a non-polar solvent like hexane can help to precipitate the product while keeping more non-polar impurities in solution.
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purification using flash column chromatography. The eluent composition should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane and Ethyl Acetate (or other suitable solvents)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a TLC method to find a solvent system that gives good separation of your product from impurities (aim for an Rf of 0.2-0.3 for the product).

  • Column Packing: Securely clamp the column and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, tapping gently to ensure even packing. Add another layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute your compounds.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Stationary PhaseEluent System (starting point)Key Considerations
Silica GelHexane:Ethyl Acetate (e.g., 7:3)A standard and often effective choice for many organic compounds. The ratio should be optimized based on TLC analysis. A protocol for a similar compound uses this system.[2]
Phenyl SilicaHexane:Ethyl AcetateMay provide enhanced separation for aromatic isomers due to π-π stacking interactions. This can be a good alternative if silica gel fails to provide adequate separation.

Visualization of Purification Workflow

Caption: Decision workflow for the purification of crude this compound.

References

stability issues of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one. Here, we address common stability challenges encountered in solution, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Overview of Stability Profile

This compound is a complex heterocyclic molecule featuring a quinolinone core functionalized with two electron-withdrawing nitro groups. This unique structure presents specific stability challenges that must be carefully managed. The primary areas of concern are:

  • Hydrolytic Stability: The lactam (cyclic amide) bond within the quinolinone ring is susceptible to cleavage under both acidic and basic conditions.

  • Photosensitivity: Nitroaromatic compounds are well-known for their sensitivity to light, which can induce degradation.[1]

  • Reductive Instability: The nitro groups can be reduced to form amino or other intermediate species, altering the compound's chemical properties and biological activity.[2]

Understanding these potential degradation pathways is the first step toward designing robust experiments and generating reliable data.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for creating a stable stock solution? A: For short-term use, high-purity, anhydrous DMSO or DMF are recommended. For aqueous buffers, it is critical to determine the optimal pH for stability, as both acidic and basic conditions can promote degradation.[3] Prepare fresh aqueous solutions for each experiment whenever possible.

Q: How should I store my stock solutions? A: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or, for long-term storage, at -80°C. All solutions, solid material, and samples should be rigorously protected from light by using amber vials or wrapping containers in aluminum foil.[3]

Q: I noticed my solution turning yellow/brown. What does this mean? A: Discoloration is a common sign of degradation for quinoline and nitroaromatic compounds.[3] This is often due to photolytic degradation or other chemical transformations. Do not use discolored solutions for quantitative experiments, as the compound's integrity is likely compromised.

Troubleshooting Guide: Common Experimental Issues

Here we address specific problems you may encounter and provide a logical path to their resolution.

Troubleshooting Workflow

This diagram outlines a decision-making process for diagnosing stability issues.

G cluster_observe Observation cluster_investigate Investigation cluster_solve Solution observe Inconsistent Assay Results or Visual Degradation? check_storage Review Storage Conditions (Temp, Light, Headspace) observe->check_storage Yes check_prep Review Solution Prep (Solvent, pH, Age) observe->check_prep Yes run_qc Run Analytical QC (HPLC-UV, LC-MS) check_storage->run_qc Conditions OK reprepare Prepare Fresh Solution Under Inert Gas check_storage->reprepare Conditions NOT OK check_prep->run_qc Prep OK check_prep->reprepare Prep NOT OK run_qc->reprepare No Degradants forced_degradation Perform Forced Degradation Study to Identify Issues run_qc->forced_degradation Degradants Found

Caption: Troubleshooting workflow for stability issues.

Q: My assay results are inconsistent from day to day, even with the same stock solution. What's happening? A: This is a classic sign of compound degradation in solution.[3]

  • Causality: The active concentration of your compound is likely decreasing over time. Quinolinone structures can be unstable in aqueous solutions, and the presence of nitro groups may exacerbate this.[3] Repeated freeze-thaw cycles can also accelerate degradation by introducing water condensation and oxygen.

  • Solution:

    • Prepare a fresh stock solution from solid material.

    • Aliquot the new stock into single-use amber vials and store at -80°C.

    • For experiments, thaw one aliquot and dilute it into your final aqueous buffer immediately before use. Do not store the diluted solution.

    • If problems persist, your aqueous buffer may be incompatible. Perform a stability test by incubating the compound in the buffer and analyzing its purity by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours).

Q: I see new, unexpected peaks in my HPLC or LC-MS analysis. Are these related to the compound? A: It is highly probable that these are degradation products.

  • Causality: The appearance of new peaks indicates that the parent compound is being converted into other chemical entities. Based on its structure, likely degradation pathways include hydrolysis of the lactam ring, reduction of one or both nitro groups to amines, or photolytic rearrangement.[1][2]

  • Solution:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. A mass increase of 18 Da may suggest hydrolysis. A mass decrease of 16 Da or 32 Da could indicate the reduction of one or both nitro groups to hydroxylamines, while a decrease of 30 or 60 Da could suggest reduction to amines.

    • Perform a Forced Degradation Study: This is the definitive method to identify likely degradation products and establish the specificity of your analytical method.[4][5] See the protocol in Section 4.

Q: My solid compound has changed color or appears clumpy. Is it still usable? A: Changes in the physical appearance of the solid material are a significant warning sign.

  • Causality: Nitroaromatic compounds can be sensitive to heat and light even in the solid state.[1] Clumping may indicate the absorption of moisture, which can initiate hydrolysis.

  • Solution:

    • It is safest to discard the material and obtain a fresh lot.

    • If you must proceed, first re-characterize the material thoroughly. Use an analytical method like HPLC-UV to determine its purity. Compare the results to the certificate of analysis for the original lot.

    • Ensure future lots are stored in a desiccator, protected from light, and at the recommended temperature.

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of this compound.[4] It deliberately exposes the compound to harsh conditions to identify potential degradation pathways and products.[1][5]

Experimental Workflow Diagram

G cluster_stress Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base ox Oxidation 3% H2O2, RT prep->ox heat Thermal 60°C in Solution prep->heat photo Photolytic UV/Vis Light, RT prep->photo control Control Sample (No Stress, Protected) prep->control quench Sample, Quench/Neutralize at Time Points (0, 2, 8, 24h) acid->quench base->quench ox->quench heat->quench photo->quench control->quench analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Method quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Set Up Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution. Aim for a final concentration of ~50-100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Place in an oven at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute in your typical experimental buffer (e.g., PBS, pH 7.4). Place in an oven at 60°C.

    • Photolytic Degradation: Dilute in your typical buffer in a clear glass vial. Expose to a photostability chamber with controlled UV and visible light (e.g., ICH Q1B conditions).[1]

    • Control Sample: Dilute in the same buffer. Wrap in foil and store at 4°C.

  • Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with mobile phase and place in a cooled autosampler.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method, preferably with both UV and MS detection.[6][7] The goal is to achieve 10-20% degradation of the parent compound, as this provides enough degradant for detection without being overly complex.[5]

Recommended Analytical Methods

A robust analytical method is crucial for monitoring stability. The table below summarizes suitable techniques.

Analytical TechniquePurposeKey Considerations
HPLC-UV Primary method for purity assessment and quantification of the parent compound and major degradants.Use a gradient elution method to separate polar and non-polar compounds. A C18 column is a good starting point. UV detection is suitable due to the aromatic nature of the molecule.[7][8]
LC-MS Identification of unknown degradation products.Provides mass-to-charge ratio (m/z) data, which is critical for proposing structures of degradants. Essential for pathway elucidation.[6]
GC-MS Alternative for specific, volatile degradants.May not be suitable for the parent compound due to its low volatility but can be used to analyze certain smaller degradation products.[9]

References

Technical Support Center: Troubleshooting Low Yield in Quinolinone Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common issues that lead to low yields in quinolinone functionalization reactions, particularly those involving transition-metal-catalyzed C-H activation.

Introduction: The Challenge of Quinolinone Functionalization

Quinolinone scaffolds are privileged structures in medicinal chemistry and materials science.[1] Direct C-H functionalization has emerged as a powerful strategy for their diversification, offering atom and step economy over classical methods.[2] However, these reactions, particularly those catalyzed by transition metals like palladium, are complex and susceptible to various factors that can diminish yields. This guide provides a systematic approach to troubleshooting, moving from initial checks to deep dives into catalyst, substrate, and reaction parameter optimization.

Part 1: Initial Diagnosis & General Troubleshooting

This section addresses the most common culprits for low-yielding reactions. Before delving into complex mechanistic possibilities, a systematic check of your reagents and setup is the most efficient first step.

FAQ 1: My functionalization reaction has a very low yield (<20%) or has failed completely. Where do I start?

Answer: A failed reaction often points to a fundamental issue with one of the core components. A systematic check is crucial.

  • Catalyst and Ligand Integrity: The active catalyst, often a Pd(0) species generated in situ, is highly sensitive to oxygen.[3]

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has been stored correctly. Older Pd(OAc)₂ can be less active. Consider using modern, air-stable pre-catalysts (e.g., G3/G4 palladacycles) for more consistent results.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands or store them rigorously under an inert atmosphere.

    • Visual Cue: The formation of palladium black (finely divided, aggregated palladium metal) is a clear indicator of catalyst decomposition and deactivation.[5]

  • Atmosphere Control: Inadequate inert atmosphere is a primary reason for failure.

    • Degassing: Ensure all solvents are thoroughly degassed via sparging with argon or nitrogen, or by multiple freeze-pump-thaw cycles.

    • Inert Gas Flow: Maintain a positive pressure of inert gas throughout the reaction setup and duration. Ensure all glassware joints are well-sealed.

  • Reagent Purity and Stability:

    • Quinolinone Substrate: Verify the purity of your starting quinolinone. Impurities can sometimes act as catalyst poisons.[6]

    • Coupling Partner: For cross-coupling reactions, the stability of the coupling partner is key. For example, some boronic acids are prone to protodeboronation, especially under basic conditions, which consumes the reagent before it can couple.[3][4]

    • Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility. Certain bases (e.g., NaOtBu) are highly hygroscopic and should be handled exclusively in a glovebox.[7]

Troubleshooting Workflow: Initial Checks

Below is a decision tree to guide your initial troubleshooting process for a failed or low-yielding reaction.

start Low Yield / No Reaction q1 Check 1: Catalyst & Ligand - Stored properly? - Fresh batch? - Signs of Pd black? start->q1 q2 Check 2: Inert Atmosphere - Solvents degassed? - Positive Ar/N₂ pressure? q1->q2 [ OK ] sol1 Action: - Use fresh catalyst/ligand. - Consider air-stable precatalyst. q1->sol1 [ Issue Found ] q3 Check 3: Reagent Quality - Purity of quinolinone? - Stability of coupling partner? - Base dry and powdered? q2->q3 [ OK ] sol2 Action: - Re-degas solvents. - Improve inert gas technique. q2->sol2 [ Issue Found ] sol3 Action: - Purify starting materials. - Use fresh/pure base. q3->sol3 [ Issue Found ] rerun Rerun Reaction q3->rerun [ OK ] sol1->rerun sol2->rerun sol3->rerun

Caption: General troubleshooting workflow for low-yielding reactions.

Part 2: Catalyst System Optimization

If the initial checks do not resolve the issue, the problem likely lies within the nuanced interactions of your catalytic system.

FAQ 2: I suspect my palladium catalyst is deactivating during the reaction. What causes this and how can I prevent it?

Answer: Catalyst deactivation is a common problem in C-H functionalization.[6] Beyond simple oxidation, several pathways can lead to inactive species.

  • Cause 1: Insufficient Ligand. The ligand stabilizes the active Pd(0) center. An insufficient ligand-to-metal ratio can lead to the formation of palladium black.[5]

    • Solution: Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to protect the metal center.[5][7]

  • Cause 2: Product Inhibition. The functionalized quinolinone product may coordinate more strongly to the palladium center than the starting material, effectively poisoning the catalyst.[6]

    • Solution: This is harder to diagnose without kinetic studies. Try running the reaction at a lower concentration or a slightly higher temperature to favor product dissociation.

  • Cause 3: High Temperature. While C-H activation often requires heat, excessively high temperatures can accelerate catalyst decomposition pathways.[5]

    • Solution: Determine the minimum temperature required for conversion. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.

FAQ 3: My reaction is sluggish and stalls at partial conversion. How can I improve the catalytic turnover?

Answer: A stalled reaction indicates a problem with one of the steps in the catalytic cycle: oxidative addition, C-H activation/metalation, or reductive elimination.

  • Issue: Oxidative Addition (for cross-coupling). This step can be slow, especially with less reactive coupling partners like aryl chlorides.[7]

    • Solution: Switch to a more reactive coupling partner (I > Br > OTf >> Cl).[4] For aryl chlorides, use highly active catalyst systems with bulky, electron-rich ligands that promote this step.[7]

  • Issue: C-H Activation. This is often the rate-determining step. Its efficiency is highly dependent on the directing group, solvent, and additives.

    • Solution:

      • Directing Group: Most quinolinone functionalizations rely on a directing group. Using the corresponding quinoline N-oxide can significantly facilitate C-H activation at the C2 or C8 positions.[1][2]

      • Additives: Acids like pivalic acid (PivOH) can act as proton shuttles in concerted metalation-deprotonation (CMD) pathways, accelerating C-H cleavage.[2]

      • Solvent: The solvent can dramatically influence the reaction.[8] A screen of different solvents is often worthwhile (see table below).

  • Issue: Reductive Elimination. This final step releases the product and regenerates the active catalyst.

    • Solution: The ligand's steric and electronic properties are key. Bulky ligands can sometimes accelerate reductive elimination.

Parameter Effect on Reaction Troubleshooting Action References
Ligand Stabilizes catalyst, influences reactivity and selectivity.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.,,[5]
Base Activates coupling partner (e.g., boronic acid) or acts as a proton acceptor.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Base strength and solubility are critical.[4],
Solvent Affects solubility, catalyst stability, and reaction pathway.Test a range of solvents (e.g., Toluene, Dioxane, DMF, t-BuOH).[8],
Additives Can accelerate key steps (e.g., C-H activation) or act as oxidants.For C-H/C-H coupling, an oxidant (e.g., Ag₂CO₃) is needed. For CMD pathways, consider adding pivalic acid.[2]

Part 3: Substrate and Selectivity Issues

The inherent properties of the quinolinone substrate can significantly impact reaction outcomes.

FAQ 4: My reaction is not regioselective, yielding a mixture of isomers (e.g., C2 and C8 arylation). How can I improve selectivity?

Answer: Regioselectivity in quinoline/quinolinone functionalization is a well-documented challenge, primarily governed by the catalyst system and the directing group.[1]

  • Leverage the N-Oxide: Converting the quinoline to its N-oxide is the most powerful strategy. The oxygen atom acts as an effective directing group, favoring cyclometalation and subsequent functionalization at the C2 and C8 positions.[1][2]

  • Catalyst Control: The choice of metal is critical. For instance, palladium catalysts often favor C2 functionalization, while rhodium or iridium systems have been developed for selective C8 functionalization.[9]

  • Ligand Effects: For palladium-catalyzed reactions, the ligand can influence the C2/C8 ratio. Sometimes, phosphine-free conditions or specific ligands can steer the reaction towards the C8 position.[1]

  • Steric Hindrance: Bulky substituents on the quinolinone ring or the coupling partner can block access to a specific C-H bond, favoring reaction at a less sterically hindered site.[1]

Diagram: Controlling Regioselectivity

start Poor Regioselectivity (Mixture of Isomers) q1 Are you using the Quinoline N-Oxide? start->q1 q2 Is the catalyst system optimized for one position? q1->q2 [ Yes ] sol1 Action: Synthesize the N-Oxide. This is a powerful directing group. q1->sol1 [ No ] q3 Have you considered steric factors? q2->q3 [ Yes ] sol2 Action: - Screen different metals (Pd vs. Rh). - Screen ligands to tune C2/C8 ratio. q2->sol2 [ No ] sol3 Action: - Modify substituents on substrate. - Use less bulky coupling partner. q3->sol3 [ No ] end_node Improved Regioselectivity q3->end_node [ Yes ] sol1->q2 sol2->q3 sol3->end_node

Caption: Decision process for improving regioselectivity.

FAQ 5: My quinolinone substrate has poor solubility in common organic solvents. What can I do?

Answer: Poor solubility limits the concentration of the substrate in the reaction mixture, leading to slow rates and low yields.[10]

  • Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF, DMAc, or NMP. Sometimes a mixture of solvents (e.g., toluene/t-BuOH) can be effective.[2]

  • Temperature Increase: Carefully increasing the reaction temperature can improve solubility. However, this must be balanced against potential catalyst decomposition.[8]

  • Phase-Transfer Catalysis: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the substrate into the reactive phase.[2]

Part 4: Purification & Yield Calculation

Even a successful reaction can appear low-yielding if the product is lost during workup and purification.

FAQ 6: My crude reaction mixture (by TLC/LCMS) shows good conversion, but my isolated yield is very low. Why?

Answer: A significant drop in yield after purification points to issues with the workup or chromatography.

  • Product Volatility/Instability: Some functionalized quinolinones might be volatile or degrade on silica gel.

    • Solution: Concentrate the product carefully at low temperatures. If silica gel is causing degradation, consider switching to a different stationary phase like alumina or using a different purification method such as recrystallization or preparative HPLC.[11]

  • Mechanical Losses: Transferring materials between flasks, filtration, and extraction can lead to cumulative losses, especially on a small scale.[11]

  • Incomplete Extraction: Ensure your product is being fully extracted from the aqueous phase during workup. Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer, as the protonation state of the quinolinone can affect its solubility.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol outlines a parallel screening approach to quickly identify optimal conditions for a palladium-catalyzed C-H arylation.

  • Setup: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Solids: To each vial, add the quinolinone substrate (0.1 mmol, 1.0 equiv), the aryl halide (0.12 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol%) in a degassed solvent. Add the appropriate catalyst and ligand solutions to each vial.[5]

  • Solvent Addition: Add the degassed reaction solvent (e.g., Toluene, Dioxane; 1.0 mL) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Heat at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Protocol 2: N-Oxide Formation and Removal
  • N-Oxide Formation: To a solution of the quinoline/quinolinone (1.0 equiv) in dichloromethane (DCM) or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with a saturated solution of sodium bicarbonate and extract with DCM.

  • N-Oxide Removal (Deoxygenation): After successful C-H functionalization, the N-oxide can be removed. A common method is to treat the N-oxide product with PCl₃ or PPh₃ in a suitable solvent like DCM or chloroform at room temperature.[12]

References

Technical Support Center: Degradation Pathways of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one (CAS: 296759-27-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Overview of Compound Stability

This compound is a complex heterocyclic molecule featuring a quinolinone core, which is prevalent in many bioactive compounds, and two nitro groups. The presence of electron-withdrawing nitro groups on the aromatic ring significantly influences the molecule's chemical properties, stability, and susceptibility to degradation.[1] Understanding these degradation pathways is critical for ensuring data integrity, defining storage conditions, and predicting metabolic fate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage and experimentation?

A1: The stability of this compound is influenced by several factors, primarily due to the combination of the quinolinone ring system and the reactive nitro groups. Key factors include:

  • Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[2] The energy from photons can excite the molecule, leading to cleavage of the C-N bond or reduction of the nitro groups. Similar dinitrophenolic compounds have shown significant photodegradation.[3] We strongly recommend handling this compound in amber vials and minimizing exposure to direct light.

  • pH-Dependent Hydrolysis: The lactam (amide) bond within the dihydro-quinolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening. The rate of this hydrolysis is highly dependent on the pH of the solution.

  • Chemical Reduction: The two nitro groups are strong electron-withdrawing groups, making them susceptible to chemical reduction.[1] This is a common and often primary degradation pathway for nitroaromatic compounds. Reducing agents in your experimental setup or certain solvents could initiate this process.

  • Microbial Degradation: If samples are not sterile, microorganisms can be a significant source of degradation. Bacteria and fungi have evolved diverse enzymatic pathways to break down nitroaromatic compounds, often using them as a source of carbon or nitrogen.[1][4][5] These pathways typically begin with the reduction of the nitro groups.[6][7]

  • Thermal Stress: While the core structure is relatively stable, high temperatures can accelerate all degradation processes. It is advisable to store the compound in a cool, controlled environment.[2]

Q2: What are the predicted degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively published, we can predict the most probable pathways by combining the known degradation patterns of nitroaromatic compounds and quinolinone structures.

The primary route is expected to be the sequential reduction of the nitro groups, which is a well-documented pathway for nitroaromatics.[6] This can occur abiotically or through microbial action. This process involves the transformation of a nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. Given the two nitro groups, a complex mixture of mono- and di-reduced intermediates is possible.

A secondary pathway could involve enzymatic or oxidative attack on the quinolinone ring, leading to hydroxylation and eventual ring cleavage, similar to pathways observed for quinoline degradation.[8][9]

Below is a diagram illustrating these proposed pathways.

Degradation_Pathways cluster_main This compound cluster_reduction Nitro Group Reduction Pathway cluster_ring_cleavage Ring Cleavage Pathway A Parent Compound (6,8-dinitro-...) D Hydroxylamino Intermediate (e.g., 6-hydroxylamino-8-nitro-...) A->D Reduction (2e-, 2H+) E Hydroxylated Intermediates (e.g., 6,8-dinitro-x-hydroxy-...) A->E Oxidation / Hydroxylation (e.g., Monooxygenase) B Mono-amino Intermediate (e.g., 6-amino-8-nitro-...) C Di-amino Intermediate (6,8-diamino-...) B->C Further Reduction D->B Reduction (2e-, 2H+) F Ring-Opened Products E->F Dioxygenase Attack Experimental_Workflow cluster_stress Forced Degradation Conditions prep Prepare Stock Solution of Parent Compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox heat Thermal Stress (e.g., 80°C) prep->heat light Photolytic Stress (UV/Vis Light, ICH Q1B) prep->light control Control Sample (No Stress) prep->control analysis Analyze All Samples by HPLC-UV acid->analysis base->analysis ox->analysis heat->analysis light->analysis control->analysis identification Characterize Degradants (LC-MS, NMR) analysis->identification If new peaks appear Troubleshooting_Flowchart cluster_standard Standard Injection Result cluster_sample_prep Sample Issue cluster_instrument Instrument Issue start Problem Observed in Chromatogram isolate Isolate the Problem: Inject a Known Standard start->isolate std_ok Standard is OK isolate->std_ok Yes std_bad Standard is also Bad isolate->std_bad No check_sample Check Sample Preparation: - Correct solvent? - Degradation before injection? - Correct concentration? std_ok->check_sample check_instrument Check Instrument One Variable at a Time: 1. Check for Leaks 2. Check Mobile Phase 3. Check Injector/Column 4. Check Detector std_bad->check_instrument resolve_sample Re-prepare Sample check_sample->resolve_sample resolve_instrument Fix Isolated Instrument Variable check_instrument->resolve_instrument

References

Technical Support Center: Characterization of Dinitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of dinitro aromatic compounds (DNACs). This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the analysis of these unique molecules. The inherent electronic properties of DNACs, stemming from the strongly electron-withdrawing nitro groups, often lead to complex and non-intuitive results in common analytical techniques.

This resource provides in-depth, field-proven insights and troubleshooting protocols to navigate these challenges effectively. The information is structured in a practical question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: Why do my dinitro aromatic compounds exhibit poor peak shapes (tailing or fronting) in reverse-phase HPLC?

This is a common issue stemming from a combination of factors. The two nitro groups significantly reduce the electron density of the aromatic ring, making it "electron-poor." This can lead to undesirable secondary interactions with the stationary phase. Furthermore, many DNACs possess acidic protons (e.g., dinitrophenols) that can interact with residual, un-capped silanols on the silica-based stationary phase, causing peak tailing.

Q2: I'm struggling to get a consistent and strong signal for my DNAC in ESI-Mass Spectrometry. What is the likely cause?

The challenge with ESI-MS is directly related to the electronic nature of DNACs. The electron-withdrawing nitro groups make the molecule less likely to accept a proton (H+) to form a positive ion [M+H]+. Consequently, positive-ion mode ESI is often inefficient. Ionization efficiency can be highly dependent on the compound's structure, with some isomers showing drastically different responses. For example, 3,5-dinitrobenzoic acid shows good ionization yield while the 2,4-isomer may yield no signal due to thermal decarboxylation in the ion source[1][2].

Q3: My NMR spectrum for a dinitro aromatic compound is complex and difficult to interpret. Why is that?

The two nitro groups exert a strong anisotropic and electron-withdrawing effect on the aromatic ring. This de-shields the aromatic protons, shifting them downfield. More importantly, they can cause complex splitting patterns and, in some cases of ortho-substitution, lead to restricted bond rotation, resulting in magnetically non-equivalent protons that would otherwise be expected to be equivalent. This can broaden signals or add further complexity to the spectrum.

Q4: Why is accurate quantification of dinitro aromatic compounds often challenging?

Accurate quantification requires a pure, well-characterized reference standard and a linear, reproducible analytical response. DNACs can be problematic on both fronts. They can be thermally labile or photoreactive, leading to degradation of the standard over time. Analytically, their poor ionization efficiency in MS and potential for secondary interactions in HPLC can lead to non-linear calibration curves and poor reproducibility.[3][4]

Troubleshooting Guides

Guide 1: Optimizing HPLC Separation of DNACs
Problem: Severe Peak Tailing for a Dinitrophenol Analyte

You are analyzing a dinitrophenol compound on a C18 column with a standard methanol/water mobile phase, and the resulting peak is broad and asymmetrical (tailing).

Causality: Peak tailing in this context is most often caused by the interaction of the acidic phenolic proton with active silanol groups on the silica stationary phase. These interactions are a form of secondary adsorption, which is kinetically slow compared to the primary reversed-phase partitioning, leading to a "tail" of molecules eluting later than the main peak.

Troubleshooting Workflow & Protocol

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Workflow for troubleshooting HPLC peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% (v/v) formic acid.

  • Equilibrate the System: Flush the column with your new mobile phase composition (e.g., 50:50 A:B) for at least 15-20 column volumes. You can monitor the system backpressure until it stabilizes.[5]

  • Inject Standard: Inject a known concentration of your dinitrophenol standard.

  • Analyze Peak Shape: Measure the asymmetry factor of the resulting peak. A value between 0.9 and 1.2 is considered excellent.

Rationale: The addition of a small amount of acid (like formic or acetic acid) to the mobile phase serves to suppress the ionization of the silanol groups on the stationary phase. By keeping the silanols in their neutral state (Si-OH) rather than the anionic state (Si-O-), the undesirable ionic interaction with your analyte is minimized, leading to a more symmetrical peak shape.

Data Summary: Effect of Mobile Phase Modifier

Mobile Phase ConditionAnalyteTailing Factor (Asymmetry)Comments
50:50 Methanol:Water2,4-Dinitrophenol> 2.5Severe tailing, poor quantification
50:50 Methanol:Water + 0.1% Formic Acid2,4-Dinitrophenol1.1Symmetrical peak, suitable for validation
Guide 2: Enhancing Mass Spectrometry Detection of DNACs
Problem: Low or No Signal in ESI-MS for a Dinitrobenzoic Acid

You are attempting to analyze a dinitrobenzoic acid using LC-MS with electrospray ionization in positive ion mode ([M+H]+), but the signal is weak or undetectable.

Causality: Dinitro aromatic compounds are exceptionally poor bases due to the strong electron-withdrawing nature of the two nitro groups. This makes protonation difficult, resulting in low efficiency for forming [M+H]+ ions. Furthermore, compounds with acidic functional groups, like carboxylic acids or phenols, are much more amenable to deprotonation.

Troubleshooting Workflow & Protocol

dot graph TD { node [shape=diamond, style="filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Decision tree for selecting MS ionization mode.

Experimental Protocol: Switching to Negative Ion Mode

  • System Setup: Divert the LC flow to waste. Switch the mass spectrometer's polarity setting from positive to negative ion mode.

  • Mobile Phase Consideration: For negative ion mode, a basic mobile phase modifier can improve signal. Prepare a mobile phase containing a volatile basic additive, such as 0.1% ammonium hydroxide or a 5 mM ammonium acetate buffer. This helps facilitate the deprotonation of your analyte in the ESI source.

  • Infuse Standard: Prepare a solution of your analyte (e.g., 1 µg/mL in mobile phase) and infuse it directly into the mass spectrometer using a syringe pump.

  • Optimize Source Parameters: While infusing, adjust key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the deprotonated molecule ([M-H]-).

  • LC-MS Run: Once optimized, reconnect the LC flow and perform an injection to confirm the signal enhancement.

Rationale: By switching to negative ion mode, you are leveraging the inherent chemical properties of the analyte rather than fighting against them. The acidic proton on the carboxylic acid is readily lost to form a stable carboxylate anion [M-H]-. This deprotonation process is highly efficient in the ESI source, especially when facilitated by a slightly basic mobile phase, leading to a dramatic increase in signal intensity. Studies have shown that for nitroaromatic compounds with acidic groups, negative ionization is far superior.[1][2]

Data Summary: Ionization Mode Comparison

AnalyteIonization ModeObserved IonRelative Signal Intensity
3,5-Dinitrobenzoic AcidESI Positive[M+H]+< 1,000 counts
3,5-Dinitrobenzoic AcidESI Negative[M-H]-> 500,000 counts
Guide 3: Derivatization for GC-MS Analysis
Problem: Poor Volatility and Thermal Decomposition of DNACs in GC

You need to analyze a series of nitrophenols and nitrobenzoic acids, but direct injection into a Gas Chromatograph (GC) results in broad peaks, poor sensitivity, and evidence of decomposition.

Causality: Dinitro aromatic compounds containing polar functional groups like hydroxyl (-OH) and carboxylic acid (-COOH) have relatively low volatility and can be thermally unstable. The high temperatures of the GC inlet and column can cause them to decompose rather than volatilize cleanly. Furthermore, the polar groups can interact strongly with the GC column, leading to poor chromatography.

Troubleshooting Workflow & Protocol

GC_Troubleshooting_Workflow

Experimental Protocol: Silylation for GC-MS Analysis

This protocol is based on the derivatization of polar functional groups to increase volatility and thermal stability.[6][7]

  • Sample Preparation: In a 2 mL autosampler vial, add approximately 1 mg of your DNAC sample or standard.

  • Solvent Addition: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatizing Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a powerful silylating agent.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion. The active hydrogens on the -OH and -COOH groups will be replaced by a trimethylsilyl (TMS) group.

  • GC-MS Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Interpretation: The resulting mass spectrum will show a molecular ion corresponding to the TMS-derivatized molecule. The fragmentation pattern will also be characteristic, often showing a loss of a methyl group ([M-15]+) which is indicative of a TMS group.[6][7]

Rationale: Derivatization converts the polar, non-volatile hydroxyl and carboxyl groups into their corresponding non-polar, volatile trimethylsilyl ethers and esters. This transformation dramatically increases the analyte's volatility and thermal stability, allowing it to pass through the GC system intact. The resulting chromatographic peaks are sharper, more symmetrical, and show significantly higher intensity, enabling sensitive and reliable quantification. The combination of Electron Ionization (EI) and Chemical Ionization (CI) can provide strong capabilities for both detection and identification of these derivatized compounds.[6][7]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, a molecule of interest for its potential biological activities, presents a unique analytical challenge due to its combination of a dinitroaromatic system and a lactam moiety within a dihydroquinolinone scaffold. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the predicted fragmentation behaviors under different ionization techniques, compare the suitability of gas and liquid chromatography-mass spectrometry, and provide insights into optimizing analytical strategies.

The Structural Context: Predicting Fragmentation Behavior

As no direct experimental mass spectra for this compound are readily available in the public domain, our analysis relies on the foundational principles of mass spectrometry and the known fragmentation patterns of structurally related compounds. The molecule's structure, with a molecular weight of 237.17 g/mol , incorporates two key functionalities that will dictate its behavior in the mass spectrometer: the dinitroaromatic ring and the dihydroquinolinone core containing a lactam.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound, we can anticipate a complex fragmentation pattern.

A primary and characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro groups (NO₂), each with a mass of 46 Da. This can occur sequentially, leading to fragment ions at m/z 191 ([M-NO₂]⁺) and m/z 145 ([M-2NO₂]⁺). Further fragmentation can involve the loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da).

The dihydroquinolinone core is also expected to contribute to the fragmentation pattern. Lactams are known to undergo ring-opening reactions and elimination of CO. Therefore, we can predict cleavages within the dihydroquinolinone ring system, leading to characteristic fragment ions.

Predicted EI Fragmentation Pathways for this compound

G M [M]⁺˙ m/z 237 M_minus_NO2 [M-NO₂]⁺ m/z 191 M->M_minus_NO2 - NO₂ Quinolinone_fragment Quinolinone core fragments M->Quinolinone_fragment Ring Cleavage M_minus_2NO2 [M-2NO₂]⁺ m/z 145 M_minus_NO2->M_minus_2NO2 - NO₂ M_minus_NO2_minus_CO [M-NO₂-CO]⁺ m/z 163 M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Predicted major fragmentation pathways under Electron Ionization.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation. Subsequent fragmentation is induced in a collision cell (MS/MS).

In positive ion mode, the protonated molecule at m/z 238 would be the precursor ion. Collision-induced dissociation (CID) would likely initiate the loss of the two nitro groups as neutral molecules (HNO₂), leading to fragment ions at m/z 192 and m/z 146. The lactam carbonyl could also be a site of protonation, influencing the fragmentation cascade.

In negative ion mode, the deprotonated molecule at m/z 236 would be the precursor. The acidic N-H proton of the lactam is the most likely site of deprotonation. Fragmentation in negative ESI mode for nitroaromatics often involves the loss of NO and NO₂ radicals. This can lead to the formation of a variety of distonic radical anions.[1]

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical and depends on the physicochemical properties of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile and thermally stable compounds.Suitable for a wide range of polarities and thermally labile compounds.
Sample Preparation Often requires derivatization for polar compounds to increase volatility.Simpler sample preparation, often just dissolution in a suitable solvent.
Separation Principle Separation based on boiling point and interaction with the stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Primarily Electron Ionization (EI) and Chemical Ionization (CI).Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Sensitivity Can be very sensitive, especially with selective detectors.Generally offers high sensitivity, particularly for polar compounds.

For this compound, its dinitrated aromatic structure suggests potential thermal lability, which could pose a challenge for GC-MS analysis where the sample is subjected to high temperatures in the injection port and column. Studies on other nitroaromatic compounds have shown that they can undergo thermal decomposition during GC analysis.[2] Therefore, LC-MS is likely the more suitable technique for the robust and reliable analysis of this compound.

Optimizing Analytical Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column would be the method of choice. A mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid modifier such as formic acid (for positive ion mode) or a basic modifier like ammonium hydroxide (for negative ion mode), would be appropriate to achieve good peak shape and retention.

Ionization: Given the polarity of the molecule, Electrospray Ionization (ESI) would be the preferred ionization source. Both positive and negative ion modes should be explored to determine which provides better sensitivity and more informative fragmentation. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, as it is suitable for less polar compounds and can sometimes provide complementary information. A comparison of ESI and APCI for nitroaromatic compounds has shown that the choice of ionization technique can significantly impact sensitivity.

LC-MS Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Dissolution Dissolve in Mobile Phase Injection Inject into LC System Dissolution->Injection Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient Ionization ESI or APCI (Positive/Negative) Gradient->Ionization MS1 Full Scan (MS1) Ionization->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Analysis Identify Molecular Ion & Fragmentation Pattern MS2->Analysis

Caption: A typical workflow for the analysis of this compound using LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

While potentially challenging due to thermal stability concerns, GC-MS analysis may be feasible with careful optimization.

Derivatization: To improve volatility and thermal stability, derivatization of the lactam N-H group could be employed. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy for compounds with active hydrogens.

Injection Technique: A cool on-column injection or a programmed temperature vaporization (PTV) inlet would be preferable to a hot split/splitless injector to minimize thermal stress on the analyte.

Column: A low- to mid-polarity capillary column would be suitable for separating the derivatized analyte.

Conclusion

The mass spectrometric characterization of this compound requires a thoughtful and systematic approach. Based on the structural features of the molecule, LC-MS with electrospray ionization is the recommended primary analytical technique. It offers the advantages of mild ionization and applicability to polar, potentially thermally labile compounds. Both positive and negative ion modes should be investigated to obtain comprehensive structural information from tandem mass spectrometry experiments. While GC-MS may be an option, it would likely necessitate derivatization and careful optimization of injection conditions to prevent thermal degradation. The predicted fragmentation patterns presented in this guide provide a solid foundation for the interpretation of experimental data and will aid researchers in the confident identification and characterization of this and structurally related molecules.

References

A Comparative Guide to the Synthesis of Dinitrated Quinolinones: Navigating Reaction Pathways and Optimizing Isomer Ratios

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dinitrated quinolinone scaffold is a cornerstone in the development of novel therapeutics and functional materials. The strategic placement of nitro groups on the quinolinone ring system profoundly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, the ability to selectively synthesize specific dinitrated isomers is of paramount importance. This guide provides an in-depth comparison of key synthesis methods for dinitrated quinolinones, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative analysis of their performance.

Introduction to Dinitrated Quinolinones

Quinolinones, bicyclic heterocyclic compounds, are prevalent in numerous natural products and synthetic pharmaceuticals. The introduction of two nitro groups onto this framework creates highly versatile intermediates. These dinitrated derivatives serve as precursors for a wide range of functionalizations, including the introduction of amino groups, which are pivotal for modulating pharmacological properties. The regiochemistry of dinitration—the specific positions of the nitro groups—is critical in determining the ultimate structure and function of the final product. This guide focuses on the direct nitration of 1-methyl-2-quinolone (MeQone) as a representative and well-documented system for comparing synthetic outcomes.

Method 1: Temperature-Controlled Dinitration with Mixed Acid

Direct nitration using a mixture of nitric acid and sulfuric acid is a classical and widely employed method for the functionalization of aromatic systems. In the case of 1-methyl-2-quinolone, the reaction temperature emerges as a critical parameter that dictates the distribution of dinitrated products. By carefully controlling the thermal environment, it is possible to influence the kinetic and thermodynamic profiles of the reaction, thereby favoring the formation of specific isomers.

Mechanistic Rationale

The nitration of 1-methyl-2-quinolone is an electrophilic aromatic substitution reaction. The potent nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric acid and sulfuric acid. The quinolinone ring possesses multiple sites susceptible to electrophilic attack. The interplay of the activating effect of the N-methyl group and the overall electron-withdrawing nature of the heterocyclic system directs the incoming nitro groups to specific positions.

At lower to medium temperatures, the reaction is primarily under kinetic control, leading to a mixture of dinitrated isomers. As the temperature increases, the reaction begins to favor the thermodynamically more stable products. This temperature-dependent selectivity allows for a degree of control over the final product distribution.

Experimental Protocol

Materials:

  • 1-Methyl-2-quinolone (MeQone)

  • Concentrated Nitric Acid (HNO₃, 68%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Distilled Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating and cooling capabilities

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-quinolone (1.0 g, 6.28 mmol) in concentrated sulfuric acid (10 mL) at 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the stirred solution of 1-methyl-2-quinolone. Maintain the temperature below 10 °C during the addition.

  • Reaction at Controlled Temperature:

    • For Method 1A (Medium Temperature): After the addition is complete, allow the reaction mixture to warm to a medium temperature (e.g., 70-80 °C) and stir for a specified time (e.g., 2 hours).

    • For Method 1B (Higher Temperature): After the addition, heat the reaction mixture to a higher temperature (e.g., 120 °C) and maintain it for the same duration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (ca. 50 g). A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product, a mixture of dinitrated isomers, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to separate the individual isomers.

Performance Data

The following table summarizes the product distribution from the nitration of 1-methyl-2-quinolone at different temperatures, as reported in the literature[1].

MethodTemperature (°C)3,6-Dinitro-1-methyl-2-quinolone (%)6,8-Dinitro-1-methyl-2-quinolone (%)1-Methyl-3,6,8-trinitro-2-quinolone (%)1-Methyl-6-nitro-2-quinolone (%)Unreacted MeQone (%)
1A 8029411884
1B 120009000

Note: The data indicates that at 120 °C, the reaction proceeds to the trinitrated product. The formation of dinitrated isomers is favored at a medium temperature of around 80 °C.

Method 2: Stepwise Nitration via Mononitro-Intermediate

An alternative approach to achieve a different distribution of dinitrated products is through a stepwise synthesis. This method involves the initial synthesis and isolation of a mononitrated quinolinone, followed by a second nitration step. This approach can offer greater control over the regioselectivity, as the directing effects of the first nitro group will influence the position of the second.

Mechanistic Rationale

The first nitration of 1-methyl-2-quinolone at a lower temperature (e.g., 50 °C) predominantly yields 1-methyl-6-nitro-2-quinolone[1]. The electron-withdrawing nitro group at the 6-position deactivates the benzene ring towards further electrophilic attack. However, under forcing conditions, a second nitration can occur. The directing influence of the existing nitro group and the N-methyl group will determine the position of the second nitro group, potentially leading to a different isomer ratio compared to the direct dinitration of the unsubstituted quinolinone.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-6-nitro-2-quinolone

  • Reaction Setup: Dissolve 1-methyl-2-quinolone (1.0 g, 6.28 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid (0.75 mL) and concentrated sulfuric acid (0.75 mL) while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 50 °C for 1-2 hours.

  • Work-up and Isolation: Pour the reaction mixture onto ice, collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 1-methyl-6-nitro-2-quinolone.

Step 2: Nitration of 1-Methyl-6-nitro-2-quinolone

  • Reaction Setup: Dissolve the purified 1-methyl-6-nitro-2-quinolone (1.0 g, 4.90 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Second Nitration: Slowly add a mixture of concentrated nitric acid (1.0 mL) and concentrated sulfuric acid (1.0 mL) at a controlled temperature (e.g., 80-100 °C).

  • Reaction: Stir at the chosen temperature for 2-3 hours.

  • Work-up and Isolation: Follow the same work-up and purification procedure as in Method 1 to isolate and separate the dinitrated products.

Performance Data

While specific yield data for the stepwise dinitration is not as readily available in a comparative format, this method is expected to provide a higher yield of specific dinitrated isomers by controlling the introduction of the nitro groups sequentially. The primary product of the second nitration is anticipated to be 3,6-dinitro-1-methyl-2-quinolone and 6,8-dinitro-1-methyl-2-quinolone, with the ratio depending on the precise reaction conditions.

Comparison of Synthesis Methods

FeatureMethod 1: Temperature-Controlled Direct DinitrationMethod 2: Stepwise Nitration
Procedure Single-step reaction.Two-step procedure requiring isolation of the mononitro intermediate.
Control Relies on temperature to influence isomer ratios.Offers potentially greater regiochemical control by directing the second nitration.
Efficiency Potentially more time- and resource-efficient for obtaining a mixture of isomers.More labor-intensive but can lead to a higher yield of a specific desired isomer.
Product Yields a mixture of 3,6- and 6,8-dinitro isomers at medium temperatures.Can be tailored to favor a specific dinitro isomer based on the directing effects of the initial nitro group.
Scalability Readily scalable.Scalability depends on the efficiency of both steps.

Visualizing the Synthesis Workflows

Synthesis_Workflows cluster_0 Method 1: Temperature-Controlled Direct Dinitration cluster_1 Method 2: Stepwise Nitration M1_Start 1-Methyl-2-quinolone M1_Nitration Nitration (HNO₃/H₂SO₄) M1_Start->M1_Nitration M1_TempA Medium Temp. (e.g., 80°C) M1_Nitration->M1_TempA M1_TempB High Temp. (e.g., 120°C) M1_Nitration->M1_TempB M1_ProductA Mixture of 3,6-DNQ & 6,8-DNQ M1_TempA->M1_ProductA M1_ProductB 1-Methyl-3,6,8-trinitro-2-quinolone M1_TempB->M1_ProductB M2_Start 1-Methyl-2-quinolone M2_Nitration1 1st Nitration (Low Temp.) M2_Start->M2_Nitration1 M2_Intermediate 1-Methyl-6-nitro-2-quinolone M2_Nitration1->M2_Intermediate M2_Nitration2 2nd Nitration (Higher Temp.) M2_Intermediate->M2_Nitration2 M2_Product Dinitrated Products (e.g., 3,6-DNQ, 6,8-DNQ) M2_Nitration2->M2_Product

References

A Comparative Analysis of the Biological Activities of 6,8-Dinitro vs. 6-Nitro-3,4-dihydro-1H-quinolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolinone scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of nitro functional groups to this scaffold can profoundly modulate its pharmacodynamic and pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one and its mono-nitro counterpart, 6-nitro-3,4-dihydro-1H-quinolin-2-one. While direct comparative studies are not extensively available in the current literature, this document synthesizes information from structure-activity relationship (SAR) studies on related compounds to offer a scientifically grounded perspective for researchers and drug development professionals.

Introduction to the Compounds and the Significance of Nitro-Substitution

The 3,4-dihydro-1H-quinolin-2-one core is a privileged structure in neuropharmacology and other therapeutic areas.[4][5] The addition of one or more nitro groups, which are strong electron-withdrawing groups, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and influencing its mechanism of action.[6][7] The nitro group can act as both a pharmacophore and a toxicophore, making a thorough evaluation of nitro-substituted compounds essential.[7]

6-nitro-3,4-dihydro-1H-quinolin-2-one is a mono-nitro substituted quinolinone. Its biological activities have been explored in the context of broader studies on quinolinone derivatives.[8][9]

This compound features an additional nitro group at the 8-position of the quinolinone ring.[10][11] This dinitro substitution is expected to further enhance the electron-withdrawing nature of the aromatic ring, which could lead to distinct biological effects compared to the mono-nitro analog.

Comparative Biological Activity: An Evidence-Based Postulation

Direct experimental data, such as half-maximal inhibitory concentration (IC50) values, from head-to-head comparative studies of these two specific compounds are scarce in the public domain. However, based on established structure-activity relationships for quinoline and quinolinone derivatives, we can postulate the following:

  • Enhanced Cytotoxicity: The presence of a second nitro group in the 6,8-dinitro derivative is likely to increase its cytotoxic potential against various cancer cell lines. The strong electron-withdrawing nature of the two nitro groups can render the molecule more electrophilic, making it more reactive towards nucleophilic residues in biological macromolecules like DNA and proteins. This increased reactivity can lead to cellular stress and apoptosis.

  • Altered Target Specificity: The substitution pattern on the quinolinone ring is crucial for target recognition. The addition of a nitro group at the 8-position could alter the compound's binding affinity and selectivity for specific protein kinases, a common target for quinolinone-based inhibitors. This could result in a different pharmacological profile for the dinitro compound compared to its mono-nitro counterpart.

  • Modified Antimicrobial Activity: Nitro-substituted heterocycles are well-known for their antimicrobial properties.[6][12] The dinitro compound may exhibit a broader spectrum or greater potency against bacterial and fungal strains. The mechanism could involve the bioreduction of the nitro groups within microbial cells to generate reactive nitrogen species that are toxic to the microorganisms.

  • Pharmacokinetic Considerations: The addition of a second nitro group will increase the molecular weight and likely alter the lipophilicity of the compound. These changes can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Postulated Comparison of Biological Activities

Biological Activity6-nitro-3,4-dihydro-1H-quinolin-2-oneThis compound (Postulated)Rationale based on SAR
Cytotoxicity ModeratePotentially HighIncreased electrophilicity due to two electron-withdrawing nitro groups may lead to enhanced reactivity with cellular nucleophiles.
Kinase Inhibition Varies depending on the kinasePotentially altered selectivity and potencyThe additional nitro group can change the binding mode and interactions within the ATP-binding pocket of kinases.
Antimicrobial Activity Documented for related compoundsPotentially enhancedDinitro-aromatic compounds often exhibit potent antimicrobial effects due to the generation of reactive nitrogen species upon bioreduction.
Solubility Generally low in aqueous mediaPotentially lowerThe addition of a second non-polar nitro group may decrease aqueous solubility.
Metabolic Stability Subject to nitroreductionPotentially more susceptible to nitroreductionThe presence of two nitro groups may provide more sites for metabolic enzymes, potentially leading to faster clearance.

Proposed Experimental Workflow for a Head-to-Head Comparison

To empirically validate the postulated differences in biological activity, a systematic experimental workflow is essential. The following section outlines a series of recommended assays.

In Vitro Cytotoxicity Assessment

A crucial first step is to determine the cytotoxic profile of both compounds against a panel of human cancer cell lines and a non-cancerous control cell line.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-nitro-3,4-dihydro-1H-quinolin-2-one and this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Kinase Inhibitory Activity Screening

Given that many quinolinone derivatives target protein kinases, a kinase inhibition assay is recommended.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a commercial kinase panel)

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential, a standard broth microdilution assay can be performed.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in the appropriate broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Signaling Pathway for Further Investigation

Should the cytotoxicity screening reveal significant anticancer activity for either compound, further mechanistic studies would be warranted. A plausible pathway to investigate is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and is known to be modulated by some quinolinone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

While a definitive comparison of the biological activities of 6,8-dinitro- and 6-nitro-3,4-dihydro-1H-quinolin-2-one awaits direct experimental evaluation, SAR-based inference suggests that the dinitro-substituted compound may exhibit enhanced biological effects, particularly in terms of cytotoxicity and antimicrobial activity. The proposed experimental workflows provide a clear path for researchers to elucidate the pharmacological profiles of these compounds, contributing valuable data to the field of medicinal chemistry. The potential for altered target selectivity with the dinitro compound underscores the importance of comprehensive screening to identify novel therapeutic applications.

References

A Researcher's Guide to Differentiating Quinolinone Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry, materials science, and drug development, the precise structural characterization of heterocyclic compounds is not merely an academic exercise—it is a critical prerequisite for innovation. Quinolinone and its derivatives represent a privileged scaffold, forming the core of numerous biologically active agents.[1][2] However, the existence of constitutional isomers, such as 2-quinolinone and 4-quinolinone, presents a significant analytical challenge. Though they share the same molecular formula (C₉H₇NO), the placement of the carbonyl group fundamentally alters their electronic distribution, chemical reactivity, and biological function.

This guide provides an in-depth, comparative analysis of the spectroscopic data of these key quinolinone isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, empowering you to select the appropriate analytical strategy and interpret your results with confidence. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles.

The Structural Foundation: Why Isomers Differ

The fundamental difference between 2-quinolinone and 4-quinolinone lies in the position of the carbonyl (C=O) group within the fused ring system. This variance dictates the extent of conjugation and the electronic environment of every atom in the molecule, giving rise to unique spectroscopic fingerprints.

Caption: Core chemical structures of 2-quinolinone and 4-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing quinolinone isomers. The chemical shift of each proton and carbon is exquisitely sensitive to its local electronic environment, which is directly influenced by the proximity of the electron-withdrawing carbonyl group and the nitrogen heteroatom.

Expertise in Action: Predicting Spectral Differences
  • ¹H NMR: In 2-quinolinone , the proton at the C3 position is adjacent to the carbonyl group, which will deshield it significantly, pushing its signal downfield. Conversely, in 4-quinolinone , the protons at C3 and C5 are most affected by the carbonyl group. The vinyl protons (C3-H and C4-H) in 2-quinolinone typically appear as distinct doublets, while the pattern in 4-quinolinone is also characteristic.

  • ¹³C NMR: The carbonyl carbon itself provides a clear diagnostic signal. More importantly, the position of the carbonyl group influences the chemical shifts of the other carbons in the ring. For instance, a notable characteristic of 2-quinolones is the significant upfield shift of the C8 carbon signal compared to its position in the parent quinoline structure.[3] This shielding effect is a reliable marker for identifying the 2-substituted isomer.

Comparative NMR Data

The following table summarizes typical chemical shifts for the parent quinolinone isomers, providing a clear basis for comparison.

Position 2-Quinolinone (¹H δ, ppm) 4-Quinolinone (¹H δ, ppm) *[4]2-Quinolinone (¹³C δ, ppm) [3]4-Quinolinone (¹³C δ, ppm) [3]
C2 -7.97 (d)162.3141.0
C3 6.60 (d)6.12 (d)122.0112.9
C4 7.75 (d)-139.5177.3 (C=O)
C4a --120.1125.1
C5 7.55 (d)8.17 (d)129.0124.0
C6 7.30 (t)7.36 (t)122.5123.5
C7 7.60 (t)7.68 (t)130.5132.0
C8 7.25 (d)7.61 (d)115.5118.4
C8a --139.1140.0
N-H ~12.5 (br s)~11.9 (br s)--
C=O --162.3177.3

*Note: Data for 4-quinolinone is for its tautomer 4-hydroxyquinoline in DMSO-d6; proton signals can vary with solvent and concentration.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass a range of 0-14 ppm.

    • Use a standard 90° pulse.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of aromatic protons.

    • Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum to single peaks for each unique carbon.

    • Use a longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

Caption: A streamlined workflow for the NMR-based identification of quinolinone isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

While isomers have identical molecular weights, tandem mass spectrometry (MS/MS) can effectively distinguish them.[6] The key is that the fragmentation patterns produced during collision-induced dissociation (CID) are dependent on the structure of the precursor ion. The stability of the resulting fragment ions differs between isomers, leading to unique product ion spectra.[7][8]

Expertise in Action: Predicting Fragmentation Pathways

Isomers of quinolinone will typically show a strong protonated molecular ion [M+H]⁺. The differences emerge upon fragmentation. For example, the loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for carbonyl-containing compounds. The ease of this loss and the structure of the resulting ion will differ based on the carbonyl's position, leading to variations in the relative intensities of fragment ions in the MS/MS spectrum.

Comparative Mass Spectrometry Data
Isomer Molecular Ion [M+H]⁺ (m/z) Key Diagnostic Fragmentation
2-Quinolinone 146.06Fragmentation patterns are highly dependent on collision energy but will differ from the 4-isomer.
4-Quinolinone 146.06The relative abundance of specific fragment ions (e.g., after loss of CO) will be distinct from the 2-isomer.[7]

Note: Definitive differentiation requires running authentic standards of each isomer under identical conditions to compare the product ion spectra directly.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC): While isomers may co-elute, LC is used to introduce a clean sample into the mass spectrometer. A standard C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Mass Spectrometry (MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to confirm the presence of the molecular ion at m/z 146.

    • MS2 Scan (Product Ion Scan): Select the precursor ion (m/z 146) for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.[8]

  • Data Analysis: Compare the product ion spectra of the unknown sample against reference spectra of the pure isomers. Differences in the relative intensities of the fragment ions will confirm the isomer's identity.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Complementary Techniques

While NMR and MS are often more definitive, IR and UV-Vis spectroscopy provide rapid, valuable, and complementary data.

Expertise in Action: Interpreting Vibrational and Electronic Spectra
  • IR Spectroscopy: This technique excels at identifying functional groups.[9] Both isomers will show a characteristic C=O stretch. However, the exact frequency of this vibration is sensitive to conjugation. The C=O stretch in 2-quinolinone (a cyclic amide or lactam) will appear at a different wavenumber than in 4-quinolinone (a cyclic vinylogous amide). The fingerprint region (below 1500 cm⁻¹) will also contain a complex pattern of C-N and C-H bending vibrations unique to each isomer.[10]

  • UV-Vis Spectroscopy: Both isomers contain a chromophore and will absorb UV light. However, the λmax (wavelength of maximum absorbance) will differ. The extent of the π-conjugated system is altered by the carbonyl's position, which changes the energy required for the π → π* electronic transition.[11][12] These differences, while sometimes subtle, can be a quick check for isomer identity when comparing to a known standard.

Comparative IR and UV-Vis Data
Technique Characteristic Feature 2-Quinolinone 4-Quinolinone
IR Spectroscopy C=O Stretch (cm⁻¹)~1660-1680 cm⁻¹~1630-1650 cm⁻¹
Fingerprint RegionUnique PatternUnique Pattern
UV-Vis Spectroscopy λmax (in Ethanol)~328 nm~315 nm

Note: Values are approximate and can shift based on the physical state (solid/solution) and solvent.

Experimental Protocols

Infrared (IR) Spectroscopy (ATR Method) [5]

  • Background Collection: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy [11]

  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol). Dilute this stock to a final concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline.

  • Spectrum Acquisition: Replace the solvent with the sample solution and acquire the absorption spectrum over a relevant range (e.g., 200-400 nm). Identify the λmax.

G cluster_0 Spectroscopic Differentiation Logic Isomer Isomeric Mixture or Unknown NMR NMR (¹H, ¹³C) Definitive Structure Isomer->NMR Primary Technique MS MS/MS Confirms MW, Unique Fragments Isomer->MS Orthogonal Confirmation IR IR Confirms C=O, Fingerprint Match Isomer->IR Rapid Screen UV UV-Vis Compares λmax Isomer->UV Rapid Screen ID Confirmed Identity NMR->ID MS->ID IR->NMR UV->NMR

Caption: Logical workflow for selecting techniques to differentiate quinolinone isomers.

Conclusion

The unambiguous differentiation of quinolinone isomers is essential for ensuring the safety, efficacy, and novelty of chemical entities in research and development. While a single technique can provide strong evidence, a multi-faceted spectroscopic approach provides the most robust and defensible characterization. NMR spectroscopy stands as the primary tool for definitive structural elucidation , offering rich, detailed information on atomic connectivity. Tandem mass spectrometry provides orthogonal confirmation , differentiating isomers based on their unique fragmentation signatures. Finally, IR and UV-Vis spectroscopy serve as rapid, valuable screening tools that can corroborate findings from the more information-rich techniques. By understanding the principles behind how each method interacts with these distinct isomers, researchers can confidently navigate the analytical challenges they present.

References

A Comparative Guide to Quinolinone-Based Antipsychotics: Aripiprazole, Brexpiprazole, and Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three prominent quinolinone-based therapeutic agents used in the management of psychiatric disorders: aripiprazole, brexpiprazole, and cariprazine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin their distinct clinical profiles. We will explore their comparative receptor pharmacology, clinical efficacy, and safety, supported by experimental data and protocols.

Introduction: The Rise of Dopamine D2 Receptor Partial Agonists

First-generation antipsychotics, primarily dopamine D2 receptor antagonists, were effective in treating the positive symptoms of schizophrenia but were often associated with significant extrapyramidal symptoms (EPS) and hyperprolactinemia[1][2]. Second-generation (atypical) antipsychotics offered an improved side-effect profile, largely attributed to their dual antagonism of D2 and serotonin 5-HT2A receptors[2][3].

Aripiprazole, brexpiprazole, and cariprazine represent a further evolution, often termed "third-generation" antipsychotics[4]. Their core mechanism of action is partial agonism at the dopamine D2 receptor[5][6]. This allows them to act as dopamine system stabilizers: in a hyperdopaminergic state (as hypothesized in the mesolimbic pathway in psychosis), they act as functional antagonists, reducing dopamine's effect. Conversely, in a hypodopaminergic state (as hypothesized in the mesocortical pathway, contributing to negative and cognitive symptoms), they provide a baseline level of receptor stimulation, acting as functional agonists[7]. While they share this core mechanism, their subtle yet significant differences in receptor binding affinities and intrinsic activities at various other receptors lead to distinct clinical applications and tolerability profiles[6][8][9].

Comparative Pharmacology: A Tale of Three Affinities

The therapeutic and adverse effects of these agents are a direct consequence of their interactions with a wide array of neurotransmitter receptors. While all three are D2 partial agonists, their binding "fingerprints" differ substantially[10].

Aripiprazole was the first in this class and is characterized by its high-affinity partial agonism at D2 and serotonin 5-HT1A receptors, alongside potent antagonism at 5-HT2A receptors[8][9]. Its active metabolite, dehydroaripiprazole, shares a similar pharmacological profile[11].

Brexpiprazole exhibits a lower intrinsic activity at the D2 receptor compared to aripiprazole, which is thought to contribute to a lower risk of akathisia[10][11]. It also possesses a roughly 10-fold higher affinity for 5-HT1A and 5-HT2A receptors, potentially enhancing its anxiolytic and antidepressant effects[8][10].

Cariprazine is unique in its pronounced preference for the dopamine D3 receptor, with a 3- to 10-fold greater selectivity for D3 over D2 receptors compared to aripiprazole[10]. This D3 receptor preference is hypothesized to contribute to its efficacy against negative symptoms of schizophrenia and potentially offer pro-cognitive benefits[5][10]. Cariprazine also has two major active metabolites, desmethyl and didesmethyl cariprazine, with the latter having a very long half-life of 1 to 3 weeks[8].

The following diagram illustrates the key receptor interactions and their hypothesized clinical consequences.

G cluster_drugs Quinolinone-Based Agents cluster_receptors Primary Receptor Targets cluster_effects Hypothesized Clinical Consequences A Aripiprazole D2 D2 Receptor (Partial Agonism) A->D2 High Affinity HT1A 5-HT1A Receptor (Partial Agonism) A->HT1A High Affinity HT2A 5-HT2A Receptor (Antagonism) A->HT2A High Affinity B Brexpiprazole B->D2 High Affinity (Lower Intrinsic Activity) B->HT1A Very High Affinity B->HT2A Very High Affinity C Cariprazine C->D2 High Affinity D3 D3 Receptor (Partial Agonism) C->D3 Very High Affinity (D3 > D2) C->HT1A High Affinity Antipsychotic Antipsychotic Efficacy (Positive Symptoms) D2->Antipsychotic LowEPS Low Extrapyramidal Symptoms (EPS) D2->LowEPS NegativeCognitive Improved Negative & Cognitive Symptoms D3->NegativeCognitive Antidepressant Antidepressant & Anxiolytic Effects HT1A->Antidepressant HT2A->Antidepressant HT2A->LowEPS

Caption: Receptor binding profiles and hypothesized clinical outcomes.

Receptor Binding Affinities (Ki, nM)

The binding affinity of a drug for a receptor is inversely proportional to its dissociation constant (Ki); a lower Ki value signifies a higher binding affinity.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)
Dopamine D2 0.34[8]0.30[8]0.49 (D2L) / 0.69 (D2S)[8]
Dopamine D3 0.8[8]1.1[8]0.085[8]
Serotonin 5-HT1A 1.7[8]0.12[8]2.6[8]
Serotonin 5-HT2A 3.4[8]0.47[8]18.8[8]
Serotonin 5-HT2B 0.36[8]1.9[8]0.58[8]
Adrenergic α1B -0.17[8]-
Histamine H1 611923

Note: Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.[5][8][11]

Comparative Clinical Efficacy

While all three agents are approved for the treatment of schizophrenia, their clinical utility extends to other psychiatric conditions, reflecting their unique pharmacological profiles[5][8]. There are no direct, three-way head-to-head clinical trials, so comparisons are often made indirectly through placebo-controlled trials and meta-analyses[12].

IndicationAripiprazoleBrexpiprazoleCariprazine
Schizophrenia Approved[9]Approved[8]Approved[5]
Bipolar I (Manic/Mixed) Approved[9]Not ApprovedApproved[5]
Adjunctive for Major Depressive Disorder (MDD) Approved[9]Approved[8]Studied, not yet approved[11]
Predominant Negative Symptoms (Schizophrenia) Not specifically indicatedNot specifically indicatedDemonstrated efficacy vs. risperidone[13]

In acute schizophrenia trials, all three drugs have demonstrated superiority over placebo[12]. Aripiprazole showed a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score in multiple studies[9][14]. Similarly, brexpiprazole and cariprazine have proven effective in reducing PANSS scores in 6-week trials[5]. Notably, cariprazine was shown to be superior to risperidone in treating persistent, predominant negative symptoms of schizophrenia in a 26-week head-to-head trial, a significant differentiator in this class[13].

For the prevention of relapse in schizophrenia, all three have shown efficacy in long-term maintenance trials compared to placebo, with similar Number Needed to Treat (NNT) values to prevent one relapse, ranging from 4 to 5[8][13].

Comparative Safety and Tolerability

The side-effect profiles of these agents are generally favorable compared to older antipsychotics, particularly concerning metabolic effects, hyperprolactinemia, and QTc prolongation[8][13]. However, differences exist, primarily driven by their varying receptor affinities and intrinsic activities.

Adverse EventAripiprazoleBrexpiprazoleCariprazine
Akathisia Moderate[13]Lower[8][13]Higher[13]
Extrapyramidal Symptoms (EPS) Low[14]Low[15]Moderate
Weight Gain (≥7% increase) Moderate[13]Higher[13]Lower[13]
Somnolence Higher[13]Moderate[13]Lower[13]
Hyperprolactinemia Very Low[13]Very Low[13]Very Low[13]

Note: Propensity is based on indirect comparisons from clinical trial data.[13]

The lower intrinsic activity of brexpiprazole at the D2 receptor is thought to underlie its lower rates of akathisia compared to aripiprazole[10]. Conversely, cariprazine's higher propensity for akathisia and EPS may be related to its potent D2/D3 receptor occupancy[8]. In terms of metabolic effects, cariprazine appears to have the most favorable profile regarding weight gain, while brexpiprazole may have a slightly higher propensity than the others[13].

Experimental Protocols: Characterizing Receptor Affinity

To provide a practical framework for researchers, this section details a standard experimental workflow for determining the binding affinity (Ki) of a test compound (e.g., a novel quinolinone derivative) for the dopamine D2 receptor using a competitive radioligand binding assay. This is a foundational in vitro method for characterizing the pharmacological profile of new therapeutic agents.

Workflow: Competitive Radioligand Binding Assay

G prep 1. Membrane Preparation (from cells expressing D2R) setup 2. Assay Setup (96-well plate) - Total Binding (Radioligand + Membranes) - Non-Specific Binding (+ Excess Unlabeled Ligand) - Competition (Radioligand + Test Compound) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) Allow binding to reach equilibrium setup->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 5. Filter Washing (Remove unbound radioligand) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis - Calculate Specific Binding - Generate IC50 Curve - Calculate Ki via Cheng-Prusoff count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membrane preparation from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human dopamine D2 receptor[13].

  • Radioligand: A high-affinity D2 receptor antagonist, such as [³H]Spiperone or [³H]Raclopride[7].

  • Test Compound: The quinolinone derivative to be tested, prepared in a series of dilutions.

  • Non-specific Ligand: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and compatible scintillation fluid.

Protocol:

  • Membrane Preparation: a. Thaw the frozen membrane aliquot on ice. b. Resuspend the membrane pellet in ice-cold Assay Buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well), confirmed by a protein assay like the Bradford or BCA method. Keep on ice.

  • Assay Plate Setup: a. In a 96-well plate, set up reactions in triplicate for each condition. The final assay volume is typically 200-250 µL. b. Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd), and 100 µL of the membrane preparation. c. Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL of the membrane preparation. d. Competition Wells: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL of the membrane preparation.

  • Incubation: a. Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) to allow the binding reaction to reach equilibrium.

  • Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. b. Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Radioactivity Counting: a. Dry the filter plate completely. b. Add scintillation cocktail to each well (or transfer filters to scintillation vials). c. Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Generate IC50 Curve: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). c. Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[5][8] Ki = IC50 / (1 + [L]/Kd) Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration.
    • [L] is the concentration of the radioligand used in the assay.
    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined in separate saturation binding experiments).

Conclusion and Future Perspectives

Aripiprazole, brexpiprazole, and cariprazine, while all belonging to the quinolinone class of D2 partial agonists, are not interchangeable therapeutic agents[8][9]. Their distinct pharmacological fingerprints translate into different clinical strengths and tolerability profiles. Brexpiprazole's lower intrinsic D2 activity and high 5-HT1A/2A affinity may offer improved tolerability, particularly regarding akathisia[10]. Cariprazine's unique D3 preference provides a potential advantage in treating the challenging negative and cognitive symptoms of schizophrenia[5][10]. Aripiprazole, as the first-in-class, has the broadest range of approved indications and available formulations[8][9].

The choice between these agents requires careful consideration of the individual patient's symptom cluster, comorbidities, and prior treatment history. For drug development professionals, these three compounds serve as a compelling case study in how subtle modifications to a core pharmacophore can lead to significant changes in clinical utility. Future research will likely focus on further refining this balance of partial agonism and multi-receptor modulation to develop novel agents with even greater efficacy and tolerability for a wide spectrum of neuropsychiatric disorders.

References

A Comparative Guide to the Validation of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers a comparative analysis of potential chromatographic conditions, and presents a detailed protocol for a validated, stability-indicating HPLC method. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Critical Need for Purity Validation

This compound is a nitroaromatic compound with a molecular formula of C9H7N3O5 and a molecular weight of 237.17 g/mol .[6][7] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds, making it the method of choice for purity analysis.[8][9]

A robust and validated HPLC method provides confidence that the analytical procedure is fit for its intended purpose.[4] This involves demonstrating that the method is specific for the analyte of interest and can accurately and precisely quantify it in the presence of potential impurities and degradation products.

Method Development Strategy: A Comparative Approach

The development of a suitable HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detection wavelength. Given its nitroaromatic structure, we can draw parallels with established methods for similar compounds, such as those outlined in EPA Method 8330B for the analysis of explosives.[9][10][11]

Stationary Phase Selection: A Tale of Two Columns

The choice of the HPLC column is critical for achieving the desired separation. For nitroaromatic compounds, reversed-phase chromatography is the most common approach. Here, we compare two suitable stationary phases:

  • C18 (Octadecyl Silane): This is the most widely used reversed-phase packing, offering excellent hydrophobic retention. It is a good starting point for many small molecules.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic and nitroaromatic compounds.

For this compound, the presence of two nitro groups and an aromatic ring suggests that a Phenyl-Hexyl column may offer superior resolution and peak shape due to favorable π-π interactions, potentially separating closely related impurities more effectively than a standard C18 column.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte. A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Aqueous Phase: Deionized water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often used to control the pH and improve peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths. For nitroaromatic compounds, acetonitrile is often the preferred solvent.[10]

A gradient starting with a higher proportion of the aqueous phase and gradually increasing the concentration of acetonitrile will be optimal for separating a range of potential impurities with varying polarities.

Detector Wavelength Selection

The chromophores in this compound (the aromatic ring and nitro groups) suggest strong UV absorbance. A UV detector is, therefore, the most appropriate choice. To determine the optimal wavelength, a UV scan of the analyte should be performed. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is a logical starting point, as it provides a good response for many aromatic compounds.[10][12]

The Validated Method: A Step-by-Step Protocol

Based on the comparative analysis above, the following HPLC method is proposed and validated for the purity determination of this compound.

Chromatographic Conditions
ParameterRecommended Condition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[13][14][15] This is achieved by injecting a standard solution of this compound (e.g., 0.1 mg/mL) multiple times (typically five or six replicate injections).[16] The acceptance criteria for system suitability are established during method validation.[17]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation: Ensuring a Fit-for-Purpose Procedure

The developed HPLC method must be rigorously validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate specificity, forced degradation studies are essential.[8][18][19] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[20][21]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in the diluent and add 1N HCl. Heat at 60 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in the diluent and add 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of this compound.

Caption: Workflow for Forced Degradation Studies.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of 80% to 120% of the expected sample concentration.

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations by diluting the stock solution.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol for Accuracy:

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

ParameterAcceptance Criteria
Percent Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. This is typically assessed by analyzing six replicate samples at 100% of the target concentration.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze the sample under each modified condition.

  • Evaluate the effect on the results (e.g., peak area, retention time, resolution).

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

G cluster_0 Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod Start Start Validation Start->Specificity

Caption: HPLC Method Validation Workflow.

Conclusion

The purity of this compound can be reliably determined using a validated reversed-phase HPLC method. A Phenyl-Hexyl column with a gradient elution of acetonitrile and water containing 0.1% formic acid provides excellent separation and peak shape. Rigorous validation of the method, including forced degradation studies, ensures that it is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions. This guide provides a solid foundation for laboratories to establish a scientifically sound and compliant analytical procedure for this important compound.

References

A Comparative Guide to the X-ray Crystallography of Dinitro-Dihydroquinolinone Derivatives: From Crystal to Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 3D Structure in Quinolinone-Based Drug Discovery

Dinitro-dihydroquinolinone derivatives represent a promising class of heterocyclic compounds, with scaffolds that are actively being explored for various therapeutic applications, including anticancer agents.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional geometry, which dictates how they interact with target macromolecules like proteins and enzymes.[4][5] Therefore, gaining an unambiguous, atomic-resolution understanding of their structure is not merely an academic exercise; it is a cornerstone of rational drug design and lead optimization.[6][7]

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise molecular structure of these compounds.[8] It provides unequivocal data on bond lengths, bond angles, absolute configuration, and the subtle intermolecular interactions that govern how these molecules arrange themselves in the solid state.[9] This guide offers a comparative analysis of the structural features of dihydroquinolinone derivatives as revealed by X-ray crystallography, provides a detailed experimental workflow, and contextualizes these findings within the broader landscape of drug development.

Why X-ray Crystallography? A Comparison with Other Analytical Techniques

While techniques like NMR and Mass Spectrometry are essential for confirming chemical identity and connectivity, X-ray crystallography offers unique advantages for drug development professionals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides invaluable information about the solution-state structure and dynamics of a molecule. For instance, 1H and 13C NMR are used to confirm the covalent framework of synthesized quinolinone derivatives.[10][11] However, it provides an averaged picture of molecular conformations in solution and cannot definitively resolve the specific, locked conformation and intermolecular interactions present in a crystal lattice, which often mimic receptor-bound states.

  • Mass Spectrometry (MS): MS is unparalleled for determining molecular weight and elemental composition with high accuracy, confirming that the correct compound has been synthesized. However, it provides no information about the three-dimensional arrangement of atoms.

  • X-ray Crystallography (XRD): XRD is the gold standard for providing a static, high-resolution snapshot of a molecule's 3D structure. It is the only technique that can unambiguously determine the absolute stereochemistry and reveal the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal.[8][12] These interactions are crucial analogs for understanding potential drug-target binding modes.[4]

Comparative Structural Analysis of Dihydroquinolinone Scaffolds

While a comprehensive database exclusively for dinitro-dihydroquinolinone derivatives is not publicly available, a comparative analysis of closely related, structurally characterized analogs provides critical insights into how substitutions on the quinolinone core influence molecular conformation and crystal packing.[13][14] We will compare three representative structures to illustrate these principles.

ParameterDerivative A[11]Derivative B[15]Derivative C[12]
Systematic Name (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate4-Hydroxy-1-methylquinolin-2(1H)-one(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Empirical Formula C₁₅H₁₇N₃O₄C₁₀H₉NO₂C₁₅H₁₀N₂O₅
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactionsStrong O-H···O hydrogen bonds forming a 1D polymerC-H···O interactions, π-π stacking
Molecular Conformation The 1,2-dihydroquinoline and hydrazono moieties are slightly twisted (15.5°).Fused rings are slightly bent.The molecule is largely planar, adopting an s-cis conformation.

Analysis of Structural Variations:

The data reveals that even minor changes to the substituents dramatically alter the solid-state architecture.

  • Hydrogen Bonding Networks: Derivative B, with its hydroxyl group, forms strong, directional O-H···O hydrogen bonds that organize the molecules into one-dimensional chains.[15] In contrast, the methoxy group in Derivative A leads to weaker N-H···O and C-H···O interactions, resulting in a different packing motif.[11] The presence and position of nitro groups, as seen in the chalcone analog C, primarily facilitate weak C-H···O bonds, with π-π stacking playing a more dominant role in stabilizing the crystal lattice.[12]

  • Molecular Planarity and Conformation: The position of a nitro group significantly impacts molecular planarity. In nitro-substituted chalcones, for example, the position of the nitro group can dictate whether the molecule adopts a twisted or a more planar conformation.[12] This is critical for drug design, as planarity influences the potential for π-stacking interactions with aromatic residues in a target's binding site.

  • Implications for Dinitro Derivatives: Based on this comparative data, we can predict that dinitro-dihydroquinolinone derivatives will exhibit complex supramolecular structures. The nitro groups, being potent hydrogen bond acceptors, will likely dominate the intermolecular interaction landscape, forming intricate networks of C-H···O or N-H···O bonds. Furthermore, the position of the two nitro groups will critically influence the overall molecular dipole and planarity, which in turn affects crystal packing, solubility, and bioavailability.

Visualizing Structural Differences

The following diagram illustrates how different substituents on a core scaffold can lead to distinct intermolecular interaction patterns, a key concept in crystal engineering and drug design.

G Conceptual Comparison of Intermolecular Interactions cluster_A Derivative with H-Bond Donor (e.g., -OH) cluster_B Derivative with Bulky/Apolar Group (e.g., -CH3) cluster_C Derivative with Aromatic/Nitro Group A1 Molecule 1 A2 Molecule 2 A1->A2 Strong O-H···O Hydrogen Bond B1 Molecule 1 B2 Molecule 2 B1->B2 van der Waals Interactions C1 Molecule 1 C2 Molecule 2 C1->C2 π-π Stacking

Caption: Different functional groups direct distinct, predictable intermolecular packing motifs.

Experimental Workflow: A Self-Validating Protocol for Structure Determination

The process of determining a crystal structure is a systematic workflow. Each step includes internal checks to ensure the quality and validity of the final model.

Step 1: Crystal Growth – The Foundation of Quality Data

The adage "garbage in, garbage out" is paramount in crystallography. A high-quality, single crystal is a prerequisite for a successful experiment.

  • Purity: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[16] Highly soluble compounds tend to precipitate too quickly, forming small or disordered crystals.

  • Common Crystallization Methods:

    • Slow Evaporation: A nearly saturated solution is prepared, filtered to remove dust (potential nucleation sites), and left in a quiet, vibration-free environment. The vessel is covered but not sealed, allowing the solvent to evaporate over several days or weeks.[16]

    • Liquid Diffusion: A solution of the compound is placed in a small vial. A second solvent (the "anti-solvent"), in which the compound is insoluble but which is miscible with the first solvent, is carefully layered on top. Crystals form at the interface where the two liquids mix.[16]

  • Trustworthiness Check: A suitable crystal for X-ray diffraction should be visually clear, have well-defined faces, and be free of cracks or defects when viewed under a microscope. It should cause complete extinction of light when viewed between crossed polarizers.

Step 2: Data Collection – Capturing the Diffraction Pattern
  • Mounting: A suitable crystal is selected and mounted on a goniometer head, typically held at a cryogenic temperature (around 100 K) by a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The instrument consists of an X-ray source, a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[9]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations. Each spot on the diffraction pattern corresponds to a specific set of crystal lattice planes (a reflection).[17]

  • Trustworthiness Check: The data processing software integrates the intensities of thousands of reflections. Key metrics like data completeness, redundancy, and signal-to-noise ratio (I/σ(I)) are evaluated. High-quality data will have high completeness (>99%) and redundancy.

Step 3: Structure Solution and Refinement – From Data to Model
  • Structure Solution: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map.[17] For small organic molecules, this is typically achieved using direct methods.[17]

  • Model Building: An initial atomic model is built into the electron density map. Atoms are identified and placed, and their positions are adjusted to best fit the map.

  • Refinement: The atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed one.

  • Trustworthiness Check: The quality of the final model is assessed using several metrics. The most important are the R-factors (R1 and wR2), which measure the agreement between observed and calculated structure factors. For a good quality organic structure, R1 should be below 5% (<0.05). The goodness-of-fit (GooF) should be close to 1.0.

Visualizing the Experimental Workflow

This diagram outlines the logical progression from a synthesized compound to a validated crystal structure ready for publication or use in structure-based design.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis a Synthesized Compound b Purification (>99%) a->b c Crystal Growth (Slow Evaporation/Diffusion) b->c d Crystal Selection & Mounting c->d Quality Check: Microscopy e X-ray Diffraction Experiment d->e f Data Processing (Integration & Scaling) e->f g Structure Solution (Phase Problem) f->g Quality Check: Data Statistics h Model Building & Refinement g->h i Structure Validation (R-factors, CIF) h->i h->i Final Model j CSD/PDB Deposition i->j

Caption: A standard workflow for single-crystal X-ray structure determination.

Conclusion: Integrating Structural Data into Drug Development

The X-ray crystallographic analysis of dinitro-dihydroquinolinone derivatives and their analogs provides indispensable information for drug development professionals. The precise structural data allows for detailed structure-activity relationship (SAR) studies, guiding the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5] By understanding how substituents influence crystal packing and intermolecular forces, scientists can better predict and engineer properties like solubility and stability. Ultimately, X-ray crystallography bridges the gap between chemical synthesis and biological function, accelerating the journey from a promising molecular scaffold to a viable therapeutic agent.

References

A Comparative Computational Guide to 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one: Unveiling Structure, Reactivity, and Potential Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinolinone scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of nitro groups into this framework, as seen in 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, dramatically alters its electronic and structural properties, potentially leading to unique biological activities or energetic characteristics. This guide provides a comprehensive computational workflow to characterize this molecule and compare its properties against structural analogues, offering a predictive lens to guide experimental efforts.

As Senior Application Scientists, we recognize that a purely theoretical exposition is insufficient. Therefore, this guide is structured to explain the causality behind our computational choices, ensuring that each step is a self-validating component of a robust in-silico investigation. We will delve into the "why" behind the selection of specific computational methods and parameters, grounding our virtual experiments in established theoretical principles.

Theoretical Foundations: Choosing the Right Tools for the Task

The presence of nitro groups (NO₂) introduces strong electron-withdrawing effects and the potential for complex intermolecular interactions, necessitating a careful selection of computational methods. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for studying such systems, offering a balance between computational cost and accuracy.[1]

For our investigation of this compound, we advocate for the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with significant charge separation, such as nitroaromatics.[1] The choice of basis set is equally critical; a Pople-style basis set such as 6-311++G(d,p) provides a good compromise between accuracy and computational expense for organic molecules containing heteroatoms and diffuse functions to properly describe anions and lone pairs.[2]

The Computational Workflow: A Step-by-Step Guide

A rigorous computational study follows a logical progression from structural optimization to the calculation of intricate electronic and spectroscopic properties. The following workflow is designed to provide a comprehensive understanding of this compound.

Computational Workflow Computational Workflow for this compound A 1. Molecular Structure Preparation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Frontier Molecular Orbital (FMO) Analysis C->D E 5. Molecular Electrostatic Potential (MEP) Mapping C->E F 6. Natural Bond Orbital (NBO) Analysis C->F G 7. Hirshfeld Surface Analysis C->G H 8. Predicted Spectroscopic Properties (IR, Raman, UV-Vis) C->H I 9. QSAR/Toxicity Prediction (Optional) D->I

Caption: A typical workflow for the computational analysis of a novel molecule.

Experimental Protocol: DFT Calculation
  • Molecular Structure Preparation : The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Geometry Optimization : This is the most critical step to find the lowest energy conformation of the molecule.

    • Level of Theory : Density Functional Theory (DFT).

    • Functional : B3LYP.

    • Basis Set : 6-311++G(d,p).[2]

  • Frequency Calculations : Performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also yield thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Electronic Property Calculations : Subsequent to a successful geometry optimization, a suite of electronic properties is calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment.[2]

  • Software : Widely used quantum chemistry software packages for these calculations include Gaussian, ORCA, or Spartan.[2]

Comparative Analysis: Benchmarking Against Alternatives

To provide context to the calculated properties of this compound, it is instructive to compare it with simpler, related structures. For this guide, we will consider two hypothetical analogues: the parent 3,4-dihydro-1H-quinolin-2-one (Molecule A) and the mono-nitrated 6-nitro-3,4-dihydro-1H-quinolin-2-one (Molecule B).

Structural and Electronic Properties

The introduction of nitro groups is expected to significantly influence the geometry and electronic landscape of the quinolinone core. The following table presents illustrative data based on typical computational results for similar nitroaromatic compounds.

PropertyMolecule A (Parent)Molecule B (Mono-nitro)This compound (Target)
Dipole Moment (Debye) ~ 3.5~ 5.8~ 7.2
HOMO Energy (eV) ~ -6.5~ -7.2~ -7.8
LUMO Energy (eV) ~ -1.2~ -2.5~ -3.1
HOMO-LUMO Gap (eV) ~ 5.3~ 4.7~ 4.7

Note: The data presented in this table is illustrative and based on typical computational results for similar nitroaromatic compounds. Actual values will vary depending on the specific level of theory and basis set used in the calculation.

The progressive increase in the dipole moment from Molecule A to the target molecule indicates a greater charge separation due to the strong electron-withdrawing nature of the nitro groups. The lowering of both HOMO and LUMO energies is also a direct consequence of the inductive and resonance effects of the nitro substituents. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[3]

Visualizing Reactivity: MEP and FMOs

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[4] For this compound, we anticipate regions of strong negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected near the hydrogen atoms of the aromatic ring and the N-H group, suggesting these as sites for nucleophilic attack.

MEP and FMO Conceptual MEP and FMO for the Target Molecule cluster_MEP Molecular Electrostatic Potential (MEP) cluster_FMO Frontier Molecular Orbitals (FMOs) MEP_mol Molecule Structure (Red: Negative Potential) (Blue: Positive Potential) HOMO HOMO (Electron Density concentrated on the quinolinone ring) LUMO LUMO (Electron Density delocalized over the nitro groups)

Caption: A conceptual representation of MEP and FMOs for the target molecule.

The Frontier Molecular Orbitals (HOMO and LUMO) provide insights into the electronic transitions and reactivity. For our target molecule, the HOMO is likely to be localized on the electron-rich quinolinone ring system, while the LUMO is expected to be distributed over the electron-deficient nitro groups. This distribution facilitates charge transfer from the ring to the nitro groups upon electronic excitation.

Delving Deeper: NBO and Hirshfeld Surface Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis allows for the investigation of intramolecular charge transfer and hyperconjugative interactions.[3][5] By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the delocalization of electron density. For this compound, significant interactions are expected between the lone pair orbitals of the oxygen atoms (donors) and the antibonding orbitals of the C-N and N-O bonds (acceptors), contributing to the stability of the molecule.

Hirshfeld Surface Analysis

To understand how the molecule packs in the solid state and the nature of its intermolecular interactions, Hirshfeld surface analysis is invaluable. This technique maps the electron density distribution to visualize and quantify intermolecular contacts. For a dinitro-substituted compound, we would expect to see significant contributions from O···H, H···H, and potentially C···O and N···O contacts, highlighting the importance of hydrogen bonding and other weak interactions in the crystal packing.

Predicting Toxicity: A QSAR Perspective

Nitroaromatic compounds are often associated with toxicity.[1][6] Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of this compound based on its calculated molecular descriptors.[2][7][8] Descriptors such as the energy of the LUMO (ELUMO), hydrophobicity (logP), and dipole moment can be correlated with toxicological endpoints. A lower ELUMO, for instance, often correlates with higher toxicity for nitroaromatics, as it indicates a greater ease of accepting an electron, a key step in their metabolic activation to toxic species.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing a combination of DFT calculations, MEP and FMO analysis, NBO, and Hirshfeld surface analysis, researchers can gain significant insights into the structural, electronic, and intermolecular properties of this molecule. The comparative approach, benchmarking against simpler analogues, provides a clear understanding of the impact of dinitration on the quinolinone scaffold.

The predictive power of these computational methods can significantly streamline the drug discovery and materials design process by prioritizing compounds with desirable properties and flagging those with potential toxicity concerns for further experimental validation. The logical and self-validating workflow presented herein serves as a robust framework for the computational investigation of a wide range of novel chemical entities.

References

A Comparative Guide to the Reactivity of Dinitro- vs. Mononitro-Quinolinones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, quinolinone scaffolds are prized for their versatile biological activities. The strategic functionalization of this core structure is paramount in modulating therapeutic efficacy. The introduction of nitro groups, potent electron-withdrawing moieties, dramatically influences the chemical reactivity of the quinolinone ring, opening distinct avenues for synthetic diversification. This guide provides an in-depth comparison of the reactivity of dinitro- versus mononitro-substituted quinolinones, offering insights into their behavior in key chemical transformations and providing actionable experimental protocols for their derivatization.

The Electronic Influence of Nitro Groups on the Quinolinone Core

The reactivity of an aromatic system is fundamentally governed by its electron density. The quinolinone ring system, a fusion of a benzene and a pyridine ring, possesses a unique electronic landscape. The addition of one, and particularly two, nitro groups significantly depletes the electron density of the aromatic core through both inductive and resonance effects. This electron deficiency is the primary driver for the enhanced reactivity of nitro-substituted quinolinones, especially in nucleophilic aromatic substitution (SNAr) reactions.

A dinitro-substituted quinolinone is inherently more reactive towards nucleophiles than its mononitro counterpart. The cumulative electron-withdrawing power of two nitro groups renders the carbon atoms of the quinolinone ring significantly more electrophilic. This heightened electrophilicity translates to faster reaction rates and often allows for reactions to proceed under milder conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the functionalization of aromatic rings. In the context of drug discovery, SNAr is a powerful tool for introducing a diverse array of functional groups, such as amines, ethers, and thioethers, to a lead molecule.

Mechanistic Overview

The SNAr reaction of a halo-nitroquinolinone proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of ortho or para nitro groups is crucial for stabilizing this intermediate by delocalizing the negative charge. The second step involves the expulsion of the leaving group, which restores the aromaticity of the quinolinone ring.

Diagram of the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Nitro-Halo-Quinolinone B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (slow) C Substituted Nitro-Quinolinone B->C - X⁻ (fast) Nu Nucleophile (Nu⁻) LG Leaving Group (X⁻)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: A Quantitative Perspective

Table 1: Illustrative Comparison of Reactivity in SNAr

CompoundRelative Reactivity (Qualitative)Rationale
4-Chloro-6-nitroquinolin-2-oneModerateOne nitro group provides good stabilization of the Meisenheimer complex.
4-Chloro-6,8-dinitroquinolin-2-oneHighTwo nitro groups provide enhanced stabilization of the Meisenheimer complex, leading to a lower activation energy for its formation.
Experimental Protocols for SNAr

The following protocols provide a starting point for the nucleophilic substitution on mononitro- and dinitro-chloroquinolinones.

Protocol 1: Amination of 4-Chloro-6-nitroquinolin-2-one

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-nitroquinolin-2-one (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Amination of 4-Chloro-6,8-dinitroquinolin-2-one (Predicted to be more facile)

  • Reaction Setup: Dissolve 4-chloro-6,8-dinitroquinolin-2-one (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Nucleophile: Add the desired amine (1.1 eq.) to the solution. Due to the higher reactivity, a smaller excess of the nucleophile may be sufficient.

  • Reaction Conditions: Stir the reaction mixture at room temperature. It is anticipated that the reaction will proceed more rapidly and under milder conditions than with the mononitro analogue. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Reactivity in Reduction Reactions

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of a wide range of pharmaceuticals. The presence of multiple nitro groups in a dinitroquinolinone introduces the possibility of selective reduction.

Stepwise Reduction of Dinitroquinolinones

The two nitro groups in a dinitroquinolinone can be reduced in a stepwise manner. The relative position of the nitro groups and other substituents on the quinolinone ring will influence which nitro group is reduced first. Generally, the nitro group that is more sterically accessible and/or electronically activated will be reduced preferentially.

Common reagents for the selective reduction of one nitro group in a dinitro-aromatic compound include sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions. These reagents are mild enough to allow for the isolation of the mono-amino-mono-nitro product.

Diagram of Selective Reduction

Selective_Reduction A Dinitro-Quinolinone B Mono-amino-mono-nitro- Quinolinone A->B Mild Reducing Agent (e.g., Na₂S) C Diamino-Quinolinone B->C Strong Reducing Agent (e.g., H₂, Pd/C)

Caption: Stepwise reduction of a dinitro-quinolinone.

Comparative Reactivity: Mononitro vs. Dinitro

In a reduction reaction, the dinitroquinolinone will consume more equivalents of the reducing agent to achieve full reduction to the diamine compared to the mononitroquinolinone. The key difference lies in the potential for selective reduction in the dinitro compound.

Table 2: Comparison of Reactivity in Reduction

CompoundReaction Outcome with Mild Reducing Agent (e.g., Na₂S)Reaction Outcome with Strong Reducing Agent (e.g., H₂, Pd/C)
Mononitro-quinolinoneAmino-quinolinoneAmino-quinolinone
Dinitro-quinolinoneMono-amino-mono-nitro-quinolinoneDiamino-quinolinone
Experimental Protocol for Selective Reduction

Protocol 3: Selective Mono-reduction of a Dinitroquinolinone

  • Reaction Setup: In a round-bottomed flask, dissolve the dinitroquinolinone (1.0 eq.) in a mixture of ethanol and water.

  • Preparation of Reducing Agent: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5-2.0 eq.) in water.

  • Reaction Conditions: Heat the dinitroquinolinone solution to reflux and add the sodium sulfide solution dropwise. Monitor the reaction by TLC. The reaction time will vary depending on the specific substrate.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The filtrate can be concentrated and the product extracted with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Conclusion

The presence of one versus two nitro groups on a quinolinone scaffold profoundly impacts its chemical reactivity. Dinitroquinolinones exhibit significantly enhanced reactivity towards nucleophilic aromatic substitution, allowing for functionalization under milder conditions compared to their mononitro counterparts. Furthermore, the presence of two nitro groups opens up the possibility of selective reduction, providing a pathway to mono-amino-mono-nitro quinolinone intermediates that are valuable for further synthetic elaboration. A thorough understanding of these reactivity differences is crucial for researchers and drug development professionals to efficiently design and execute synthetic routes towards novel quinolinone-based therapeutic agents.

Safety Operating Guide

Navigating the Synthesis of 6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of novel chemical entities are foundational to innovation in drug development. However, the introduction of any new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE, a dinitro aromatic compound with implicit hazards. As a Senior Application Scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the "why" behind each safety recommendation, fostering a culture of intrinsic safety within your laboratory.

Understanding the Inherent Risks: A Chemically-Informed Perspective

Therefore, our safety protocols must be built upon the assumption that this compound is:

  • Potentially Explosive: Dinitro compounds can be shock-sensitive, and their thermal decomposition can be rapid and violent.

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds are known to cause methemoglobinemia, leading to cyanosis.

  • Skin and Eye Irritant: As with many organic chemicals, direct contact is likely to cause irritation.[3][4]

  • Environmentally Hazardous: Many nitroaromatic compounds are toxic to aquatic life.[5]

Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)

A one-size-fits-all approach to PPE is insufficient. The selection of appropriate protective gear must be dictated by the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum Required PPE Enhanced Precautions (Recommended)
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Face shield
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Safety goggles- Chemical-resistant laboratory coat- N95 respirator (or higher)- Face shield- Use of a ventilated balance enclosure or fume hood
In-Solution Handling (e.g., reaction setup, workup) - Chemical-resistant gloves (e.g., nitrile, neoprene)- Safety goggles- Chemical-resistant laboratory coat- Face shield- Work exclusively within a certified chemical fume hood
Purification (e.g., chromatography) - Chemical-resistant gloves- Safety goggles- Chemical-resistant laboratory coat- Face shield- Ensure all connections are secure to prevent leaks
Waste Disposal - Chemical-resistant gloves- Safety goggles- Chemical-resistant laboratory coat- Face shield- Handle waste containers within a fume hood

Procedural Guidance: Ensuring a Self-Validating System of Safety

Adherence to protocol is paramount. The following step-by-step procedures are designed to minimize exposure and mitigate risk.

Donning and Doffing PPE: A Critical Sequence

Incorrectly removing PPE can lead to contamination. Follow this sequence diligently:

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Remove by handling the strap.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator (if used): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed when ready weigh Weigh Compound in Ventilated Enclosure prep_hood->weigh Begin handling dissolve Dissolve in Solvent (in fume hood) weigh->dissolve react Perform Reaction (in fume hood) dissolve->react decontaminate Decontaminate Glassware react->decontaminate Post-reaction dispose Dispose of Waste in Designated Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Experimental workflow for handling this compound.

Emergency Response and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area and prevent entry.

  • Notify: Inform your supervisor and institutional safety officer.

  • Cleanup (if trained): For small spills, and only if you are trained and have the appropriate spill kit, dampen the solid material with a suitable solvent (e.g., isopropanol) to prevent dust formation and carefully transfer to a sealed container for disposal.[7]

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][6] Remove contaminated clothing.[6]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Potentially Explosive").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[8]

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.